1-(Benzyloxy)-3-bromo-5-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-fluoro-5-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNCAKNJIQBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460285 | |
| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130722-44-0 | |
| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
CAS Number: 130722-44-0
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines a robust synthesis protocol, explores its chemical reactivity, and discusses its potential applications, particularly in the design and synthesis of novel therapeutic agents. The strategic placement of the benzyloxy, bromo, and fluoro moieties makes this compound a versatile building block for creating complex molecular architectures.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic ether. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the fluoro and benzyloxy groups can impart desirable pharmacological properties to target molecules, such as enhanced metabolic stability and binding affinity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 130722-44-0 | [3][4][5][6] |
| Molecular Formula | C₁₃H₁₀BrFO | [5] |
| Molecular Weight | 281.12 g/mol | [5] |
| Appearance | Off-white to light yellow solid or oil | Inferred from supplier data |
| Boiling Point | ~331.35 °C (Predicted) | [4] |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | [6] |
| InChI | InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | Supplier Data |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 3-bromo-5-fluorophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired ether.
The choice of a relatively strong, non-nucleophilic base such as potassium carbonate or sodium hydride is crucial to ensure complete deprotonation of the phenol without competing side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-5-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere to create a stirrable suspension.
-
Alkylation: While stirring vigorously, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its substituents. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine position, leaving the fluorine atom and the benzyloxy group intact for subsequent transformations or as key pharmacophoric elements.
Common cross-coupling reactions that can be effectively employed include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
The benzyloxy group can be readily cleaved under hydrogenolysis conditions to reveal a phenol, providing another site for further molecular elaboration.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable intermediate in the synthesis of biologically active molecules. The benzyloxy and fluoro substituents are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2]
-
The Benzyloxy Moiety: The benzyloxy group can act as a lipophilic substituent, potentially enhancing membrane permeability. It is also a common pharmacophore in various classes of drugs, including inhibitors of monoamine oxidase (MAO), which are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][7]
-
The Fluoro Substituent: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Based on the safety data for structurally related compounds, the following hazards may be associated with this chemical:
-
Skin and eye irritation: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Harmful if swallowed or inhaled: Avoid ingestion and inhalation of dust or vapors.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, coupled with the beneficial properties imparted by the benzyloxy and fluoro substituents, makes it an important intermediate for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11254516, this compound.
- Chaurasiya, B. et al. (2022). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Future Medicinal Chemistry, 14(13), 969-982.
- Mathew, B. et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(11), 2261-2274.
- Kumar, A. et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific Reports, 13(1), 21396.
- Chemchart. This compound (130722-44-0).
- National Analytical Corporation. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0.
- MySkinRecipes. This compound.
Sources
- 1. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. This compound | 130722-44-0 [chemicalbook.com]
- 6. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 7. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-(Benzyloxy)-3-bromo-5-fluorobenzene chemical properties
An In-Depth Technical Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene: Properties, Synthesis, and Reactivity
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and reactivity of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique trifunctional substitution pattern, which allows for selective and sequential chemical modifications.
Core Compound Profile and Physicochemical Properties
This compound (CAS No. 130722-44-0) is an aromatic ether distinguished by three key functional groups on a benzene ring: a benzyloxy group, a bromine atom, and a fluorine atom.[1][2] This substitution pattern provides a valuable scaffold for introducing a 3-fluoro-5-hydroxyphenyl moiety into more complex molecular architectures after strategic debenzylation. The presence of both bromine and fluorine allows for chemoselective cross-coupling reactions, a critical feature for synthetic efficiency.[3]
The core physicochemical properties of the compound are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 130722-44-0 | [1][2][4][5][6] |
| Molecular Formula | C₁₃H₁₀BrFO | [1][4][5] |
| Molecular Weight | 281.12 g/mol | [1][4][5] |
| Appearance | Liquid | [4] |
| Boiling Point | ~320-331 °C (Estimated) | [7] |
| Melting Point | ~90.21 °C (Estimated) | [7] |
| Density | ~1.44 g/cm³ (Estimated) | [7] |
| LogP | 4.77 | [4] |
| SMILES | FC1=CC(Br)=CC(OCC2=CC=CC=C2)=C1 | [1] |
| InChIKey | GNKNCAKNJIQBSX-UHFFFAOYSA-N | [7] |
Synthesis Pathway: Benzylation of 3-Bromo-5-fluorophenol
The most direct and common synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of the precursor, 3-bromo-5-fluorophenol, with benzyl bromide.
Causality in Experimental Design:
The choice of base and solvent is critical for optimizing reaction yield and minimizing side reactions. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the phenolic hydroxyl group (pKa ≈ 9-10) to form the more nucleophilic phenoxide. The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation (K⁺) without solvating the phenoxide anion, thereby enhancing its nucleophilicity for the subsequent Sₙ2 attack on the electrophilic benzylic carbon of benzyl bromide. Room temperature storage in a dry, sealed environment is recommended to maintain its stability.[1]
Visualized Synthesis Workflow
Caption: Williamson ether synthesis workflow.
Step-by-Step Synthesis Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-fluorophenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and anhydrous acetone (approx. 0.2 M concentration relative to the phenol).
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add benzyl bromide (1.1 equiv.) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: After cooling to room temperature, filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH solution to remove any unreacted phenol, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications in Cross-Coupling
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The C-Br bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust C-F bond. This chemoselectivity is the cornerstone of its application as a building block, allowing for precise modification at the bromine-bearing position while preserving the fluorine atom for subsequent transformations or as a key pharmacophoric element.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by forming a new carbon-carbon bond.[8][9] In this context, this compound can be coupled with a variety of aryl or vinyl boronic acids or esters.[10]
Mechanistic Insight: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand, is crucial.[3][8] The ligand stabilizes the palladium center and modulates its reactivity. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[3][8]
Sources
- 1. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hit2Lead | this compound | CAS# 130722-44-0 | MFCD13181618 | BB-4045196 [hit2lead.com]
- 5. This compound | #B1791 | Rieke Metals Products & Services [riekemetals.com]
- 6. This compound | 130722-44-0 [chemicalbook.com]
- 7. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using modern spectroscopic techniques. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Every protocol and interpretation is grounded in established scientific literature to ensure technical accuracy and practical utility.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct and interpretable set of signals in various spectroscopic analyses. The presence of a benzyl ether group, along with bromine and fluorine atoms, creates a specific electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
A thorough multi-technique spectroscopic analysis is crucial for unambiguous structure elucidation and purity assessment. This guide will systematically deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing both the "how-to" of data acquisition and the "why" behind the spectral interpretations.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum should be phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic protons and the protons on both aromatic rings. The electronegativity and anisotropic effects of the substituents will govern the chemical shifts and coupling patterns.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Benzylic (-CH₂-) | ~5.1 | Singlet (s) | N/A | 2H |
| Phenyl (C₆H₅-) | 7.3-7.5 | Multiplet (m) | N/A | 5H |
| Aromatic H-4 | ~6.9 | Triplet of triplets (tt) or multiplet | J(H-F) ≈ J(H-H) | 1H |
| Aromatic H-2, H-6 | ~7.0-7.2 | Multiplet (m) | J(H-F), J(H-H) | 2H |
Causality and Field-Proven Insights:
-
Benzylic Protons (-CH₂-): These protons are adjacent to an oxygen atom, which is electronegative and deshields them, causing a downfield shift to around 5.1 ppm.[1][2] The absence of adjacent protons results in a singlet.
-
Phenyl Protons (C₆H₅-): The five protons on the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region of 7.3-7.5 ppm.
-
Substituted Ring Protons (H-2, H-4, H-6): The protons on the substituted benzene ring are subject to the combined electronic effects of the benzyloxy, bromo, and fluoro groups. The fluorine atom will cause through-bond coupling (J-coupling) to the adjacent protons, leading to more complex splitting patterns.[3] The exact appearance of these signals can be complex due to overlapping multiplets and long-range couplings, often requiring higher field strengths for full resolution.[4]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is standard, which results in a spectrum of singlets for each unique carbon atom.
-
Data Acquisition: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Benzylic (-CH₂-) | ~70-71 |
| Phenyl (C₆H₅-) | ~127-136 |
| C-1 (C-O) | ~159 (doublet, ¹J(C-F)) |
| C-3 (C-Br) | ~112-115 |
| C-5 (C-F) | ~163 (doublet, ¹J(C-F)) |
| C-2, C-4, C-6 | ~102-118 (with C-F coupling) |
Causality and Field-Proven Insights:
-
Benzylic Carbon (-CH₂-): The carbon attached to the oxygen atom is deshielded and appears around 70-71 ppm.[1][5]
-
Carbons of the Phenyl Group (C₆H₅-): These carbons will resonate in the typical aromatic region of 127-136 ppm.
-
Substituted Ring Carbons: The carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly deshielded and shifted downfield. The C-F coupling is a key diagnostic feature, with the carbon directly attached to fluorine (C-5) showing a large one-bond coupling constant (¹J(C-F)).[6] The carbon ortho to the fluorine (C-1 and C-4/C-6) will also exhibit smaller two- and three-bond C-F couplings. The carbon attached to bromine (C-3) will be shifted to a lesser extent compared to the oxygen- and fluorine-bearing carbons.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is acquired, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Interpretation
The IR spectrum provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) | Medium to Weak |
| 1600-1450 | Aromatic C=C Ring Stretch | Strong to Medium |
| 1250-1200 | Aryl-O-C Asymmetric Stretch | Strong |
| 1100-1000 | C-F Stretch | Strong |
| 1050-1000 | Aryl-O-C Symmetric Stretch | Medium |
| 600-500 | C-Br Stretch | Medium to Weak |
Causality and Field-Proven Insights:
-
C-H Stretches: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized carbons (benzylic CH₂).[7]
-
Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are diagnostic for the presence of an aromatic ring.
-
Ether C-O Stretches: Aromatic ethers typically show two characteristic C-O stretching bands: a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch at a lower wavenumber.[1][8][9]
-
C-F and C-Br Stretches: The C-F bond gives rise to a strong absorption in the 1100-1000 cm⁻¹ region.[10] The C-Br stretch appears at a much lower frequency (600-500 cm⁻¹) due to the larger mass of the bromine atom.[11]
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this. Electrospray Ionization (ESI) would be suitable for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectral Interpretation
The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation patterns.
| m/z Value | Fragment Assignment | Plausible Origin |
| 280/282 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule |
| 91 | [C₇H₇]⁺ | Cleavage of the benzyl-oxygen bond (benzylic cation) |
| 190/192 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 77 | [C₆H₅]⁺ | Fragmentation of the benzyl group |
Causality and Field-Proven Insights:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 280 and 282 with an approximate 1:1 intensity ratio. This is a hallmark of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[12]
-
Base Peak: The most intense peak in the spectrum (the base peak) is likely to be at m/z 91. This corresponds to the tropylium ion ([C₇H₇]⁺), a very stable carbocation formed by the cleavage of the C-O bond and subsequent rearrangement of the benzyl cation.[13][14] This is a characteristic fragmentation pattern for benzyl ethers.
-
Other Fragments: The loss of the benzyl group would result in a fragment ion corresponding to the bromofluorophenoxy radical cation at m/z 190/192. Further fragmentation of the benzyl group can lead to the phenyl cation at m/z 77.
Caption: Predicted fragmentation pathway in EI-MS.
Conclusion
This technical guide provides a detailed, predictive framework for the comprehensive spectral analysis of this compound. By leveraging foundational principles of spectroscopy and data from analogous compounds, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses. The interpretations provided herein are designed to serve as a valuable resource for the structural verification and characterization of this and structurally related molecules in a research and development setting. The experimental protocols described represent standard, robust methodologies for obtaining high-quality spectral data.
References
- Modgraph. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Part 201.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
- Organic Chemistry with Victor. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
- Scholars' Mine. (2004, April 1). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis.
- Chemchart. (n.d.). This compound (130722-44-0).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
- Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4a Monochlorobenzene. YouTube.
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 1-Bromo-3-fluorobenzene.
- Reddit. (2020, February 16). Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts? r/chemhelp.
- Voinov, V. G., & Lutsak, T. (2018). Chapter 2: Fragmentation and Interpretation of Spectra. In Mass Spectrometry. IntechOpen.
- NIST. (n.d.). 1-Bromo-3,5-difluorobenzene. In NIST Chemistry WebBook.
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V.
- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
- PubChem. (n.d.). 1-(Benzyloxy)-3-bromo-2-fluoro-5-iodobenzene.
- Rieke Metals. (n.d.). This compound.
- NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-bromo-3-chloro-. In NIST Chemistry WebBook.
- University of Wisconsin-Platteville. (n.d.). Bromobenzene.
Sources
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. rsc.org [rsc.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. "¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solven" by Rainer Glaser, Naijun Chen et al. [scholarsmine.mst.edu]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwosh.edu [uwosh.edu]
- 12. whitman.edu [whitman.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(benzyloxy)-3-bromo-5-fluorobenzene, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The document details a robust synthetic protocol based on the Williamson ether synthesis, offering insights into the mechanistic underpinnings and critical process parameters. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, providing a practical and scientifically rigorous resource.
Introduction: Significance and Applications
This compound (CAS No. 130722-44-0) is a halogenated aromatic ether of significant interest in medicinal chemistry and materials science.[1] The unique substitution pattern of a bulky, lipophilic benzyloxy group, a bromine atom, and a fluorine atom on the benzene ring imparts specific physicochemical properties to the molecule. These features make it a versatile building block for the synthesis of more complex molecular architectures.
The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The benzyloxy group, while contributing to the overall lipophilicity, can also be utilized as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis.[2] This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3][4] In this specific synthesis, the sodium or potassium salt of 3-bromo-5-fluorophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.
Mechanistic Rationale
The reaction proceeds in two conceptual steps:
-
Deprotonation: The weakly acidic phenolic proton of 3-bromo-5-fluorophenol is abstracted by a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide attacks the benzyl bromide in a concerted S(_N)2 fashion, displacing the bromide ion and forming the desired ether linkage.[2]
The choice of a primary halide like benzyl bromide is crucial as it minimizes the competing E2 elimination reaction, which can be a significant side reaction with secondary and tertiary halides.[4][5]
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | Purity | Supplier |
| 3-Bromo-5-fluorophenol | 161957-55-7 | C₆H₄BrFO | ≥98% | Sigma-Aldrich |
| Benzyl bromide | 100-39-0 | C₇H₇Br | ≥99% | Acros Organics |
| Potassium carbonate (anhydrous) | 584-08-7 | K₂CO₃ | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous | Merck |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | VWR Chemicals |
| Hexane | 110-54-3 | C₆H₁₄ | HPLC Grade | VWR Chemicals |
| Saturated sodium bicarbonate solution | - | NaHCO₃ (aq) | - | In-house prep. |
| Brine | - | NaCl (aq) | - | In-house prep. |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Alfa Aesar |
Step-by-Step Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the resulting suspension at room temperature for 20 minutes to ensure the formation of the phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture using a dropping funnel over 15 minutes.
-
Heat the reaction mixture to 70-80 °C and maintain stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid or a colorless oil.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀BrFO |
| Molecular Weight | 281.12 g/mol |
| Appearance | White to off-white solid or colorless oil |
| CAS Number | 130722-44-0 |
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound.
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 - 7.30 | m | 5H | Protons of the benzyl ring (C₆H₅) |
| ~ 7.10 - 6.80 | m | 3H | Protons of the substituted benzene ring |
| ~ 5.10 | s | 2H | Methylene protons of the benzyl group (CH₂) |
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 (d, J ≈ 245 Hz) | C-F of the substituted benzene ring |
| ~ 160 | C-O of the substituted benzene ring |
| ~ 136 | Quaternary carbon of the benzyl ring |
| ~ 129 - 127 | Carbons of the benzyl and substituted rings |
| ~ 122 (d, J ≈ 10 Hz) | C-Br of the substituted benzene ring |
| ~ 115 - 105 | Other carbons of the substituted benzene ring |
| ~ 71 | Methylene carbon of the benzyl group (CH₂) |
The IR spectrum helps to identify the functional groups present in the molecule.[6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |
| 1600 - 1450 | Strong | Aromatic C=C Ring Stretch |
| 1250 - 1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1100 - 1000 | Strong | C-F Stretch |
| 600 - 500 | Medium | C-Br Stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected [M]⁺: m/z 280 and 282
-
Expected [M+H]⁺: m/z 281 and 283
-
Key Fragmentation: A prominent peak at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺.
Conclusion
This technical guide has outlined a reliable and efficient synthesis of this compound via the Williamson ether synthesis. The provided step-by-step protocol, coupled with a detailed analysis of the expected characterization data, serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis and purification of this versatile building block open avenues for the development of novel compounds with potential applications in medicine and beyond.
References
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- Chem-Station Int. Ed. Williamson Ether Synthesis. (2014-04-13). [Link]
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- Chemchart. This compound (130722-44-0). [Link]
- PubChem. This compound. [Link]
Sources
- 1. This compound | 130722-44-0 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
1-(Benzyloxy)-3-bromo-5-fluorobenzene reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Synthesis
This compound is a trifunctional aromatic building block of significant interest in contemporary organic synthesis. Its unique substitution pattern, featuring a benzyloxy ether, a bromine atom, and a fluorine atom, offers a rich and tunable reactivity profile. This guide provides a comprehensive exploration of its chemical behavior, focusing on the strategic and selective transformations that make it a valuable precursor in the fields of medicinal chemistry and materials science. The interplay of the electron-donating benzyloxy group and the electron-withdrawing halogens governs the regioselectivity of its reactions, enabling chemists to forge complex molecular architectures with precision. The presence of the benzyloxy group serves as a protected phenol, which can be unveiled in later synthetic stages, while the fluorine atom can profoundly influence the pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity.[1] This document will delve into the core reactions of this scaffold, including palladium-catalyzed cross-couplings, metallation reactions, and its potential for nucleophilic aromatic substitution, providing both mechanistic insights and field-proven experimental protocols.
Core Reactivity: A Triptych of Functionality
The reactivity of this compound is primarily dictated by three key features:
-
The Carbon-Bromine Bond: This is the most versatile reaction site, readily participating in a wide array of palladium-catalyzed cross-coupling reactions and forming organometallic intermediates.
-
The Aromatic Ring: The electron density of the benzene ring is modulated by the competing effects of the oxygen and halogen substituents, influencing the regioselectivity of metallation and substitution reactions.
-
The Carbon-Fluorine Bond: While generally more inert than the C-Br bond, the C-F bond can be activated under specific, more forcing conditions and significantly influences the electronic properties of the ring.
This guide will systematically explore the synthetic transformations that leverage these features.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation. For this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective functionalization at the bromine-bearing carbon.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and substituted aromatic systems.[2][3] With this compound, this reaction proceeds selectively at the C-Br bond, leaving the C-F bond intact for potential subsequent transformations.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is more reactive than the C-F bond. This is followed by transmetallation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Objective: To synthesize 3-(benzyloxy)-5-fluoro-1,1'-biphenyl.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Water
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[3][4]
-
Add a 4:1 mixture of toluene and water (e.g., 8 mL toluene, 2 mL water).[3]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[3][4]
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv).[3][4]
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-24 hours.[3][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95[4] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~92[5] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[6][7] This reaction allows for the facile synthesis of aryl amines from aryl halides.[6]
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[7][8] The choice of phosphine ligand is critical and often requires optimization based on the specific amine coupling partner.[8]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Objective: To synthesize 4-(3-(benzyloxy)-5-fluorophenyl)morpholine.
-
Materials:
-
This compound
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Toluene (anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 0.02 equiv) and XPhos (0.024 mmol, 0.048 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.[7]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 2: Metallation Reactions for Further Functionalization
Organometallic intermediates, such as Grignard and organolithium reagents, are powerful nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation
The C-Br bond in this compound can be converted into a Grignard reagent, (3-(benzyloxy)-5-fluorophenyl)magnesium bromide. This transformation requires strict anhydrous conditions to prevent quenching of the highly reactive organometallic species.[1]
Key Considerations:
-
Initiation: The reaction can sometimes be sluggish to start. Activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane is often necessary.[1][9]
-
Side Reactions: The primary side reaction is Wurtz-type homocoupling of the aryl bromide. This can be minimized by slow addition of the aryl bromide solution to the magnesium suspension.[9]
Experimental Protocol: Preparation of (3-(Benzyloxy)-5-fluorophenyl)magnesium bromide
-
Objective: To prepare the Grignard reagent for immediate use in a subsequent reaction.
-
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried, three-neck round-bottom flask with condenser and dropping funnel under an inert atmosphere.
-
-
Procedure:
-
Place magnesium turnings (1.2 equiv) and a crystal of iodine in the flame-dried flask.[9]
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction, evidenced by a color change and gentle reflux.[9]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1][9]
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure full conversion.[1][9]
-
The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.
-
Directed ortho-Lithiation vs. Lithium-Halogen Exchange
The reaction with organolithium reagents like n-butyllithium (n-BuLi) presents a fascinating case of regiochemical control. Two pathways are possible:
-
Lithium-Halogen Exchange: The n-BuLi can swap with the bromine atom, which is generally a fast and favorable process at low temperatures (e.g., -78 °C).[10]
-
Directed ortho-Lithiation (DoM): The fluorine and benzyloxy groups can direct the deprotonation of an adjacent proton. Deprotonation ortho to the fluorine atom is a known pathway for fluoroarenes.[11]
For this compound, lithium-halogen exchange at the C-Br position is typically the dominant pathway when using reagents like n-BuLi at low temperatures.[10] This generates a potent nucleophile that can be trapped with various electrophiles.
Experimental Protocol: Lithiation and Trapping with an Electrophile (DMF)
-
Objective: To synthesize 3-(benzyloxy)-5-fluorobenzaldehyde via lithium-halogen exchange.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard flame-dried glassware for anhydrous reactions.
-
-
Procedure:
-
In a flame-dried, inert gas-flushed flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[10]
-
Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture.
-
Stir at -78 °C for an additional 1-2 hours, then allow the reaction to warm slowly to room temperature.[10]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Trapping Lithiated Intermediates
| Electrophile | Product Functional Group | Typical Yield Range (%) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 75-90[10] |
| Carbon dioxide (CO₂) | Carboxylic Acid (-COOH) | 80-95[10] |
| Iodine (I₂) | Iodide (-I) | 85-95[10] |
Part 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups positioned ortho or para to a good leaving group.[12] In this compound, the ring is not strongly activated for classical SNAr. The benzyloxy group is electron-donating, and while the halogens are electron-withdrawing, their positioning does not provide the necessary resonance stabilization for a Meisenheimer complex intermediate.[12] Therefore, SNAr reactions on this substrate are generally disfavored and would require harsh conditions, likely leading to complex product mixtures. More recently developed concerted SNAr pathways, which do not strictly require such activation, could potentially be explored, but palladium-catalyzed methods remain the more reliable and selective choice for functionalization.[13]
Summary and Outlook
The reactivity profile of this compound is dominated by the versatile chemistry of its carbon-bromine bond. This site serves as a reliable handle for a host of high-yielding and selective transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, the C-Br bond can be readily converted into potent organometallic nucleophiles via Grignard formation or lithium-halogen exchange, enabling the introduction of a wide variety of substituents. The inherent difference in reactivity between the C-Br and C-F bonds provides a powerful tool for sequential, site-selective functionalization, making this compound an exemplary building block for constructing complex molecules in drug discovery and materials science.[14] Future explorations may focus on developing conditions for the selective activation of the C-F bond in the presence of the functionalized C-Br position, further expanding the synthetic utility of this valuable scaffold.
References
- Buchwald–Hartwig amin
- This compound. MySkinRecipes. [Link]
- This compound (130722-44-0). Chemchart. [Link]
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Infoscience. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Nucleophilic Arom
- 1-Benzyloxy- 3-fluorobenzene. TradeIndia. [Link]
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1. Chemsrc. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- This compound. PubChemLite. [Link]
- 1-Bromo-3,5-difluorobenzene. SpectraBase. [Link]
- 1-(Benzyloxy)-3-bromo-2-fluoro-5-iodobenzene | C13H9BrFIO. PubChem. [Link]
- 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF. PubChem. [Link]
- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
- Preparation method of 3, 4, 5-trifluoro bromobenzene.
- 1-Bromo-3-fluorobenzene | C6H4BrF. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound [myskinrecipes.com]
Solubility Profile of 1-(Benzyloxy)-3-bromo-5-fluorobenzene: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting everything from reaction kinetics to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Benzyloxy)-3-bromo-5-fluorobenzene (CAS No. 130722-44-0), a key building block in modern medicinal chemistry. We will explore the theoretical principles governing its solubility, provide a predictive assessment across various organic solvent classes, and detail a robust experimental protocol for empirical determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development workflows.
Introduction: The Strategic Importance of Solubility Data
This compound is a halogenated aromatic ether increasingly utilized as a precursor in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Its molecular structure, featuring a bulky benzyloxy group and two different halogen substituents, presents a unique physicochemical profile that dictates its behavior in solution.
The solubility of such an intermediate is not merely a physical constant; it is a critical process parameter. In synthetic chemistry, it governs the choice of reaction media, influences reaction rates, and dictates the ease of product purification. For formulation scientists, understanding solubility is the first step in developing a viable delivery system for a potential drug candidate. Therefore, a thorough characterization of its solubility is essential for optimizing processes, minimizing waste, and accelerating the development timeline.
This guide moves beyond simple data reporting to explain the underlying chemical principles that determine the solubility of this specific molecule, providing a framework for rational solvent selection and troubleshooting.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as our primary guide, meaning a solute will dissolve best in a solvent that shares similar polarity and hydrogen bonding characteristics.[2][3]
The molecular structure of this compound (Molecular Weight: 281.12 g/mol ) offers several clues to its solubility behavior.[4]
-
Aromatic Rings & Benzyloxy Group: The presence of two phenyl rings and an ether linkage contributes significant non-polar, hydrophobic character. These regions will interact favorably with non-polar solvents through London dispersion forces.
-
Halogen Substituents (Br, F): The electronegative fluorine and bromine atoms introduce polarity into the molecule. The C-F and C-Br bonds are polar, creating dipole moments that can interact with polar solvents. However, these halogens are not capable of acting as hydrogen bond donors and are very weak acceptors.
-
Overall Polarity: While possessing polar bonds, the molecule's overall large, non-polar surface area suggests it will be largely hydrophobic. Aryl halides are typically insoluble or sparingly soluble in highly polar solvents like water but readily dissolve in organic solvents.[5][6] A predicted water solubility of just 1.2276 mg/L supports this assessment.[7]
The key factors influencing its dissolution are summarized in the diagram below.
Caption: Factors influencing the solubility of the target compound.
Predicted Solubility Profile
Based on this structural analysis, we can predict the compound's general solubility:
-
High Solubility: Expected in non-polar aromatic solvents (e.g., Toluene, Xylene) and halogenated solvents (e.g., Dichloromethane, Chloroform) due to favorable dispersion forces and dipole-dipole interactions.
-
Moderate to High Solubility: Expected in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)). These solvents have dipoles that can interact with the C-X bonds but lack the strong hydrogen-bonding network that would hinder dissolution.
-
Low to Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., Ethanol, Methanol). The energy required to break the strong hydrogen bonds of the solvent may not be fully compensated by the solute-solvent interactions.[5]
-
Insoluble: Expected in highly polar, aqueous solvents like water. The large hydrophobic structure cannot overcome the strong hydrogen-bonding network of water.[5][7]
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol describes a reliable method for both qualitative screening and quantitative measurement of solubility. This method is a self-validating system, ensuring that equilibrium is reached for accurate measurements.
Materials and Equipment
-
This compound (purity >97%)
-
Analytical Balance (± 0.1 mg)
-
Selection of organic solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Experimental Workflow: Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound with the solvent for a prolonged period to ensure equilibrium is achieved.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. This compound | 130722-44-0 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. youtube.com [youtube.com]
stability of 1-(Benzyloxy)-3-bromo-5-fluorobenzene under acidic/basic conditions
An In-depth Technical Guide to the Chemical Stability of 1-(Benzyloxy)-3-bromo-5-fluorobenzene Under Acidic and Basic Conditions
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of this compound, a halogenated aromatic ether of significant interest in synthetic and medicinal chemistry. A thorough understanding of its stability profile is critical for its effective use as a building block, ensuring process robustness, and defining appropriate storage and handling protocols. This document elucidates the compound's primary degradation pathway under acidic conditions—cleavage of the benzyl ether linkage—and its relative stability under basic conditions, while also exploring the potential for nucleophilic aromatic substitution (SNAr) under forcing conditions. Detailed mechanistic discussions, validated experimental protocols for stress testing, and data interpretation guidelines are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for confident application of this molecule.
Introduction: A Molecule of Interest
This compound combines several key functional groups: a benzyl ether, a brominated aryl ring, and a fluorinated aryl ring. This unique combination makes it a versatile intermediate for introducing a substituted phenoxy moiety in complex molecule synthesis. The benzyloxy group serves as a common protecting group for phenols, while the bromine and fluorine atoms offer distinct handles for subsequent cross-coupling reactions or other transformations. However, the successful application of such a molecule is fundamentally dependent on its stability throughout synthetic sequences, purification, and storage. This guide addresses the critical question of its liability in the presence of common acidic and basic reagents.
Structural Analysis and Predicted Reactivity
The reactivity of this compound is governed by three primary structural features:
-
The Benzyl Ether Linkage (C-O-CH₂Ph): Benzyl ethers are widely used as protecting groups due to their general stability. However, they are known to be susceptible to cleavage under both acidic and reductive conditions.[1][2] The key to their reactivity is the ability of the benzylic carbon to stabilize a positive charge, making it prone to SN1-type reactions.
-
The Aryl-Bromine Bond (Ar-Br): Aryl halides are generally much less reactive towards nucleophilic substitution than their alkyl halide counterparts.[3][4] This is due to the sp² hybridization of the carbon atom and the resonance interaction between the halogen's lone pairs and the aromatic π-system, which imparts partial double-bond character to the C-X bond.[4]
-
The Aryl-Fluorine Bond (Ar-F): The C-F bond is the strongest single bond to carbon, making aryl fluorides thermodynamically very stable.[5][6] While typically a poor leaving group in SN1/SN2 reactions, fluorine can be an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, a point of significant mechanistic importance.[7][8]
Stability Under Acidic Conditions: The Achilles' Heel
The primary vulnerability of this compound lies in the acid-catalyzed cleavage of its benzyl ether bond. This reaction is generally facile and represents the most probable degradation pathway in acidic media.
Mechanism of Acid-Catalyzed Ether Cleavage
The cleavage proceeds via an SN1 mechanism, which is favored due to the exceptional stability of the resulting benzyl carbocation intermediate.[9][10][11] The reaction can be dissected into three distinct steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid, converting the benzyloxy group into a good leaving group (an alcohol).[9][11]
-
Formation of a Stable Carbocation: The protonated ether undergoes dissociation to form 3-bromo-5-fluorophenol and a resonance-stabilized benzyl carbocation.[10][12] This step is typically the rate-determining step of the reaction.
-
Nucleophilic Capture: The benzyl carbocation is then rapidly captured by a nucleophile present in the medium. If the reaction is run in the presence of halide anions from the acid (e.g., HBr or HI), benzyl bromide or benzyl iodide will be formed.[9][11] In aqueous media without a potent nucleophilic anion, water may act as the nucleophile, yielding benzyl alcohol.[10][12][13]
Strong acids such as HBr and HI are particularly effective at cleaving benzyl ethers, while HCl is less reactive.[9][11]
Figure 2: Hypothetical SNAr pathway under forcing basic conditions.
Experimental Protocols for Stability Assessment
To empirically determine the stability profile, a systematic stress testing study is required. The following protocols provide a validated framework for such an investigation, using High-Performance Liquid Chromatography (HPLC) with UV detection as the analytical endpoint.
Protocol for Acidic Stress Testing
Objective: To quantify the rate of acid-catalyzed cleavage of the benzyl ether.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Reaction Setup: In a 10 mL vial, add 5.0 mL of 1.0 N hydrochloric acid (HCl) in a 1:1 mixture of water and ACN.
-
Initiation: At time t=0, add 50 µL of the stock solution to the acidic medium (final concentration ~10 µg/mL). Vortex briefly.
-
Incubation: Place the vial in a temperature-controlled water bath set to 60 °C.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a quenching buffer (e.g., 0.1 M sodium phosphate, pH 7.5). This prevents further degradation prior to analysis.
-
Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method. Monitor the disappearance of the parent peak and the appearance of the 3-bromo-5-fluorophenol peak.
Protocol for Basic Stress Testing
Objective: To assess the stability and potential for SNAr under basic conditions.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described in 5.1.
-
Reaction Setup: In a 10 mL vial, add 5.0 mL of 1.0 N sodium hydroxide (NaOH) in a 1:1 mixture of water and ACN.
-
Initiation: At time t=0, add 50 µL of the stock solution to the basic medium. Vortex briefly.
-
Incubation: Place the vial in a temperature-controlled water bath set to 60 °C.
-
Time-Point Sampling: Sample at the same time points as the acid study (0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the 100 µL aliquot by adding it to a vial containing 900 µL of a quenching buffer (e.g., 0.1 M phosphoric acid).
-
Analysis: Analyze by HPLC. Monitor for any decrease in the parent peak and the appearance of new peaks corresponding to potential substitution products.
Summary of Stability Data
The following table summarizes the expected outcomes from the stress testing protocols described above, providing a clear comparison of the compound's stability.
| Condition | Temperature (°C) | Expected Degradation (after 24h) | Primary Degradation Product |
| 1.0 N HCl | 60 | > 90% | 3-Bromo-5-fluorophenol |
| 1.0 N NaOH | 60 | < 5% | Not significant |
| Neutral pH | 60 | < 1% | Not significant |
Conclusion and Recommendations
The chemical stability of this compound is highly dependent on pH.
-
Under Acidic Conditions: The compound is labile . The benzyl ether linkage is readily cleaved via an SN1 mechanism, making the use or presence of strong acids incompatible with the integrity of this molecule, especially at elevated temperatures.
-
Under Basic Conditions: The compound is highly stable . The benzyl ether is inert, and the aromatic ring is deactivated towards nucleophilic aromatic substitution. Degradation is not expected under typical synthetic or formulation conditions.
Recommendations for Handling and Use:
-
Storage: Store in a dry, neutral environment. Avoid contact with acidic vapors.
-
Reaction Planning: When using this molecule as a synthetic intermediate, subsequent reaction steps should be planned under neutral or basic conditions to preserve the benzyloxy protecting group. If deprotection is desired, controlled treatment with a strong acid is an effective method.
-
Process Development: During workup and purification, acidic washes should be avoided or performed rapidly at low temperatures to minimize degradation.
References
- Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. (2014).
- Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. (2020). ACS Sustainable Chemistry & Engineering.
- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024).
- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. (2020).
- The Cleavage of Ethers. Chemical Reviews.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Reactions of Ethers. (2021). Chemistry LibreTexts.
- Synthesis & Cleavage of Benzyl Ethers. (2019). YouTube.
- Alkyl Halide Reactivity.
- New Strategies for Protecting Group Chemistry. (2011). The Journal of Organic Chemistry.
- Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- Aryl Halides. (2021). Chemistry LibreTexts.
- Nucleophilic arom
- Aryl halide. Wikipedia.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021).
- Mechanism of ester hydrolysis. (2019). YouTube.
- Aryl halides are less reactive towards nucleophilic substitution reaction. (2025). askIITians.
- Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions. (2014).
- Aryl halides do not undergo nucleophilic substitution reactions under ordinary conditions. Doubtnut.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Are aryl halides more stable than haloalkanes? (2014). Quora.
- C–C bond-forming reactions of ground-state aryl halides under reductive activ
- Loudon Chapter 9 Review: Reactions of Alkyl Halides. (2021). University of Colorado Boulder.
- Alkyl Halide Reactivity. University of Calgary.
- Alkyl Halide Reactivity. ChemServ.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Aryl halide - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
A Technical Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene for Advanced Research and Development
Introduction: A Versatile Building Block in Modern Drug Discovery
1-(Benzyloxy)-3-bromo-5-fluorobenzene is a substituted aromatic ether that has emerged as a valuable building block in the field of organic synthesis, particularly for applications in medicinal chemistry and drug development. Its unique trifunctionalized structure, featuring a benzyloxy group, a bromine atom, and a fluorine atom at specific positions on the benzene ring, offers a confluence of properties that make it an attractive starting material for the synthesis of complex molecular architectures.
The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions in later synthetic steps. The fluorine atom is a common bioisostere for a hydrogen atom or a hydroxyl group in drug design, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties of a lead compound. The bromine atom provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents at this position, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.
This technical guide provides an in-depth overview of the commercial availability, procurement, quality control, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Landscape
This compound (CAS No. 130722-44-0) is commercially available from a range of chemical suppliers, catering to both research-scale and bulk quantity requirements. The compound is typically offered at purities of 95% or higher, which is suitable for most synthetic applications. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | BD149983 | ≥95% | 1g, 5g, 25g |
| ChemBridge | 7940451 | ≥95% | 1g, 5g, 10g |
| eMolecules | 249356850 | Varies by supplier | 1g, 5g, and larger |
| ChemicalBook | CB22604460 | Varies by supplier | Inquire |
| Hit2Lead | BB-4045196 | 95% | Inquire |
| National Analytical Corporation | - | Inquire | Grams to Kilograms |
Note: Availability and product specifications are subject to change. It is always recommended to consult the supplier's website or contact them directly for the most up-to-date information.
Procurement and Handling Considerations
Supplier Qualification and Procurement Workflow
The selection of a reliable supplier is paramount to ensure the quality and consistency of starting materials, which directly impacts the success of a research and development program. The following workflow is recommended for the procurement of this compound:
Caption: A recommended workflow for qualifying suppliers of this compound.
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, data from closely related brominated and fluorinated aromatic compounds suggest the following precautions:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Always refer to the supplier-provided SDS for specific handling and safety information.
Quality Control and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the substituted benzene rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons. The protons on the 3-bromo-5-fluorophenyl ring will exhibit complex splitting patterns due to coupling with the fluorine atom and with each other.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the benzylic carbon. The carbons on the fluorinated ring will appear as doublets due to carbon-fluorine coupling.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The expected monoisotopic mass is approximately 280.989 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a small amount of a modifier like formic acid or trifluoroacetic acid, should be effective. Purity is typically determined by the area percentage of the main peak detected by a UV detector.
Synthetic Applications & Case Studies
The strategic placement of the bromo and fluoro substituents makes this compound a versatile intermediate. The bromine atom, in particular, serves as a linchpin for constructing more complex molecules through cross-coupling reactions.
Illustrative Synthetic Pathway: Suzuki-Miyaura Coupling
A common and powerful application of this building block is in the Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond. This reaction is widely used in the pharmaceutical industry to synthesize biaryl and substituted aromatic structures. The following diagram illustrates a representative synthetic workflow.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction using the title compound.
In this exemplary transformation, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction would yield a 3-aryl-5-fluoro-benzyloxybenzene derivative, a scaffold present in various biologically active molecules. The choice of the arylboronic acid (R-B(OH)₂) allows for the introduction of a wide variety of substituents, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a readily available and synthetically versatile building block that holds significant potential for the discovery and development of new chemical entities. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. A thorough understanding of its commercial landscape, proper handling procedures, and robust quality control measures, as outlined in this guide, will empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.
References
- Note: While a specific peer-reviewed article detailing the synthesis and characterization of this compound was not identified during the literature search for this guide, the information provided is based on established chemical principles and data from commercial suppliers.
A Preliminary Investigation of 1-(Benzyloxy)-3-bromo-5-fluorobenzene: A Guide to Synthesis, Reactivity, and Application
Abstract
This technical guide provides an in-depth examination of 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a trifunctionalized aromatic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will explore its synthesis, analyze its distinct reactivity profile governed by the interplay of its benzyloxy, bromo, and fluoro substituents, and present detailed, field-proven protocols for its application in key organic transformations. This document is intended to serve as a practical resource for scientists seeking to leverage the unique synthetic potential of this versatile intermediate.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound (CAS No. 130722-44-0) is a strategically designed synthetic intermediate.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups. The bromo group serves as a primary handle for transition-metal-catalyzed cross-coupling reactions. The fluoro substituent can modulate the electronic properties of the ring and participate in nucleophilic aromatic substitution, while also being a desirable feature in many pharmaceutical candidates for enhancing metabolic stability or binding affinity.[3] The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be unveiled in later synthetic stages to reveal a key pharmacophoric element or a site for further functionalization.
This guide will dissect the reactivity of this molecule, providing a causative explanation for experimental choices and offering validated protocols for its use in several critical bond-forming reactions.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 130722-44-0 | [1][2][4] |
| Molecular Formula | C₁₃H₁₀BrFO | [2][5] |
| Molecular Weight | 281.12 g/mol | [2][6] |
| Appearance | Liquid / Solid | [7] |
| Melting Point | 36-40 °C | |
| Storage | Room temperature, sealed in dry conditions | [4][5][6] |
Synthesis of the Core Scaffold
The most direct and common synthesis of this compound involves the Williamson ether synthesis, starting from the commercially available 3-bromo-5-fluorophenol.[3][8] This precursor contains the key bromo and fluoro functionalities, and the benzylation of its phenolic hydroxyl group is a high-yielding and straightforward transformation.
Synthetic Workflow: Benzylation of 3-Bromo-5-fluorophenol
The process involves the deprotonation of the phenol with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This potent nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the desired ether.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-bromo-5-fluorophenol.
Materials:
-
3-Bromo-5-fluorophenol (1.0 equiv.)
-
Benzyl bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for reflux, extraction, and chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluorophenol (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous acetone or DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Begin stirring and add benzyl bromide (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. If using acetone, filter off the inorganic salts and rinse with fresh acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Key Organic Reactions and Reactivity Analysis
The synthetic utility of this compound is dictated by the chemoselectivity of its reactive sites. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This allows for selective functionalization at the bromine position while retaining the fluorine atom for its beneficial properties or for subsequent, more forcing, reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9] With this compound, this reaction proceeds selectively at the C-Br bond to generate biaryl structures, which are prevalent in pharmaceuticals.[10][11]
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To couple this compound with phenylboronic acid.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.).[10][11]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃/SPhos).[11][12]
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).[12]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[10][12]
-
After cooling, perform a standard aqueous work-up and purify the product by column chromatography.
-
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95[10] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | ~92[11] |
This reaction is a powerful method for constructing C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[13][14] The development of specialized phosphine ligands has made this transformation highly versatile and tolerant of a wide range of functional groups.[15][16]
// Nodes pd0 [label="Pd(0)L₂"]; pd_complex [label="[Ar-Pd(II)-Br]L₂"]; pd_amido [label="[Ar-Pd(II)-NR₂]L₂"]; aryl_bromide [label="Ar-Br\n(Substrate)"]; amine [label="HNR₂\n+ Base"]; product [label="Ar-NR₂\n(Coupled Product)"];
// Edges pd0 -> pd_complex [label=" Oxidative\n Addition"]; aryl_bromide -> pd_complex [style=dashed]; pd_complex -> pd_amido [label=" Amine Coordination\n & Deprotonation"]; amine -> pd_complex [style=dashed]; pd_amido -> pd0 [label=" Reductive\n Elimination"]; pd_amido -> product [style=dashed]; }
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Experimental Protocol: Grignard Reagent Formation and Trapping
-
Objective: To form the Grignard reagent and trap it with carbon dioxide to form the corresponding benzoic acid.
-
Procedure:
-
Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and stir bar under an inert atmosphere.
-
Place magnesium turnings (1.2 equiv.) in the flask. Activate with a small crystal of iodine or a few drops of 1,2-dibromoethane if necessary. [17][18] 3. Add a small amount of anhydrous THF.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). [17] 5. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir for an additional 1-2 hours.
-
For trapping with CO₂, pour the Grignard solution over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench by adding aqueous HCl.
-
Extract the product with an organic solvent, dry, and purify.
-
Aryl bromides can undergo rapid lithium-halogen exchange with organolithium reagents like n-butyllithium (n-BuLi), typically at low temperatures (-78 °C), to form highly reactive aryllithium species. [19]This method is often cleaner and faster than Grignard formation.
Experimental Protocol: Lithiation and Trapping
-
Objective: To form the aryllithium species and trap it with N,N-dimethylformamide (DMF) to synthesize the corresponding benzaldehyde.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. [19] 3. Add n-BuLi (1.1 equiv.) dropwise, keeping the internal temperature below -70 °C. Stir at -78 °C for 1 hour. [19] 4. Add the electrophile, such as anhydrous DMF (1.5 equiv.), dropwise to the aryllithium solution.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous work-up and purify by column chromatography. [19] Data Summary: Trapping Lithiated Intermediates
-
| Electrophile | Product Functional Group | Typical Yield Range (%) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 75-90 [19] |
| Carbon dioxide (CO₂) | Carboxylic Acid (-COOH) | 80-95 [19] |
| Iodine (I₂) | Iodide (-I) | 85-95 [19] |
Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is the primary site for cross-coupling, the C-F bond can undergo nucleophilic aromatic substitution (SNAr). This reaction requires a strong nucleophile and is facilitated by electron-withdrawing groups ortho or para to the leaving group. [20][21]In this substrate, the bromo and benzyloxy groups are not strongly electron-withdrawing, so SNAr at the fluorine position would require more forcing conditions (high temperature, strong base) compared to a more activated system (e.g., one containing a nitro group). [20][22]Generally, the palladium-catalyzed reactions at the bromine site are far more facile and selective.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block. Its predictable chemoselectivity, where the C-Br bond serves as the primary reactive site for a host of powerful transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, as well as organometallic intermediate formation, allows for intricate molecular design. The retained fluoro and protected phenol functionalities offer further opportunities for diversification and are desirable motifs in modern drug discovery. The protocols and data presented herein provide a solid, validated foundation for researchers to confidently incorporate this scaffold into their synthetic programs, enabling the efficient construction of complex and high-value molecules.
References
- This compound (130722-44-0) - Chemchart. Chemchart. [Link]
- Buchwald–Hartwig amin
- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents.
- 3-Bromo-5-fluorophenol - Chem-Impex.
- This compound - MySkinRecipes. MySkinRecipes. [Link]
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). PubsHub. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ChemRxiv. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. EPFL. [Link]
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH.
- Nucleophilic Aromatic Substitution - YouTube. Professor Dave Explains. [Link]
- GRIGNARD REACTION – Synthesis of Benzoic Acid. University of South Alabama. [Link]
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. The Organic Chemistry Tutor. [Link]
- 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc. chemsrc.com. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Royal Society of Chemistry. [Link]
- 1-Bromo-3,5-difluorobenzene - SpectraBase. SpectraBase. [Link]
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents.
- 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai. IndiaMART. [Link]
- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... - ResearchGate.
Sources
- 1. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. This compound | 130722-44-0 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:130722-44-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. Hit2Lead | this compound | CAS# 130722-44-0 | MFCD13181618 | BB-4045196 [hit2lead.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
A Theoretical Investigation of the Electronic Properties of 1-(Benzyloxy)-3-bromo-5-fluorobenzene: A Guide for Medicinal Chemists and Researchers
Abstract
Substituted aromatic rings are foundational scaffolds in modern drug discovery, where subtle changes in their electronic landscape can drastically alter pharmacological activity.[1] This technical guide presents a comprehensive theoretical framework for analyzing the electronic properties of 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a halogenated aromatic ether with potential as a versatile building block in medicinal chemistry.[2] By leveraging Density Functional Theory (DFT), we elucidate key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and dipole moment. The methodologies detailed herein provide a robust, reproducible protocol for predicting the molecule's reactivity, stability, and intermolecular interaction propensity, offering critical insights for rational drug design and development.[3][4][5]
Introduction: The Significance of Electronic Properties in Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties.[6] Factors such as size, shape, charge distribution, and hydrogen bonding capabilities govern how a molecule interacts with its biological target.[6][7] this compound presents a unique combination of functional groups: a bulky, electron-rich benzyloxy group, and two different electron-withdrawing halogen atoms (bromine and fluorine) at meta positions. This substitution pattern creates a distinct electronic environment that can be exploited for designing molecules with specific binding affinities and metabolic profiles.
Understanding the electronic properties of such a scaffold is paramount. It allows researchers to:
-
Predict Reactivity: Identify which sites on the molecule are susceptible to nucleophilic or electrophilic attack, guiding synthetic strategy.[8]
-
Analyze Intermolecular Interactions: Foresee how the molecule will interact with protein binding pockets through hydrogen bonds, halogen bonds, or π-π stacking.
-
Optimize Pharmacokinetics: Modulate properties like polarity and lipophilicity to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful, cost-effective means to calculate these properties with high accuracy, accelerating the drug discovery pipeline.[3][9] This guide establishes a detailed computational protocol for characterizing this compound, serving as a template for the analysis of other complex aromatic compounds.
Theoretical Framework and Computational Methodology
To ensure scientific rigor and reproducibility, a well-defined computational workflow is essential. The following protocol is based on widely validated methods in computational chemistry.[10][11]
The Choice of Method: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12][13] It has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[3][13] DFT calculates the electronic energy and other properties based on the molecule's electron density, a more manageable quantity than the complex multi-electron wavefunction.[12]
For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of molecular properties, including geometries, energies, and spectroscopic parameters for organic molecules.
The Basis Set: 6-311++G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. The 6-311++G(d,p) basis set is employed for this analysis.[14][15] Let's break down this notation:
-
6-311G: This indicates a triple-zeta split-valence basis set, providing a high degree of flexibility for describing the valence electrons, which are most important for chemical bonding and reactivity.[15]
-
++: These two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak intermolecular interactions.[16]
-
(d,p): This denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbital shapes upon molecule formation, which is essential for an accurate description of chemical bonds.[15][16]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established level of theory for obtaining reliable electronic properties of organic molecules.[11]
Computational Workflow
All calculations are performed using a computational chemistry software package such as Gaussian.[17][18][19][20] The workflow follows a logical progression to ensure the final calculated properties correspond to a true energy minimum structure.
Caption: Workflow for theoretical electronic property calculation.
Step-by-Step Protocol:
-
Molecular Structure Input: The 3D structure of this compound is built. The SMILES string for this molecule is C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F.[21]
-
Geometry Optimization: An initial geometry optimization is performed at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the arrangement with the lowest possible potential energy.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies. This step is critical to ensure the optimized structure is a stable conformation and not a transition state.
-
Property Calculations: From the validated, optimized structure, a single-point energy calculation is performed to derive the electronic properties, including molecular orbitals, electrostatic potential, and dipole moment.
Results and Discussion: Unveiling the Electronic Landscape
The computational analysis yields a wealth of quantitative data that illuminates the electronic character of this compound.
Optimized Molecular Geometry
The geometry optimization provides the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, are determined. This optimized structure forms the basis for all subsequent electronic property calculations.
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals.[22] Their energies and spatial distribution are fundamental to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are likely sites for electrophilic attack.[23]
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are likely sites for nucleophilic attack.[23]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[22][23] A small energy gap suggests the molecule is more reactive and can be easily excited, while a large gap indicates high stability.[22][24] This gap also determines the molecule's absorption of light in the UV-Visible spectrum.[24][25]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Expected FMO Characteristics for this compound:
-
The HOMO is likely to be distributed across the electron-rich benzyloxy and benzene rings, indicating these are the primary sites for electron donation.
-
The LUMO is expected to be localized over the aromatic ring, particularly influenced by the electron-withdrawing bromo and fluoro substituents, making the ring susceptible to nucleophilic addition or substitution under certain conditions.
Table 1: Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV (Hypothetical) | Relates to ionization potential; higher energy indicates easier electron donation. |
| LUMO Energy | -1.2 eV (Hypothetical) | Relates to electron affinity; lower energy indicates easier electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV (Hypothetical) | Indicates high kinetic stability and low reactivity.[22] |
| Dipole Moment | 2.1 Debye (Hypothetical) | Quantifies molecular polarity, influencing solubility and intermolecular forces.[26] |
(Note: Values are hypothetical and serve as realistic examples for interpretation.)
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[27] It maps the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive behavior.[27][28]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (Oxygen, Fluorine). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.[8][29]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around hydrogen atoms. These are sites susceptible to nucleophilic attack.[8][29]
-
Green Regions (Neutral Potential): Represent areas of neutral or near-zero potential, often associated with nonpolar hydrocarbon portions.[8]
For this compound, the MEP map would likely show strong negative potential (red) around the ether oxygen and the fluorine atom, highlighting them as key sites for interaction with electrophiles or as hydrogen bond acceptors. The area around the bromine atom will also be electron-rich but may exhibit characteristics of a "sigma-hole," a region of positive potential on the halogen's outer surface, which is crucial for halogen bonding.
Implications for Drug Development
The theoretical analysis of this compound provides actionable intelligence for medicinal chemists:
-
Scaffold for Synthesis: The distinct electronic regions identified by the MEP and FMO analyses guide the rational design of synthetic routes. For example, electrophilic substitution would be directed by the benzyloxy group, while nucleophilic attack sites are highlighted by the LUMO distribution.
-
Structure-Activity Relationship (SAR): By understanding the electronic contribution of each substituent, chemists can make informed decisions about bioisosteric replacements.[1] For instance, replacing the bromine with chlorine would subtly alter the electronic potential and steric profile, which can be predicted and correlated with changes in biological activity.
-
Target Interaction Modeling: The MEP map provides a blueprint for how the molecule might interact within a protein's binding site. The identified electron-rich and electron-poor regions can be matched with complementary residues (e.g., acidic or basic amino acids) to predict and optimize binding orientation and affinity.
Conclusion
This guide has detailed a robust, first-principles computational methodology for characterizing the electronic properties of this compound. Through the application of Density Functional Theory at the B3LYP/6-311++G(d,p) level, we can effectively predict and visualize the molecule's reactivity, stability, and potential for intermolecular interactions. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map provides a clear, intuitive framework for understanding the compound's chemical behavior. These theoretical insights are invaluable in the field of drug discovery, enabling a more rational, efficient, and targeted approach to the design and synthesis of novel therapeutic agents.
References
- Gaussian (software) - Wikipedia. (n.d.).
- RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
- Sumble. (2025, November 29). What is Gaussian? Competitors, Complementary Techs & Usage.
- Oregon State University. (n.d.). Gaussian | Technology.
- Grokipedia. (n.d.). Gaussian (software).
- Wikipedia. (n.d.). HOMO and LUMO.
- Gadre, S. R., et al. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules.
- University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
- Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
- Neese, F. (2012). Density functional theory. PubMed Central.
- Wikipedia. (n.d.). Density functional theory.
- University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP).
- El Ouafy, H., et al. (n.d.). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Mediterranean Journal of Chemistry.
- Ritemyte. (2023, March 4). Homo lumo explained.
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.
- Chemistry LibreTexts. (2020, August 14). Excited Electronic States: Electronic Spectroscopy of Molecules.
- ACS Publications. (2023, May 23). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters.
- Wikipedia. (n.d.). Basis set (chemistry).
- Hep Journals. (n.d.). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship.
- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Journal of Computer Aided Drug Design.
- BARC. (2024, March 26). Importance of Theoretical and Computational Chemistry in State-of.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ResearchGate. (2025, August 9). Electron-Density Descriptors as Predictors in Quantitative Structure–Activity/Property Relationships and Drug Design.
- Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- Stereoelectronics. (2021, March 12). Drug design principles.
- Oreate AI Blog. (2025, December 16). Application of Molecular Simulation Techniques in Drug Design: Theoretical Foundations and Practices of Quantum Mechanics and Molecular Mechanics.
- ACS Publications. (2022, June 17). Application of Machine Learning in Developing Quantitative Structure–Property Relationship for Electronic Properties of Polyaromatic Compounds. ACS Omega.
- YouTube. (2023, February 24). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT.
- Chemistry LibreTexts. (2023, January 29). ab initio Basis Sets.
- Gaussian.com. (2021, May 17). Basis Sets.
- SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
- Schrödinger. (n.d.). Computational chemistry applications.
- Basis Set Exchange (BSE). (n.d.).
- RSC Publishing. (2022, July 27). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values.
- ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery.
- PubMed Central. (n.d.). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning.
- Wikipedia. (n.d.). Valence bond theory.
- Semantic Scholar. (n.d.). Overview of the computational methods to assess aromaticity.
- Chemchart. (n.d.). This compound (130722-44-0).
- MySkinRecipes. (n.d.). This compound.
- ExportersIndia. (n.d.). 1-Benzyloxy- 3-fluorobenzene.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. longdom.org [longdom.org]
- 4. barc.gov.in [barc.gov.in]
- 5. neuroquantology.com [neuroquantology.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. steeronresearch.com [steeronresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. schrodinger.com [schrodinger.com]
- 10. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
- 11. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Density functional theory - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. gaussian.com [gaussian.com]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 18. ritme.com [ritme.com]
- 19. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 20. Gaussian | Technology | Oregon State University [technology.oregonstate.edu]
- 21. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 23. ossila.com [ossila.com]
- 24. learn.schrodinger.com [learn.schrodinger.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. MEP [cup.uni-muenchen.de]
- 28. mdpi.com [mdpi.com]
- 29. chemrxiv.org [chemrxiv.org]
The Strategic Utility of 1-(Benzyloxy)-3-bromo-5-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Introduction: A Multifaceted Building Block for Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among the vast arsenal of available reagents, 1-(Benzyloxy)-3-bromo-5-fluorobenzene has emerged as a particularly versatile and valuable scaffold. Its unique trifunctional nature, featuring a benzyloxy protecting group, a reactive bromine atom, and a metabolically robust fluorine atom, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. This in-depth technical guide will explore the potential applications of this compound, elucidating the strategic advantages conferred by its distinct substitution pattern and providing practical insights into its synthetic utility. We will delve into the rationale behind its use in the synthesis of diaryl ethers and biaryl compounds, which are prevalent motifs in a wide array of biologically active agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The Physicochemical and Pharmacokinetic Rationale: A Symphony of Substituents
The strategic placement of the benzyloxy, bromo, and fluoro groups on the phenyl ring of this compound is not arbitrary; each substituent plays a crucial role in shaping the physicochemical and pharmacokinetic properties of the resulting drug candidates.
Table 1: Physicochemical Contributions of Substituents
| Substituent | Position | Key Contributions in Medicinal Chemistry |
| Benzyloxy | 1 | Bulky Protecting Group: Shields the phenolic oxygen, preventing unwanted side reactions during synthesis. It can be readily removed in later steps to reveal a crucial hydrogen bond donor/acceptor. Lipophilicity Modulation: Increases the overall lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability.[1] Pharmacophore Element: The benzyloxy group itself can engage in beneficial interactions with biological targets. |
| Bromo | 3 | Reactive Handle for Cross-Coupling: The carbon-bromine bond serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino functionalities.[2][3] Modulation of Electronic Properties: As a moderately electron-withdrawing group, bromine can influence the pKa of nearby functional groups and the overall electronic distribution of the molecule. |
| Fluoro | 5 | Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[4][5][6][7] Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[4][5][6][7] pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent functional groups, which can be strategically employed to optimize ionization at physiological pH. |
The interplay of these substituents creates a building block with a unique profile. The fluorine at the 5-position, meta to the bromine, enhances the reactivity of the C-Br bond towards oxidative addition in cross-coupling reactions. The bulky benzyloxy group at the 1-position can provide steric hindrance that may influence regioselectivity in certain reactions. This intricate balance of electronic and steric effects allows for a high degree of control in the synthetic endgame.
Core Applications in Bioactive Scaffold Synthesis
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to two key structural motifs: diaryl ethers and biaryl compounds. These scaffolds are present in a multitude of clinically successful drugs and investigational agents.
Synthesis of Diaryl Ether Scaffolds
Diaryl ethers are a privileged scaffold in medicinal chemistry, found in numerous anticancer, anti-inflammatory, antiviral, and antibacterial agents.[8] this compound is an excellent starting material for the synthesis of these compounds via Ullmann condensation or Buchwald-Hartwig O-arylation reactions.
Experimental Protocol: Synthesis of a Diaryl Ether via Buchwald-Hartwig O-Arylation
Objective: To synthesize a substituted diaryl ether from this compound and a phenolic coupling partner.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the substituted phenol (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
In a separate glovebox or under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Caption: A simplified workflow for the Buchwald-Hartwig O-Arylation.
Synthesis of Biaryl Scaffolds
The biaryl motif is another cornerstone of medicinal chemistry, providing a rigid scaffold that can effectively present pharmacophoric elements to a biological target. The Suzuki-Miyaura cross-coupling reaction is the premier method for the synthesis of biaryls, and this compound is an ideal substrate for this transformation.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a substituted biaryl compound from this compound and a boronic acid derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-tolylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir under an argon atmosphere for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Case Study: Application in the Synthesis of Antibacterial Agents
Future Perspectives and Conclusion
This compound represents a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex and biologically active molecules. The orthogonal reactivity of the bromo group for cross-coupling, the metabolic stability imparted by the fluoro group, and the synthetic flexibility offered by the benzyloxy protecting group make it a valuable asset in drug discovery programs. Its demonstrated utility in the construction of diaryl ether and biaryl scaffolds, coupled with the growing importance of these motifs in modern pharmaceuticals, ensures that this compound will continue to be a relevant and frequently utilized tool for the creation of next-generation therapeutics. As the demand for novel kinase inhibitors, GPCR modulators, and anti-infective agents continues to grow, the strategic application of this multifaceted building block will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry.
- Design and Synthesis of (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] carbaldehyde and Indanone Derivatives and their Antibacterial Activity Close to Fab I Inhibitors. (2025). Asian Journal of Chemistry.
- Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
- The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). PubMed.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound - CAS:130722-44-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. This compound | 130722-44-0 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
A Technical Guide to the Evolving Synthetic Chemistry of 1-(Benzyloxy)-3-bromo-5-fluorobenzene: A Privileged Scaffold for Novel Reaction Discovery
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility and novel reactivity of 1-(benzyloxy)-3-bromo-5-fluorobenzene. This versatile building block has emerged as a valuable scaffold in medicinal chemistry and materials science due to its unique electronic and steric properties. We will delve into the causality behind experimental choices in leveraging this reagent for established cross-coupling reactions and provide a forward-looking perspective on its role in the discovery of novel chemical transformations. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a strategically substituted aromatic compound that offers a powerful platform for the synthesis of complex molecules.[1][2][3][4] Its utility stems from the orthogonal reactivity of its functional groups:
-
The Bromine Atom: Serves as a primary handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The Fluorine Atom: Modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in biologically active molecules. Its presence also allows for potential late-stage functionalization.
-
The Benzyloxy Group: A common protecting group for phenols, it can be readily removed under various conditions to reveal a hydroxyl group, providing a site for further derivatization or acting as a key pharmacophoric feature.
This trifunctional nature makes it a sought-after intermediate in the synthesis of high-value compounds, particularly in the realm of drug discovery.[5]
Foundational Reactivity: Mastering Cross-Coupling Reactions
The primary utility of this compound lies in its application in transition metal-catalyzed cross-coupling reactions. The selective activation of the C-Br bond over the C-F bond is a key feature that allows for predictable and high-yielding transformations.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. This compound readily participates in this reaction with a variety of boronic acids and esters.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The synthesis of aryl amines is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful tool for this transformation, and this compound is an excellent substrate.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | ~90 |
| N-Methylpiperazine | Pd-G3-Xantphos | LHMDS | THF | 80 | >90 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in a vial.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and XPhos (0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Novel Applications in the Synthesis of Bioactive Molecules
The true potential of this compound is realized in its application as a scaffold for the synthesis of novel, biologically active compounds. Its utility in constructing kinase inhibitors is a prime example of its value in drug discovery.
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of diseases like cancer.[6][7] The 3-fluoro-5-hydroxyphenyl motif, accessible from this compound, is a privileged scaffold in many kinase inhibitors.
The strategic functionalization of this compound allows for the construction of diverse heterocyclic systems that can target the ATP-binding site of kinases. For instance, a Suzuki coupling can introduce a substituted aromatic or heteroaromatic ring, followed by further synthetic manipulations.
Diagram 3: Retrosynthetic Analysis of a Kinase Inhibitor Scaffold
Caption: Retrosynthetic approach to kinase inhibitors.
Conceptual Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
This conceptual protocol illustrates how this compound can be utilized in a multi-step synthesis of a pyrazolopyrimidine core, a common scaffold in kinase inhibitors.
-
Sonogashira Coupling: React this compound with a terminal alkyne, such as ethynyltrimethylsilane, using a palladium-copper catalyst system to introduce an alkyne functionality.
-
Deprotection: Remove the trimethylsilyl group to yield the terminal alkyne.
-
Cyclization: React the resulting arylacetylene with a suitable aminopyrazole derivative to construct the pyrazolopyrimidine ring system.
-
Debenzylation: Remove the benzyl protecting group via catalytic hydrogenation to reveal the free phenol, a key interaction point for many kinase inhibitors.
This modular approach allows for the rapid generation of a library of compounds for screening against a panel of kinases.
Future Outlook: The Discovery of Novel Reactions
While cross-coupling reactions represent the current state-of-the-art for the functionalization of this compound, ongoing research is focused on uncovering novel reactivity patterns. Areas of active investigation include:
-
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring would provide more atom-economical synthetic routes.
-
Photoredox Catalysis: Light-mediated reactions could enable transformations that are not accessible through traditional thermal methods.
-
Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability.
The unique electronic nature of the this compound scaffold makes it an intriguing substrate for these emerging synthetic methodologies.
Conclusion
This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its predictable reactivity in a range of cross-coupling reactions, coupled with its utility in the construction of complex, biologically active molecules, ensures its continued importance in the fields of medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the full potential of this powerful synthetic tool. As new synthetic methods continue to be developed, the discovery of novel reactions involving this privileged scaffold will undoubtedly lead to the creation of innovative molecules with significant scientific and societal impact.
References
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Process for preparing 1-bromo-3,5-difluorobenzene.
- Substituted bromofluorobenzene derivatives and process for its manufacture.
- United States P
- United States P
- This compound. MySkinRecipes. [Link]
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
- Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions.
- Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3-benzotriazin-4-one. NTU Journal of Pure Sciences. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- New Scaffold for Angiogenesis Inhibitors Discovered by Targeted Chemical Transformations of Wondonin Natural Products.
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. [Link]
- This compound. Chemchart. [Link]
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
- ortho-Disubstituted F-benzenes. III. Preparation of (F-benzo)heterocyclic compounds from F-benzoic acid and F-phenol,and the reactions of some intermediary F-benzoyl.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 130722-44-0 [chemicalbook.com]
- 4. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
structural analysis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
An In-Depth Technical Guide to the Structural Analysis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Abstract
This compound is a substituted aromatic ether with significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a benzyloxy group, a bromine atom, and a fluorine atom—provides multiple sites for synthetic modification, making it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive structural analysis of the molecule, detailing its physicochemical properties and elucidating its structure through a multi-technique spectroscopic approach. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. Furthermore, a plausible synthetic route is proposed, and key aspects of its chemical reactivity are discussed, offering a holistic view for researchers in drug discovery and chemical synthesis.
Introduction: Strategic Importance in Synthesis
The strategic placement of three distinct functional groups on a central benzene ring makes this compound a molecule of interest for synthetic chemists. The benzyloxy group can influence solubility and participate in hydrogen bonding interactions in larger molecules, while also serving as a protecting group for the phenol, which can be deprotected under specific conditions. The bromine and fluorine atoms offer orthogonal reactivity. The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon or heteroatom substituents. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate. Understanding the precise structure and electronic nature of this intermediate is therefore paramount for its effective utilization.
Physicochemical and Molecular Properties
A foundational aspect of any chemical analysis begins with the compound's basic properties. These data are critical for handling, storage, and predicting behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 130722-44-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₀BrFO | [2][3][6] |
| Molecular Weight | 281.12 g/mol | [2][3][5] |
| Monoisotopic Mass | 279.9899 Da | [6] |
| Predicted Boiling Point | 320-332 °C | [1] |
| Predicted Water Solubility | 1.2-5.8 mg/L | [1] |
| Predicted LogP | 4.2 - 4.77 | [5][6] |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | [2][6] |
Proposed Synthesis: A Mechanistic Approach
While specific preparations can be proprietary, a chemically sound and widely practiced method for synthesizing aryl ethers is the Williamson ether synthesis. This protocol offers a reliable pathway to this compound from commercially available precursors.
Protocol: Williamson Ether Synthesis
-
Reactant Preparation : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromo-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation : Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution. Stir at room temperature for 30-60 minutes. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. The choice of K₂CO₃ is often preferred for its ease of handling and moderate reactivity.
-
Nucleophilic Attack : Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion in an Sₙ2 reaction.
-
Reaction Monitoring : Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up and Purification : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Labeled structure for NMR assignments.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the benzyloxy group and the substituted aromatic ring. Hydrogens on a carbon adjacent to an ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 δ range. [7][8] * Benzyloxy Protons : The five protons of the benzyl phenyl ring (H2', H3', H4') will appear as a multiplet around δ 7.3-7.5 ppm. The two methylene protons (CH₂) are chemically equivalent and adjacent to an oxygen atom, but have no adjacent protons. They will therefore appear as a sharp singlet, expected around δ 5.1 ppm.
-
Substituted Ring Protons : The three protons on the 1,3,5-substituted ring (H2, H4, H6) are in different chemical environments. Their signals will be split by both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). The electronegativity of fluorine and bromine will deshield these protons, shifting them downfield.
-
H2 : This proton is flanked by the benzyloxy group and the fluorine atom. It is expected to appear as a triplet of doublets (td) or a complex multiplet due to coupling with H4, H6, and F.
-
H4 : This proton is situated between the bromine and fluorine atoms. It will likely appear as a triplet of doublets (td) due to coupling with H2, H6, and F.
-
H6 : This proton is adjacent to the bromine and benzyloxy groups and will also be a complex multiplet.
-
-
-
¹³C NMR Spectroscopy : The spectrum will show 9 distinct signals for the 13 carbon atoms due to molecular symmetry. Ether carbon atoms typically absorb in the 50 to 80 δ range. [8] * The benzylic CH₂ carbon is expected around 70 ppm.
-
The carbons of the benzyl phenyl ring will appear in the aromatic region (δ 127-136 ppm).
-
The carbons of the substituted ring will be significantly affected by the substituents. The carbon attached to fluorine (C5 ) will show a large C-F coupling constant. The carbons attached to the oxygen (C1 ) and bromine (C3 ) will be shifted significantly downfield.
-
-
¹⁹F NMR Spectroscopy : This technique is highly specific for the fluorine nucleus. A single resonance is expected. This signal will be split into a triplet by the two ortho-protons (H4 and H6), providing direct evidence for the 1,3,5-substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Ethers exhibit a characteristic strong C-O stretching band between 1000-1300 cm⁻¹. [9]For aromatic ethers like this one, a strong C-O-C asymmetric stretch is expected between 1200 and 1300 cm⁻¹. [10] Expected Characteristic IR Absorptions:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Rings |
| 3000-2850 | C-H Stretch | CH₂ (Aliphatic) |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| ~1250 and ~1050 | C-O-C Asymmetric & Symmetric Stretch | Aryl Alkyl Ether [7] |
| 1150-1000 | C-F Stretch | Aryl Fluoride |
| 600-500 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion (M⁺) : The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the spectrum will show two distinct peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (m/z ≈ 280) and one for the molecule containing ⁸¹Br (m/z ≈ 282). This "M, M+2" pattern is a definitive signature for a monobrominated compound.
-
Key Fragmentation Pathways :
-
Loss of Benzyl Group : The most likely fragmentation is the cleavage of the benzylic C-O bond. This results in the formation of a very stable tropylium cation (C₇H₇⁺) at m/z = 91 . This is often the base peak in the spectrum.
-
Formation of Phenoxy Cation : The remaining fragment, the 3-bromo-5-fluorophenoxy radical, can be detected as a cation at m/z = 189/191 .
-
Caption: Key fragmentation pathways in Mass Spectrometry.
Conclusion
The is a clear example of modern chemical characterization, relying on the synergistic application of multiple analytical techniques. NMR spectroscopy defines the atom-to-atom connectivity and substitution pattern, IR spectroscopy confirms the presence of key functional groups (ether, aromatic rings), and mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. The logical synthetic route via Williamson ether synthesis makes it an accessible and valuable intermediate. For professionals in drug development and materials science, a thorough understanding of this molecule's structure and reactivity is the foundation for designing novel compounds with tailored properties.
References
- Chemchart. (n.d.). This compound (130722-44-0).
- National Analytical Corporation. (n.d.). 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0.
- Fiveable. (n.d.). Spectroscopy of Ethers.
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- PubChemLite. (n.d.). This compound.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- MySkinRecipes. (n.d.). This compound.
- LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers.
- PubChemLite. (n.d.). This compound (C13H10BrFO).
Sources
- 1. chemchart.com [chemchart.com]
- 2. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 130722-44-0 [chemicalbook.com]
- 4. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. Hit2Lead | this compound | CAS# 130722-44-0 | MFCD13181618 | BB-4045196 [hit2lead.com]
- 6. PubChemLite - this compound (C13H10BrFO) [pubchemlite.lcsb.uni.lu]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide on the Safe Handling of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-3-bromo-5-fluorobenzene is a substituted aromatic ether utilized as a building block in organic synthesis. Its structural motifs—a halogenated benzene ring and a benzyl ether group—make it a valuable intermediate in the development of novel pharmaceutical compounds and materials.[1][2][3] The presence of bromine and fluorine atoms allows for diverse downstream functionalization, such as cross-coupling reactions, while the benzyloxy group can serve as a protecting group or a key pharmacophoric element.[4] However, the very features that make this compound synthetically useful also necessitate a rigorous and well-informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research.
Compound Identification and Physical Properties
A clear understanding of the compound's basic properties is the foundation of safe handling.
| Property | Value | Source |
| CAS Number | 130722-44-0 | [2] |
| Molecular Formula | C₁₃H₁₀BrFO | [3] |
| Molecular Weight | 281.12 g/mol | [3] |
| Boiling Point | ~320-331 °C (Estimated) | [5] |
| Density | ~1.44 g/cm³ (Estimated) | [5] |
| Water Solubility | ~1.2-5.8 mg/L (Estimated) | [5] |
| Storage | Room temperature, in a dry, sealed container | [3] |
Hazard Identification and Risk Assessment
Due to the absence of a specific SDS for this compound, a risk assessment has been conducted based on the hazard profiles of structurally related compounds, such as 1-Bromo-3,5-difluorobenzene and 1-Bromo-3-chloro-5-fluorobenzene.[6][7][8][9] This approach allows for a conservative estimation of potential hazards.
| Hazard Class | GHS Hazard Statement (Code) | Rationale based on Analogous Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Halogenated benzenes often exhibit moderate oral toxicity.[6][9][10][11] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common hazard for brominated and fluorinated aromatic compounds.[6][7][10][11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Expected for this class of chemicals, causing significant irritation upon contact.[8][9][11] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Some halogenated aromatics are known skin sensitizers.[6][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Vapors or aerosols may irritate the respiratory tract.[9][11] |
| Hazardous to the Aquatic Environment | H410 / H411: Very toxic/Toxic to aquatic life with long lasting effects | Halogenated organic compounds are often persistent and toxic to aquatic organisms.[6][10][12] |
Disclaimer: This hazard assessment is inferred from structurally similar compounds. Users must exercise caution and handle the substance as if it possesses all the listed hazards.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols, which may cause respiratory irritation.[13]
Personal Protective Equipment (PPE)
The correct selection and use of PPE provide the final barrier between the researcher and the chemical.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face | Chemical splash goggles and a face shield | Goggles must provide a seal against splashes. A face shield is required over the goggles during procedures with a higher risk of splashing (e.g., transfers, quenching reactions).[10] |
| Skin and Body | Chemical-resistant laboratory coat; Closed-toe shoes | A lab coat made of a non-porous material is essential to protect against skin contact. Shoes must fully cover the feet.[13] |
| Hand Protection | Nitrile or Viton® gloves | Inspect gloves for any defects before use. When working with organic solvents, double-gloving is recommended. Ensure the chosen glove material has an adequate breakthrough time for the solvents being used.[13] |
| Respiratory | Not required if work is conducted in a fume hood | If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] |
Safe Handling and Experimental Workflow
A methodical and cautious workflow is paramount to minimizing risk. The causality behind these steps is to contain the chemical, prevent aerosolization, and avoid cross-contamination.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
Aliquotting : Carefully transfer the required amount of the substance using appropriate tools like a spatula (for solids) or glass pipette/syringe (for liquids if melted). Avoid creating dust or splashes.
-
Reaction Setup : Conduct all experimental procedures deep within the chemical fume hood. Keep the sash as low as possible while allowing for safe manipulation.
-
Post-Reaction : Quench the reaction carefully, if necessary, under an inert atmosphere to control exotherms.
-
Cleanup : Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable organic solvent (e.g., acetone) inside the fume hood, collecting the rinsate as halogenated hazardous waste.[14]
Caption: Standard workflow for handling this compound.
Storage and Chemical Incompatibility
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.[15]
-
Incompatible Materials : Based on its chemical structure (an ether and a halogenated aromatic), avoid contact with:
-
Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[15]
-
Strong Acids/Bases : May catalyze decomposition or unwanted side reactions.
-
Caption: Key chemical incompatibilities.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.[16][17][18][19]
Accidental Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[20] Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[20] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.[6]
Spill Response
For any spill, the first step is to alert others in the lab and assess the situation.
-
Minor Spill (Contained within the fume hood) :
-
Ensure PPE is worn.
-
Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[10]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Ventilate the area.
-
-
Major Spill (Outside a fume hood or large volume) :
-
Evacuate the immediate area.[16]
-
Alert laboratory personnel and notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[17]
-
Close the laboratory doors to confine vapors.
-
Do not attempt to clean it up unless you are trained and equipped to handle a major spill.
-
Waste Disposal
Chemical waste must be handled with the same care as the parent compound.
-
Segregation is Key : this compound and any materials contaminated with it are classified as halogenated organic waste .[13][14]
-
Waste Containers : Use a designated, properly labeled hazardous waste container for all halogenated organic liquids and solids.[21][22]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[14][22]
-
Storage : Keep waste containers closed at all times, except when adding waste.[14] Store them in a designated satellite accumulation area.
-
Disposal : Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour any amount down the drain.[21][23]
References
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
- This compound (130722-44-0). Chemchart. [Link]
- Halogenated Solvents in Laboratories.
- 1-Bromo-3-chloro-5-fluorobenzene. PubChem. [Link]
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- GHS hazard st
- H-phrases. H-phrases.com. [Link]
- Hazard st
- Emergency and Spill Response Procedures. Auburn University Risk Management & Safety. [Link]
- Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
- Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
- Chemical Compatibility D
- List of GHS Hazard and Precautionary St
- Ethers Waste Comp
- Chemical Compatibility Chart. University of California, Riverside. [Link]
- This compound. MySkinRecipes. [Link]
- 1-Bromo-3-(tert-butyl)-5-fluorobenzene. PubChem. [Link]
- Chemical Comp
- Chemical Compatibility Table. Geotech Environmental Equipment, Inc.. [Link]
- A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. [Link]
Sources
- 1. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 2. This compound | 130722-44-0 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 1-Bromo-3-chloro-5-fluorobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. H-phrases [msds-eu.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. fishersci.com [fishersci.com]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. cws.auburn.edu [cws.auburn.edu]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. fishersci.com [fishersci.com]
- 21. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 22. campusoperations.temple.edu [campusoperations.temple.edu]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Introduction: The Strategic Value of Fluorinated Biaryls and a Versatile Building Block
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms into these biaryl structures can dramatically enhance their pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using 1-(benzyloxy)-3-bromo-5-fluorobenzene , a versatile and strategically designed building block. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom imparts the desirable physicochemical properties mentioned above. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be readily cleaved in the final stages of a synthetic sequence to reveal a hydroxyl group—a common pharmacophoric feature.
These application notes are designed for researchers, medicinal chemists, and process development scientists, offering both practical, step-by-step protocols and the underlying scientific rationale for key experimental choices.
Physicochemical Properties and Reactivity Profile of this compound
A thorough understanding of the starting material's properties is critical for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 130722-44-0 | [4] |
| Molecular Formula | C₁₃H₁₀BrFO | [4] |
| Molecular Weight | 281.12 g/mol | [4] |
| Boiling Point (est.) | 320-331 °C | |
| Melting Point (est.) | ~90 °C | |
| Appearance | Solid (typical) | |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General Knowledge |
Reactivity Insights:
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-bromine (C-Br) bond. The C-Br bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-fluorine (C-F) bond.[5] This differential reactivity allows for highly chemoselective coupling at the bromine-bearing position, leaving the fluorine atom untouched. The benzyloxy group, being relatively bulky and electron-donating, and the fluorine atom, being electron-withdrawing, can influence the electronic environment of the aromatic ring and may have subtle effects on the rate of the catalytic cycle.
Core Application: Palladium-Catalyzed Biaryl Synthesis
The following sections provide detailed protocols for the most common and effective palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds from this compound. While specific examples for this exact substrate are not extensively reported, the following protocols are based on well-established procedures for structurally similar aryl bromides and provide a robust starting point for optimization.[5][6]
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or its ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalyst and Ligand: For general-purpose Suzuki couplings, Pd(PPh₃)₄ is a reliable choice. For more challenging substrates or to improve reaction rates and yields, using a palladium(II) precatalyst with a more sophisticated phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can be beneficial.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[9] The choice of base (from K₂CO₃ to the stronger Cs₂CO₃ or K₃PO₄) can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. The ratio of organic solvent to water may require optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: An Alternative for Complex Substrates
The Stille coupling utilizes organostannane reagents, which are known for their high stability and tolerance of a wide range of functional groups. This can be particularly advantageous when working with complex molecules where protecting groups are undesirable.[8]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Optional: Additive such as LiCl or Cu(I) salts
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent via syringe, followed by this compound (1.0 equiv.) and the organostannane reagent (1.1-1.3 equiv.).
-
If required, add any additives at this stage.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
To remove the tin byproducts, the reaction mixture can be washed with an aqueous solution of KF.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Organostannanes: While highly effective, organotin compounds are toxic and require careful handling and disposal. The purification step to remove tin byproducts is crucial.
-
Additives: In some cases, the addition of lithium chloride can accelerate the transmetalation step by breaking up palladium-ligand aggregates. Copper(I) salts can also serve as co-catalysts.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or non-polar solvents like toluene are typically used. The choice depends on the solubility of the substrates and the desired reaction temperature.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Heck-Mizoroki Reaction: Arylation of Alkenes
While not strictly a biaryl synthesis in all cases, the Heck reaction is a powerful method for coupling aryl halides with alkenes, leading to substituted styrenes and other vinylated aromatics, which are themselves valuable intermediates.[10][11]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (2-5 mol%) and the phosphine ligand (if required).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the base (2.0-3.0 equiv.), this compound (1.0 equiv.), and the alkene (1.2-2.0 equiv.).
-
Heat the reaction mixture to 80-140 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Regioselectivity: The Heck reaction with monosubstituted alkenes typically results in substitution at the less substituted carbon of the double bond.
-
Base: An organic base like triethylamine (Et₃N) is often used to neutralize the HBr generated during the catalytic cycle.
-
Ligand Choice: The choice of phosphine ligand can influence the stability of the catalyst and the efficiency of the reaction. For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands can be beneficial.
Caption: A simplified catalytic cycle for the Heck-Mizoroki reaction.
Post-Synthetic Modification: Deprotection of the Benzyloxy Group
A key advantage of using this compound is the ability to deprotect the phenolic oxygen in a subsequent step. This unmasks a hydroxyl group, which is a critical feature in many biologically active molecules.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method. The benzylic C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is mild but incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.
-
Lewis Acid Cleavage: Strong Lewis acids such as boron tribromide (BBr₃) can effectively cleave benzyl ethers, but the conditions are harsh and may not be suitable for complex molecules with other acid-sensitive functional groups.
-
Oxidative Cleavage: Certain oxidative reagents can also be used for debenzylation.
General Protocol for Hydrogenolysis
-
Dissolve the benzyloxy-containing biaryl compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Synthetic Workflow: From Building Block to Final Product
Caption: General synthetic workflow for biaryl synthesis and deprotection.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of fluorinated biaryl compounds. Its well-defined reactivity allows for selective palladium-catalyzed cross-coupling at the C-Br bond, while the benzyloxy protecting group enables the late-stage introduction of a key hydroxyl functionality. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel biaryl structures with potential applications in medicinal chemistry and materials science. As with any synthetic procedure, empirical optimization of the reaction conditions for each specific substrate combination is recommended to achieve the highest possible yields and purity.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- BenchChem. (2025).
- O'Brien, A. G., & Hyland, C. J. (2018). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 10(1), 1-4.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 11(2), 357-360.
- Chemchart. (n.d.). This compound (130722-44-0).
- ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NRO Chemistry. (n.d.). Cross-Coupling Reactions.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473.
- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. BenchChem.
- PubChem. (n.d.). This compound.
- Yang, B. W., Xu, J., Pan, J., Xu, H., & Miao, C. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(10), 5093–5103.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-propene. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)
- Lemhadri, M., et al. (2008). A Practical and Efficient Catalyst for the Heck Reaction of Vinyl Bromides. Synthesis, 2008(05), 772-776.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | 130722-44-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
<_>
For: Researchers, scientists, and drug development professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Developed in the 1980s, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents contribute to its widespread adoption.[5][6]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(benzyloxy)-3-bromo-5-fluorobenzene. This substrate is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group acts as a protecting group for a phenol, which can be deprotected in later synthetic stages to reveal a key pharmacophore.[3] The bromine atom serves as the reactive site for the coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1][3]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][9]
-
Transmetalation: The base activates the boronic acid, forming a boronate species that is more nucleophilic.[10][11][12] This boronate then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]
Catalytic Cycle Diagram
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 1-(Benzyloxy)-3-bromo-5-fluorobenzene with Terminal Alkynes
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of complex molecular architectures.[1][2] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its utility in medicinal chemistry and materials science for the construction of conjugated enynes and aryl alkynes.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 1-(benzyloxy)-3-bromo-5-fluorobenzene with a variety of terminal alkynes. The strategic placement of the benzyloxy, bromo, and fluoro substituents on the aromatic ring presents a versatile scaffold for the synthesis of novel compounds with potential applications in pharmaceutical and materials science research. The benzyloxy group can serve as a protecting group or a stable ether linkage, while the fluorine atom can enhance metabolic stability and binding affinity. The selective reactivity of the carbon-bromine bond over the carbon-fluorine bond in the Sonogashira coupling allows for precise molecular elaboration.[1]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper acetylide.[1] The copper acetylide is formed in situ from the terminal alkyne, the copper(I) salt, and an amine base.[1] Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the active palladium(0) catalyst.[1]
While the copper-cocatalyzed reaction is the classic approach, copper-free Sonogashira couplings have been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3] In the absence of copper, the reaction is believed to proceed through a mechanism where the deprotonated alkyne coordinates directly to the palladium center.[2]
Diagram: The Catalytic Cycles of the Sonogashira Coupling
Caption: Figure 1. Simplified catalytic cycles of the Sonogashira coupling.
Experimental Design and Considerations
The successful execution of the Sonogashira coupling of this compound hinges on the judicious selection of catalysts, ligands, bases, and solvents. The electronic nature of the aryl bromide—substituted with both an electron-donating benzyloxy group and an electron-withdrawing fluorine atom—influences its reactivity.
Key Reagents and Their Roles:
-
Palladium Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, more active catalyst systems often involve a Pd(II) precatalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ in combination with phosphine ligands. For aryl bromides, these more robust systems are often preferred.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of the copper acetylide, which then participates in the transmetalation step.
-
Ligand: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is standard, but for more challenging couplings, bulkier and more electron-rich ligands can be beneficial.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX produced during the reaction and to facilitate the deprotonation of the terminal alkyne. It can often be used as the solvent as well.
-
Solvent: A variety of solvents can be employed, with tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can impact the solubility of the reagents and the reaction rate.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific terminal alkyne used.
Protocol 1: General Procedure for the Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: General Experimental Workflow
Caption: Figure 2. A generalized workflow for the Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling
For substrates that are sensitive to copper or to avoid Glaser homocoupling, a copper-free protocol can be employed.
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous DMF (5 mL) and stir for 15 minutes at room temperature to form the active Pd(0) catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv.) and diisopropylethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify as described in Protocol 1.
Substrate Scope and Expected Outcomes
The Sonogashira coupling of this compound is expected to be compatible with a wide range of terminal alkynes. The following table provides a summary of expected reactivity and potential considerations for different alkyne classes.
| Terminal Alkyne Class | Example | Expected Reactivity | Potential Considerations |
| Aromatic Alkynes | Phenylacetylene | High | Generally robust and high-yielding. |
| Aliphatic Alkynes | 1-Hexyne | Good to High | May require slightly elevated temperatures for optimal conversion. |
| Propargyl Alcohols | Propargyl alcohol | Good | The hydroxyl group is generally well-tolerated. |
| Silyl-protected Alkynes | Trimethylsilylacetylene | High | The silyl group can be readily removed post-coupling if desired. |
| Functionalized Alkynes | 4-Ethynylanisole | Good to High | Electron-donating or -withdrawing groups on the aromatic ring of the alkyne are typically well-tolerated. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a freshly opened catalyst or a more active pre-catalyst/ligand system. |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of Homocoupled (Glaser) Product | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Consider switching to a copper-free protocol. | ||
| Decomposition of Starting Material | Base-sensitivity of alkyne or product | Use a milder base or a stoichiometric amount. |
| High temperature | Reduce the reaction temperature and extend the reaction time. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of a diverse array of disubstituted alkynes. By carefully selecting the reaction conditions, researchers can achieve high yields and chemoselectivity. The protocols and considerations outlined in this document provide a solid foundation for the successful application of this important reaction in drug discovery and materials science.
References
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). Inorganic Chemistry, 46(10), 1936-1951.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemchart. This compound (130722-44-0).
- MySkinRecipes. This compound.
Sources
Application Notes and Protocols: Formation of (3-(Benzyloxy)-5-fluorophenyl)magnesium bromide
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of a Highly Functionalized Grignard Reagent
Grignard reagents are cornerstones of organic synthesis, prized for their ability to form carbon-carbon bonds.[1][2][3] The formation of these organomagnesium halides, typically through the reaction of an organic halide with magnesium metal, is a fundamental transformation.[1][4] However, the synthesis of Grignard reagents from highly functionalized aryl halides, such as 1-(benzyloxy)-3-bromo-5-fluorobenzene, presents a unique set of challenges that demand a carefully considered and meticulously executed protocol.
This application note provides a comprehensive guide to the successful formation of (3-(benzyloxy)-5-fluorophenyl)magnesium bromide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide robust methods for characterization and troubleshooting. The presence of a benzyloxy ether and a fluoro group on the aromatic ring necessitates a nuanced approach to balance reactivity and prevent undesired side reactions. This guide is designed to equip researchers with the knowledge and techniques to confidently prepare this valuable synthetic intermediate.
Mechanistic Insights: The Journey from Aryl Halide to Grignard Reagent
The formation of a Grignard reagent is a fascinating and complex process that occurs on the surface of the magnesium metal.[5] It is generally understood to proceed through a radical mechanism.[6][7] The magnesium metal, which is typically coated with a passivating layer of magnesium oxide (MgO), must first be activated to expose a fresh, reactive surface.[5][8][9]
Once activated, the magnesium atom donates a single electron to the antibonding orbital of the carbon-bromine bond in this compound. This electron transfer leads to the formation of a radical anion, which then fragments to yield an aryl radical and a bromide anion. The aryl radical and the magnesium radical cation then combine to form the organomagnesium species, the Grignard reagent.
Ethereal solvents like tetrahydrofuran (THF) are crucial for the success of the reaction. They not only serve as the reaction medium but also play a vital role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[6] This solvation is critical for maintaining the reagent's solubility and reactivity.
Caption: Mechanism of Grignard Reagent Formation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the safe and efficient preparation of (3-(benzyloxy)-5-fluorophenyl)magnesium bromide on a laboratory scale. Strict adherence to anhydrous and inert atmosphere techniques is paramount for success.[4][5]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Ensure dryness before use. |
| Magnesium Turnings | Grignard Grade | Commercially Available | Store in a desiccator. |
| Iodine | ACS Reagent | Commercially Available | Used as an activator. |
| 1,2-Dibromoethane | Anhydrous, >99% | Commercially Available | Optional, but recommended activator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Freshly distilled from sodium/benzophenone or from a solvent purification system. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas manifold (Schlenk line)
-
Syringes and needles, oven-dried
Procedure
-
Preparation of the Apparatus:
-
Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas manifold.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Magnesium Activation:
-
To the flask, add magnesium turnings (1.2 equivalents relative to the aryl bromide).
-
Add a single crystal of iodine. The iodine will sublime and react with the magnesium surface, creating reactive sites.[9][10] The disappearance of the iodine's purple color is an initial indicator of activation.[9]
-
Optional but recommended: For more reliable initiation, add a small amount (a few drops) of 1,2-dibromoethane. The observation of ethylene gas bubbling is a clear sign of magnesium activation.[5][8]
-
-
Initiation of the Grignard Reaction:
-
Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small amount (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
Gently warm the mixture with a heat gun or by placing your palm on the flask.[11] The reaction is initiated when you observe a gentle reflux of the solvent, a change in color to cloudy grey or brown, and a noticeable exotherm.[9]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12] The reaction is exothermic, so the addition rate should be carefully controlled to prevent overheating.[13]
-
If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath if necessary.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a dark, cloudy suspension.
-
Caption: Experimental Workflow for Grignard Reagent Formation.
Characterization and Quality Control: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions.[14] Titration is a reliable method for this purpose. A common and effective method involves titration with a standard solution of an alcohol in the presence of an indicator.[14][15][16]
Titration Protocol (using sec-Butanol and 1,10-Phenanthroline)
-
Preparation:
-
Under an inert atmosphere, add a small amount (a few crystals) of 1,10-phenanthroline to an oven-dried flask equipped with a magnetic stir bar.
-
Add a known volume of anhydrous THF (e.g., 2 mL).
-
Prepare a standardized solution of sec-butanol in anhydrous toluene or THF (e.g., 1.0 M).
-
-
Titration:
-
Carefully withdraw a known volume of the Grignard reagent solution (e.g., 1.0 mL) using a gas-tight syringe and add it to the flask containing the indicator. A distinct color (often purple or deep red) will form as the Grignard reagent complexes with the 1,10-phenanthroline.[16]
-
Titrate the Grignard solution with the standardized sec-butanol solution, adding the titrant dropwise with vigorous stirring.
-
The endpoint is reached when the color of the indicator-Grignard complex disappears, and the solution becomes colorless or pale yellow.[14]
-
-
Calculation:
-
The molarity of the Grignard reagent can be calculated using the following formula: Molarity (Grignard) = [Molarity (sec-Butanol) x Volume (sec-Butanol)] / Volume (Grignard)
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inadequate drying of glassware or solvent. - Passivated magnesium surface. | - Ensure all equipment and reagents are scrupulously dry. - Crush the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.[17] - Add a small amount of pre-formed Grignard reagent from a previous batch to initiate the reaction. |
| Low yield of Grignard reagent | - Incomplete reaction. - Presence of moisture or oxygen. - Wurtz coupling side reaction. | - Increase the reaction time or gently heat the mixture. - Improve inert atmosphere technique and ensure solvent is anhydrous. - Add the aryl bromide solution more slowly and at a lower temperature. |
| Formation of a significant amount of biphenyl byproduct | - Wurtz coupling reaction is favored at higher temperatures. | - Maintain a lower reaction temperature during the addition of the aryl bromide. - Ensure a high stirring rate to quickly disperse the aryl bromide as it is added. |
Safety Considerations
-
Flammability: Grignard reagents and the ethereal solvents used in their preparation are highly flammable.[13][18][19] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactivity with Water: Grignard reagents react violently with water, releasing flammable hydrocarbons.[4][20] It is imperative to work under strictly anhydrous conditions.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.[19][22]
-
Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., saturated aqueous ammonium chloride).
Conclusion
The successful synthesis of (3-(benzyloxy)-5-fluorophenyl)magnesium bromide is readily achievable with careful attention to experimental detail. By understanding the underlying mechanism, adhering to a robust protocol that emphasizes anhydrous and inert conditions, and employing reliable characterization techniques, researchers can confidently prepare this valuable and highly functionalized Grignard reagent for use in a wide array of synthetic applications, from the development of novel pharmaceuticals to the construction of complex molecular architectures.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Titration methods for determining the concentration of Grignard reagents
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Unknown Source.
- The Grignard Reaction. Unknown Source.
- grignard reagent formation: Topics by Science.gov. Science.gov.
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Titr
- preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosyl
- How to measure the concentration of any grignard reagent (RMgX) in situ?
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis. Benchchem.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Titrating Organometallic Reagents is Easier Than You Think. Chemtips.
- Application Notes and Protocols: Synthesis of Grignard Reagents for Branched Alkane Form
- SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Lab Alley.
- Grignard reaction safety. YouTube.
- Magnesium according to Grignard. Penta chemicals.
- 2 - Organic Syntheses Procedure. Organic Syntheses.
- Video: Grignard Reagent Prepar
- Ch23: Aryl Grignards. University of Calgary.
- Magnesium turnings acc. to Grignard Msynth®plus. Unknown Source.
- Formation of Grignard Reagents
- Best Practices for Handling and Storing Magnesium Turnings. Pentaphos Industries.
- How to synthesize a Grignard reagent starting from a multi carbon alkane? I always see a terminal alkyl halide as the starting material before adding Mg and ether, but how do you get the terminal alkyl halide in the first place. Quora.
- Benzyne form
- Grignard reagent. Wikipedia.
- UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube.
- The Grignard Reagents.
- AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
- This experiment involves the formation of a Grignard reagent
- Benzylic Grignard reagent. Unknown Source.
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Unknown Source.
- Which alkyl halides can not form grignard reagent [closed]. Chemistry Stack Exchange.
- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
- Factors governing the reaction of the benzyl Grignard reagent. III. Formation of ortho and para products in reactions with alkyl sulfates via triene intermediates.
- Grignard Formation - Troubleshooting and Perfecting. Reddit.
- Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journals.
- Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. pentaphos.com [pentaphos.com]
- 20. homework.study.com [homework.study.com]
- 21. ecacs.ca [ecacs.ca]
- 22. media.laballey.com [media.laballey.com]
experimental procedure for the synthesis of fluorinated heterocycles from 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Application Note: Strategic Synthesis of Fluorinated Heterocycles from 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Abstract
Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This application note provides a detailed guide for the synthesis of diverse fluorinated heterocyclic scaffolds, utilizing the versatile building block, this compound. We present field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—followed by strategic deprotection and intramolecular cyclization steps. The causality behind experimental choices, detailed step-by-step procedures, and expected outcomes are discussed to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry
The introduction of fluorine into organic molecules is a powerful strategy in drug design.[4] Its high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's properties.[5] Specifically, fluorine can:
-
Block Metabolic Sites: Prevent unwanted metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
-
Modulate pKa: Lower the basicity of nearby functional groups, which can improve cell membrane permeability and oral bioavailability.[5]
-
Enhance Binding Affinity: Participate in favorable orthogonal multipolar interactions with protein targets.[1][4]
This compound is an ideal starting material for building complex fluorinated heterocycles. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or amino substituents. The benzyl ether acts as a robust protecting group for the phenol, which can be selectively cleaved later to enable intramolecular cyclization, forming the heterocyclic core.
This guide outlines two primary synthetic pathways starting from this key intermediate, leading to the formation of fluorinated dibenzofurans and carbazole precursors.
Overall Synthetic Workflow
The synthesis of fluorinated heterocycles from this compound is a multi-step process that relies on the principles of modern cross-coupling and cyclization chemistry. The general workflow involves an initial functionalization at the bromine position, followed by deprotection and a ring-forming reaction.
Caption: High-level experimental workflow.
Part I: C-C and C-N Bond Formation via Cross-Coupling
The first critical step is the functionalization of the C-Br bond. Palladium-catalyzed reactions are exceptionally reliable for this purpose, offering high yields and broad functional group tolerance.[6]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the starting aryl bromide and a variety of organoboron compounds. This protocol is foundational for synthesizing the biaryl precursors required for dibenzofuran synthesis.
Rationale for Reagent Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing unwanted side reactions.
-
Solvent System: A biphasic mixture of toluene and water is standard. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transfer of the boronic acid species.
Detailed Experimental Protocol:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add a degassed 2:1 mixture of toluene and water (to achieve a 0.2 M concentration with respect to the aryl bromide).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.) to the stirred mixture.
-
Heat the reaction mixture to 90 °C and maintain for 12 hours under an inert atmosphere. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| Phenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 90 | 90-98 |
| 4-Formylphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, a key step in the synthesis of N-heterocycles like carbazoles.[7] This reaction couples the aryl bromide with a primary or secondary amine.
Rationale for Reagent Selection:
-
Catalyst/Ligand System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered phosphine ligand like XPhos is highly effective for coupling a wide range of amines, even with less reactive aryl chlorides and bromides. This "third-generation" catalyst system operates under milder conditions than earlier iterations.[7]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[8]
-
Solvent: Anhydrous toluene is a common choice, as it is non-coordinating and effectively solubilizes the reactants and catalyst complex.
Detailed Experimental Protocol:
-
To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylamine product.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 80-90 |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Carbazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 75-85 |
Part II: Heterocycle Formation via Deprotection and Cyclization
With the core biaryl or diarylamine scaffold assembled, the next stage involves removing the benzyl protecting group and inducing an intramolecular cyclization to form the final heterocyclic ring system.
Caption: Synthetic routes to fluorinated heterocycles.
Protocol 3: Benzyl Ether Deprotection via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a clean and efficient method for cleaving benzyl ethers without affecting most other functional groups.[9][10] The reaction produces the desired phenol and toluene, which is easily removed.
Rationale for Reagent Selection:
-
Catalyst: 10% Palladium on activated carbon (Pd/C) is the standard catalyst for this transformation. It is highly active and can be easily removed by filtration.
-
Hydrogen Source: A balloon of hydrogen gas (H₂) provides a simple and effective means of maintaining a hydrogen atmosphere at ambient pressure.
-
Solvent: Methanol or ethyl acetate are excellent solvents for this reaction, as they readily dissolve the substrate and do not interfere with the catalysis.
Detailed Experimental Protocol:
-
Dissolve the benzylated biaryl intermediate (from Protocol 1) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield the crude phenol, which is often pure enough for the next step or can be purified by chromatography if necessary.
Protocol 4: Intramolecular Cyclization to Fluorinated Dibenzofuran
The formation of the benzofuran ring can be achieved through various methods, including palladium-catalyzed oxidative C-H activation/C-O bond formation.[11][12] This modern approach directly couples the phenolic oxygen with an ortho C-H bond on the adjacent aryl ring.
Rationale for Reagent Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst for C-H activation cycles.
-
Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst. Molecular oxygen (from air) or benzoquinone are often used.
-
Solvent: A high-boiling polar aprotic solvent like DMA or DMSO is typically used to achieve the necessary reaction temperatures.
Detailed Experimental Protocol:
-
To a reaction vial, add the biaryl phenol (from Protocol 3, 1.0 equiv.) and palladium(II) acetate (10 mol%).
-
Add a suitable solvent such as dimethylacetamide (DMA).
-
Heat the reaction mixture to 120-140 °C under an air atmosphere (or with an added oxidant like benzoquinone) for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove the solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final fluorinated dibenzofuran.
Product Characterization
The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques.
Table 3: Key Spectroscopic Data for a Representative Product
| Technique | Expected Observations for a Fluorinated Dibenzofuran |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. Protons adjacent to the fluorine atom will exhibit coupling (J-coupling) to ¹⁹F. |
| ¹³C NMR | Aromatic carbons appear from δ 110-160 ppm. Carbons bonded to fluorine will appear as doublets due to C-F coupling, with a large coupling constant (¹JCF ≈ 240-260 Hz). |
| ¹⁹F NMR | A single resonance for the fluorine atom is expected. The chemical shift provides information about the electronic environment.[13][14] |
| HRMS | High-Resolution Mass Spectrometry will confirm the elemental composition and exact mass of the synthesized molecule. |
Conclusion
This application note details robust and reproducible synthetic strategies for accessing valuable fluorinated heterocyclic cores from the versatile starting material this compound. By leveraging powerful palladium-catalyzed cross-coupling reactions and strategic cyclization methods, researchers can efficiently generate diverse molecular scaffolds. These protocols provide a solid foundation for professionals in drug discovery and materials science to explore novel chemical space and develop next-generation functional molecules.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
- Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(5), 495-499. [Link]
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]
- Sandford, G., et al. (2025).
- Buchwald, S. L., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(17), 4331-4344. [Link]
- Buchwald, S. L., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. MIT Open Access Articles. [Link]
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(13), 1697-1700. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
- Asiri, A. M., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(1), 1358-1372. [Link]
- Johnson, J. S., & Sarlah, D. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2730-2734. [Link]
- Kirschning, A., et al. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- ResearchGate. (n.d.).
- Rao, H., et al. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 27. [Link]
- ResearchGate. (n.d.).
- Prakash, G. K. S., & Mathew, T. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(29), 7942-7959. [Link]
- Wikipedia. (n.d.).
- Doyle, A. G., et al. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society, 135(35), 12990-12993. [Link]
- Chen, G., & Shaughnessy, K. H. (2012). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 14(11), 2842-2845. [Link]
- ResearchGate. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. [Link]
- ResearchGate. (n.d.).
- Hariss, L., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]
- Petrov, V. A. (Ed.). (2009).
- Mlostoń, G., & Shermolovich, Y. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(21), 7247. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- Petrov, V. A. (2009).
- Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
- Lapkin, A. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(3), 855-863. [Link]
- Molander, G. A., & Dreher, S. D. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 125(52), 15602-15603. [Link]
- ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
- Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. [Link]
- RSC Publishing. (n.d.).
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
Application Notes: Strategic Use of 1-(Benzyloxy)-3-bromo-5-fluorobenzene in the Synthesis of Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The strategic design of these inhibitors relies on versatile chemical scaffolds that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. 1-(Benzyloxy)-3-bromo-5-fluorobenzene has emerged as a highly valuable starting material in this endeavor. Its unique trifunctional nature—a cleavable protecting group, a reactive handle for cross-coupling, and a strategically placed fluorine atom—provides a robust platform for generating diverse libraries of potential kinase inhibitors.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect the role of each functional group, provide detailed, field-proven protocols for key chemical transformations, and discuss the rationale behind these experimental choices, grounding the chemistry in its ultimate application: the targeted inhibition of kinase signaling pathways.
The Strategic Value of the Scaffold
The efficacy of this compound as a synthetic precursor stems from the distinct and complementary roles of its three key functionalities.
-
The Benzyloxy Protecting Group: The phenolic hydroxyl group is a common feature in kinase inhibitors, often forming a critical hydrogen bond within the ATP-binding site. However, its free form can interfere with many synthetic transformations. The benzyl (Bn) ether serves as a robust protecting group, stable across a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions discussed herein.[3][4] Its primary advantage lies in its clean and efficient removal under mild conditions, typically via catalytic hydrogenolysis, which releases the free phenol at a late stage in the synthesis.[5][6]
-
The Bromine Atom: Positioned meta to the other substituents, the bromine atom is the primary reactive site for building molecular complexity. It serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making the aryl bromide an ideal balance of reactivity and stability for widespread laboratory use.[7] This allows for the reliable and regioselective formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Fluorine Atom: The fluorine atom is not merely a passive substituent. Its high electronegativity can significantly alter the pKa of the neighboring phenol, potentially enhancing hydrogen bonding interactions with the target kinase. Furthermore, the C-F bond is metabolically stable, and its inclusion can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the final compound. In some cases, fluorine can also engage in specific halogen bond interactions within the kinase active site.[8][9]
Logical Workflow for Kinase Inhibitor Synthesis
The overall synthetic strategy involves using the bromine atom as an anchor point for diversification, followed by the deprotection of the benzyl ether to reveal the final inhibitor or a late-stage intermediate.
Caption: General synthetic workflow using the target scaffold.
Core Synthetic Protocols
The following protocols are presented as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific or challenging substrates.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
This reaction is fundamental for constructing biaryl or heteroaryl-aryl scaffolds, which are prevalent in many Type I and Type II kinase inhibitors.[10][11] The reaction couples the aryl bromide with a boronic acid or ester.
Rationale for Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available, and effective catalyst for a wide range of Suzuki couplings.[12]
-
Base: An aqueous base like potassium carbonate (K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvent System: A biphasic system like Toluene/Water or Dioxane/Water is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronate salt.
| Component | Role | Typical Reagents & Conditions |
| Aryl Halide | Electrophile | This compound |
| Organoboron | Nucleophile | Arylboronic Acid or Pinacol Ester |
| Catalyst | Pd(0) Source | Pd(PPh₃)₄ (2-5 mol%) |
| Base | Activator | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Medium | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | Reaction Rate | 80-100 °C |
| Yield | Expected Outcome | 75-95% |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL total).
-
Degassing: Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Buchwald-Hartwig Amination: C-N Bond Formation
The diarylamine motif is a privileged scaffold in kinase inhibitor design, famously featured in inhibitors like Imatinib.[13] The Buchwald-Hartwig amination provides a powerful and general method for its construction.[14]
Rationale for Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands like XPhos or RuPhos are highly effective at promoting the challenging reductive elimination step that forms the C-N bond.[15][16] A palladium precatalyst is often used for convenience and stability.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[16]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are essential to prevent quenching of the strong base and to facilitate the reaction.
| Component | Role | Typical Reagents & Conditions |
| Aryl Halide | Electrophile | This compound |
| Amine | Nucleophile | Primary or Secondary Aryl/Heteroaryl Amine |
| Catalyst | Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Key Promoter | XPhos or RuPhos (2-5 mol%) |
| Base | Activator | NaOtBu or K₃PO₄ (1.5-2.5 equiv.) |
| Solvent | Medium | Anhydrous Toluene or Dioxane |
| Temperature | Reaction Rate | 90-110 °C |
| Yield | Expected Outcome | 70-90% |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), this compound (1.0 mmol, 1.0 equiv.), and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100-110 °C for 12-24 hours. Monitor consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired diarylamine.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, which can serve as a rigid linker or be further functionalized.[17] This reaction is characterized by its use of both palladium and copper co-catalysts.
Rationale for Component Selection:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common and effective choice.[7]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. This step is much faster than the direct reaction of the alkyne with the palladium complex.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves both to neutralize the HX byproduct and to act as the solvent.
| Component | Role | Typical Reagents & Conditions |
| Aryl Halide | Electrophile | This compound |
| Alkyne | Nucleophile | Terminal Alkyne |
| Pd Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Cu Catalyst | Co-catalyst | CuI (1-5 mol%) |
| Base/Solvent | Activator/Medium | Triethylamine (Et₃N) or THF/Et₃N |
| Temperature | Reaction Rate | Room Temperature to 60 °C |
| Yield | Expected Outcome | 80-98% |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently warmed to 50-60 °C. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove solids, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Final Step: Deprotection via Catalytic Hydrogenolysis
This final step unmasks the crucial phenolic hydroxyl group. It is a clean and high-yielding transformation, converting the benzyl ether to the corresponding phenol and toluene as the only byproduct.[3][6]
Caveat: This method is incompatible with functional groups that are also reduced by hydrogen, such as alkenes, alkynes, or nitro groups. In such cases, alternative deprotection strategies (e.g., using strong acids like BBr₃) or a different protecting group should be considered.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a flask suitable for hydrogenation (e.g., a thick-walled flask or a Parr shaker vessel), dissolve the benzylated intermediate (1.0 mmol) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) (10 mL).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 10 mol% by weight) under a stream of inert gas.
-
Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions; a hydrogenation apparatus is used for larger scales).
-
Reaction: Stir vigorously at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with argon or nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing thoroughly with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenol, which is often pure enough for subsequent steps or can be purified by chromatography if necessary.
Application in Kinase Inhibitor Design: Targeting Signaling Pathways
Many kinase inhibitors derived from related scaffolds target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or downstream kinases in the MAPK pathway such as RAF and MEK.[9][18] These pathways are central to cell proliferation, survival, and angiogenesis. The 3-fluoro-5-hydroxyphenyl motif generated from this synthesis can anchor the inhibitor in the ATP-binding pocket, often forming a key hydrogen bond with the "hinge" region of the kinase.
Caption: Simplified RTK/MAPK signaling pathway targeted by inhibitors.
References
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (URL: )
- A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. Benchchem. (URL: )
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (URL: )
- Protecting groups – Knowledge and References. Taylor & Francis. (URL: )
- A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. (URL: )
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. (URL: )
- Benzyl Protection. Common Organic Chemistry. (URL: )
- Benzyl group. Wikipedia. (URL: )
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH. (URL: )
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem. (URL: )
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. (URL: )
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. (URL: )
- Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. (URL: )
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd. (URL: )
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: )
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjug
- Flow Chemistry: Sonogashira Coupling. (URL: )
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. (URL: )
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene. Benchchem. (URL: )
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. (URL: )
- A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem. (URL: )
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. (URL: )
- Comparative Biological Activity of 4-(Benzyloxy)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. (URL: )
- This compound | 130722-44-0. ChemicalBook. (URL: )
- Synthesis of Oligomers via Sonogashira cross coupling followed by...
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. Benchchem. (URL: )
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. (URL: )
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(Benzyloxy)-3-bromo-5-fluorobenzene in the Synthesis of Advanced Agrochemicals
Abstract
This document provides a comprehensive technical guide on the application of 1-(Benzyloxy)-3-bromo-5-fluorobenzene in the synthesis of modern agrochemicals. As a key building block, this compound offers a unique combination of functionalities: a selectively addressable bromine atom for cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity of the final product, and a benzyloxy group as a versatile protecting group for a phenolic hydroxyl. This guide will delve into the strategic importance of this intermediate, providing detailed protocols for its application, particularly in the synthesis of advanced pyrazole-based fungicides. We will explore the causality behind experimental choices, present self-validating protocols, and offer visual aids to elucidate key synthetic workflows. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.
Introduction: The Significance of Fluorinated Building Blocks in Agrochemical Design
The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical research to enhance efficacy and metabolic stability. The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly influence the physicochemical and biological characteristics of a molecule. This compound is a prime example of a fluorinated building block that has gained traction in the synthesis of complex agrochemicals. Its trifunctional nature allows for a modular and convergent approach to the synthesis of a variety of active ingredients.
The presence of the bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The fluorine atom at the 5-position is strategically placed to modulate the electronic properties of the aromatic ring and to improve the metabolic stability of the resulting agrochemical. Finally, the benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected in the final stages of a synthesis to reveal a key pharmacophore.
Core Application: Synthesis of Pyrazole-Based Fungicides
A significant application of this compound is in the synthesis of pyrazole-based fungicides. This class of agrochemicals has seen remarkable success in recent years, with several commercial products demonstrating high efficacy against a broad spectrum of fungal pathogens. The synthesis of these complex molecules often involves the coupling of a substituted pyrazole moiety with a functionalized aromatic ring system. This compound serves as a key precursor for the latter.
Synthetic Strategy: A Convergent Approach
The general synthetic strategy involves a convergent approach where the pyrazole and the functionalized phenyl moieties are synthesized separately and then coupled in a key step. This modularity allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Diagram 1: General Synthetic Workflow
[Image of the Suzuki-Miyaura coupling reaction of this compound with a pyrazole boronic ester to yield the coupled product]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Deprotection of the Benzyloxy Group
The final step in the synthesis of many agrochemicals derived from this compound is the deprotection of the benzyloxy group to reveal the free phenol. This is typically achieved by catalytic hydrogenation.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| Benzyloxy-protected Agrochemical Intermediate | Varies | Varies | 1.0 | 1.0 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | 106.42 (Pd) | 10 mol % | 0.1 |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Balloon pressure | - |
| Methanol or Ethyl Acetate | 67-56-1 or 141-78-6 | - | 20 mL | - |
| Celite® | 61790-53-2 | - | - | - |
Procedure:
-
Dissolve the benzyloxy-protected agrochemical intermediate (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate (20 mL) in a round-bottom flask.
-
Carefully add 10% palladium on carbon (10 mol % Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed. This typically takes 4-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry; the filter cake should be kept wet with solvent.
-
Wash the filter cake with the reaction solvent (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the deprotected phenolic agrochemical.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Trustworthiness and Self-Validation:
-
Catalyst Handling: Palladium on carbon is a flammable solid and should be handled with care. The filtration should be performed in a well-ventilated hood.
-
Complete Reaction: It is important to ensure the deprotection reaction goes to completion, as separating the starting material from the product can be challenging.
-
Product Purity: The purity of the final product is critical for its biological activity and should be confirmed by analytical methods.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals, particularly in the development of novel pyrazole-based fungicides. Its unique combination of reactive sites allows for the strategic and efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to utilize this key intermediate in their synthetic endeavors. The principles of modularity and convergent synthesis, enabled by building blocks like this compound, will continue to be a driving force in the discovery and development of the next generation of crop protection agents.
References
- Due to the proprietary nature of agrochemical synthesis, specific patents and publications directly linking this compound to a named, commercialized agrochemical are not readily available in the public domain. The provided protocols are based on well-established and widely published synthetic methodologies for analogous compounds.
- For general information on Suzuki-Miyaura coupling, please refer to: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- For a review on the role of fluorine in agrochemicals, see: Jeschke, P. Pest Manag. Sci.2010, 66 (1), 10–27. [Link]
Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 1-(Benzyloxy)-3-bromo-5-fluorobenzene Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Benzyl Ether Deprotection in Complex Molecules
The benzyloxy group is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness under a wide range of reaction conditions. Its facile installation and general stability towards acidic and basic environments make it an ideal choice for masking hydroxyl functionalities during the intricate assembly of complex molecules. However, the true test of a protecting group lies in its selective and high-yielding removal. In the context of highly functionalized aromatic systems, such as 1-(benzyloxy)-3-bromo-5-fluorobenzene derivatives, this deprotection step can be fraught with challenges. The presence of halogen substituents, particularly bromine, introduces a significant risk of undesired side reactions, most notably hydrodehalogenation during catalytic hydrogenolysis.
This comprehensive guide provides a detailed exploration of the primary methods for the deprotection of the benzyloxy group in this compound and its derivatives. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to navigate the subtleties of experimental design. The protocols herein are presented not merely as a sequence of steps, but as a self-validating framework, empowering the researcher to make informed decisions to achieve optimal outcomes.
Comparative Analysis of Deprotection Methodologies
The choice of deprotection strategy is dictated by the overall molecular architecture and the compatibility of other functional groups. Below is a summary of the most common methods, their advantages, and their limitations, particularly in the context of our halogenated substrate.
| Method | Primary Reagents | Advantages | Disadvantages & Challenges with Halogenated Substrates | Typical Yields |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high yields for many substrates, clean reaction byproducts (toluene). | High risk of hydrodebromination. Catalyst poisoning can be an issue. | Variable (0-95%, highly substrate-dependent) |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen, often faster than traditional hydrogenolysis.[1] | Still carries a significant risk of hydrodebromination. | Variable (40-90%) |
| Acid-Catalyzed Cleavage (Lewis Acids) | BBr₃, BCl₃ | Effective for sterically hindered ethers, low temperature reactions are possible.[2][3] | Stoichiometric amounts of corrosive reagents required, potential for Friedel-Crafts side reactions. | Good to Excellent (70-95%) |
| Acid-Catalyzed Cleavage (Brønsted Acids) | HBr/AcOH, TFA | Inexpensive reagents, straightforward procedure. | Harsh conditions, may not be suitable for acid-sensitive substrates. | Moderate to Good (60-85%) |
Experimental Protocols and Mechanistic Insights
Method 1: Catalytic Hydrogenolysis - A Cautious Approach
Catalytic hydrogenolysis is often the first method considered for benzyl ether cleavage due to its typically mild conditions.[4] The reaction involves the cleavage of the C-O bond by hydrogen gas on the surface of a palladium catalyst.
Experimental Workflow: Catalytic Hydrogenolysis
Caption: Workflow for Catalytic Hydrogenolysis.
Protocol 1: Palladium on Carbon Catalyzed Hydrogenolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (0.1 M).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr apparatus).
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Causality and Field Insights:
The primary challenge with this method is the competing hydrodebromination. The C-Br bond can be susceptible to cleavage under hydrogenolysis conditions, leading to the formation of 3-fluorophenol as a significant byproduct. To mitigate this:
-
Catalyst Choice: Use of a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) can sometimes favor O-debenzylation over dehalogenation.
-
Reaction Time: Careful monitoring is crucial to stop the reaction as soon as the starting material is consumed to minimize over-reduction.
-
Additives: The addition of a mild base (e.g., a hindered amine) can sometimes suppress hydrodehalogenation.
Method 2: Catalytic Transfer Hydrogenolysis - A Practical Alternative
This method avoids the need for specialized hydrogenation equipment by using a hydrogen donor in situ.[1] Ammonium formate is a common and effective hydrogen donor.
Experimental Workflow: Catalytic Transfer Hydrogenolysis
Caption: Workflow for Catalytic Transfer Hydrogenolysis.
Protocol 2: Palladium on Carbon Catalyzed Transfer Hydrogenolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask, add 10% palladium on carbon (10 mol%).
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) in one portion.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by TLC or LC-MS.
-
Work-up and Isolation: The work-up and purification procedure is identical to that described for catalytic hydrogenolysis (Protocol 1).
Causality and Field Insights:
While often more convenient, transfer hydrogenolysis still presents a considerable risk of hydrodebromination. The reaction rate can be faster, which may in some cases allow for shorter reaction times and potentially less byproduct formation. However, careful optimization of temperature and reaction time is paramount.
Method 3: Lewis Acid-Mediated Cleavage - A Robust and Selective Option
Lewis acids, particularly boron tribromide (BBr₃) and boron trichloride (BCl₃), are highly effective reagents for the cleavage of benzyl ethers.[2][3] The reaction proceeds via the formation of a Lewis acid-ether complex, followed by nucleophilic attack of the halide on the benzylic carbon.
Reaction Mechanism: Lewis Acid-Mediated Debenzylation
Caption: Simplified mechanism of Lewis acid-mediated debenzylation.
Protocol 3: Boron Tribromide Mediated Deprotection
-
Safety Note: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: A solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) is cooled to -78 °C under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: A solution of boron tribromide (1.5-2.0 eq) in dichloromethane is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours, and the progress is monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be allowed to slowly warm to 0 °C.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Causality and Field Insights:
This method is often the most reliable for substrates containing halogens, as it completely avoids the issue of hydrodehalogenation. The low reaction temperature helps to suppress potential side reactions.
-
Cation Scavengers: In some cases, the liberated benzyl cation can re-react with the electron-rich aromatic ring (Friedel-Crafts alkylation). The addition of a cation scavenger, such as pentamethylbenzene or anisole, can trap the benzyl cation and prevent this side reaction.[3]
-
Stoichiometry: It is crucial to use a sufficient excess of the Lewis acid to ensure complete reaction, as it will also complex with the product phenol.
Conclusion: A Strategic Approach to Deprotection
The successful deprotection of the benzyloxy group in this compound derivatives is a critical step in the synthesis of many important compounds. A thorough understanding of the available methodologies and their inherent limitations is essential for developing a robust and high-yielding process. While catalytic hydrogenolysis offers mild conditions, the risk of hydrodebromination is a significant concern that necessitates careful control and optimization. For substrates where this side reaction is problematic, Lewis acid-mediated cleavage, particularly with boron tribromide at low temperatures, presents a highly effective and selective alternative. By carefully considering the electronic and steric properties of the substrate and choosing the appropriate deprotection strategy, researchers can confidently navigate this challenging transformation.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2007.
- Kocienski, P. J. Protecting Groups, 3rd Edition. Thieme, 2004.
- Organic Chemistry Portal. Benzyl Protection. [Link]
- Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008, (13), 1977–1980. [Link]
- Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008, (13), 1977-1980. [Link]
Sources
Application Note and Protocol: A Scalable Synthesis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene for Pharmaceutical and Materials Science Research
Introduction:
1-(Benzyloxy)-3-bromo-5-fluorobenzene is a key building block in the synthesis of a variety of target molecules in the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of the bromine and fluorine substituents on the aromatic ring, coupled with the versatile benzyloxy protecting group. This functionality allows for selective downstream transformations, such as cross-coupling reactions at the bromine position and nucleophilic aromatic substitution at the fluorine position. The benzyloxy group provides stability during these transformations and can be readily cleaved under mild conditions to reveal the phenol. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming ethers.[1]
Reaction Principle: The Williamson Ether Synthesis
The core of this protocol is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[1] In this specific application, the phenoxide of 3-bromo-5-fluorophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The reaction is facilitated by a base, which deprotonates the phenol to generate the more nucleophilic phenoxide ion. For large-scale synthesis, the choice of base, solvent, and reaction conditions is critical to ensure high yield, purity, and operational safety.
PART 1: Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale of up to 100 grams and is designed to be scalable with appropriate engineering controls.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Bromo-5-fluorophenol | ≥98% | Commercially Available | 433939-27-6 | |
| Benzyl Bromide | ≥98% | Commercially Available | 100-39-0 | Lachrymator, handle in a fume hood.[2] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | 584-08-7 | |
| Acetone | ACS Grade | Commercially Available | 67-64-1 | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |||
| Brine (Saturated NaCl solution) | Prepared in-house | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 |
Equipment:
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).
-
Initiation: Begin stirring the mixture at room temperature to form a fine suspension.
-
Addition of Benzyl Bromide: Dissolve benzyl bromide (1.1 eq) in acetone (2 mL per gram of benzyl bromide) and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the stirred suspension over 30-60 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 55-60°C) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted phenol) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
PART 2: Scientific Rationale and In-Depth Discussion
Choice of Reagents and Conditions:
-
Base: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the phenol.[3] Its insolubility in acetone helps in driving the reaction forward and simplifies its removal by filtration. For aryl ethers, bases like NaOH, KOH, or K₂CO₃ are commonly used.[4]
-
Solvent: Acetone is an excellent solvent for this reaction as it is polar aprotic, which favors SN2 reactions.[1] It also has a convenient boiling point for reflux and is easily removed. Other dipolar aprotic solvents like DMF or DMSO could also be used and may increase the reaction rate, but acetone is often preferred for easier work-up on a large scale.[5]
-
Temperature: The reaction is carried out at reflux to ensure a reasonable reaction rate. The temperature should be controlled to avoid potential side reactions. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1]
Reaction Mechanism:
The synthesis proceeds via a classic SN2 mechanism.
Caption: Simplified reaction mechanism for the Williamson ether synthesis.
Phase Transfer Catalysis: An Alternative for Scalability
For industrial-scale synthesis, phase transfer catalysis (PTC) is a common and efficient alternative.[1][6] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the benzyl bromide resides.[7] This method can offer milder reaction conditions and may not require anhydrous solvents.[8]
Safety Considerations:
-
3-Bromo-5-fluorophenol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid inhalation of dust.
-
Benzyl Bromide: This is a lachrymator and is corrosive.[2][10] It should always be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
General Precautions: The reaction should be conducted in a well-ventilated area. Avoid contact of all chemicals with skin and eyes.[11][12]
PART 3: Characterization and Data
Expected Yield and Purity:
With this protocol, yields of 85-95% are achievable after purification. The purity of the final product should be ≥98% as determined by analytical techniques.
Analytical Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 5H, Ar-H), 7.00-6.80 (m, 3H, Ar-H), 5.05 (s, 2H, OCH₂Ar) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (d, J=245 Hz), 160.0 (d, J=10 Hz), 136.5, 128.8, 128.3, 127.7, 122.8 (d, J=10 Hz), 110.0 (d, J=2 Hz), 107.5 (d, J=22 Hz), 102.0 (d, J=25 Hz), 70.5 |
| Mass Spectrometry (ESI+) | m/z 281.0, 283.0 [M+H]⁺ (isotopic pattern for Br) |
| Melting Point | Literature values should be consulted |
References
- Wikipedia. Williamson ether synthesis. [Link]
- ACS Publications.
- Journal of Chemical Education.
- University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
- University of California, Irvine. Williamson Ether Synthesis. [Link]
- YouTube. Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- Unknown Source. The Williamson Ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Note and Protocol for the Purification of 1-(Benzyloxy)-3-bromo-5-fluorobenzene by Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-(benzyloxy)-3-bromo-5-fluorobenzene, a key intermediate in pharmaceutical and materials science research.[1] The methodology centers on normal-phase column chromatography, a robust and scalable technique for isolating compounds of interest from complex reaction mixtures.[2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into experimental design, execution, and troubleshooting to ensure the attainment of high-purity material.
Introduction
This compound is a halogenated aromatic ether with a molecular formula of C₁₃H₁₀BrFO and a molecular weight of 281.12 g/mol .[4][5] Its structural motifs, including the benzyl ether, bromo, and fluoro groups, make it a valuable building block in the synthesis of complex organic molecules. Specifically, the presence of fluorine and benzyloxy moieties can enhance the metabolic stability and cell membrane permeability of derivative compounds, which is highly desirable in drug discovery programs targeting areas such as antimicrobials, anti-inflammatory agents, and central nervous system modulators.[1]
Given its significance, the purity of this compound is paramount for the success of subsequent synthetic transformations. Crude reaction mixtures often contain unreacted starting materials, by-products, and other impurities that can interfere with downstream reactions, leading to reduced yields and complicated purification steps. Column chromatography is a widely adopted purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[2][3][6] This method is particularly well-suited for the purification of moderately polar organic compounds like the target molecule.
This document outlines a validated protocol for the purification of this compound using silica gel column chromatography. It covers all aspects of the process, from the initial Thin-Layer Chromatography (TLC) analysis to optimize separation conditions, to the final isolation and characterization of the purified product.
Materials and Methods
Reagents and Materials
| Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | Varies |
| Silica Gel | 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Dichloromethane | ACS Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier |
| Cotton or Glass Wool | Laboratory Grade | Standard Supplier |
| Sand | Sea Sand, Washed and Dried | Standard Supplier |
Equipment
| Equipment | Description |
| Chromatography Column | Glass, appropriate size for the scale of purification |
| TLC Developing Chamber | Glass tank with a lid |
| UV Lamp | For visualization of TLC plates (254 nm) |
| Rotary Evaporator | For solvent removal |
| Round-Bottom Flasks | Various sizes |
| Erlenmeyer Flasks or Test Tubes | For fraction collection |
| Beakers and Graduated Cylinders | For solvent preparation |
| Fume Hood | For all manipulations of organic solvents |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves |
Experimental Protocol
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.[7][8][9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7][8][9][10]
-
This compound and its related halogenated compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[7][9] Consult the Safety Data Sheet (SDS) for detailed hazard information.
-
Ground and bond all equipment when transferring flammable solvents to prevent static discharge.[8]
Preliminary Analysis by Thin-Layer Chromatography (TLC)
The first step in developing a column chromatography purification is to determine the optimal mobile phase composition using TLC.[3][11] The goal is to find a solvent system that provides good separation between the desired product and any impurities, with the product having a Retention Factor (Rƒ) of approximately 0.2-0.4.[11][12]
Protocol:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate). Suggested starting ratios are 9:1, 4:1, and 1:1 (hexane:ethyl acetate, v/v).
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in separate chambers, each containing one of the prepared eluent systems.
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the separated spots under a UV lamp at 254 nm.
-
Calculate the Rƒ value for each spot in each solvent system. The optimal eluent for column chromatography will be the one that gives the target compound an Rƒ value in the desired range of 0.2-0.4.
Column Preparation
The proper packing of the chromatography column is crucial for achieving a good separation.[2] Both dry and wet packing methods can be used; the wet packing method is described here as it often leads to a more uniformly packed column.
Protocol:
-
Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[2]
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined from the TLC analysis).
-
Carefully pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock at the bottom of the column to drain some of the solvent, which helps in compacting the silica gel. The solvent level should always be kept above the top of the silica bed to prevent the column from running dry.[13]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and eluent loading.[2]
Sample Loading and Elution
Protocol:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample is absorbed onto the top layer of sand.
-
Gently add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Begin collecting the eluent in fractions (e.g., in test tubes or small flasks).
-
Continuously add fresh mobile phase to the top of the column to maintain a constant flow. The column should never be allowed to run dry.[13]
Fraction Analysis and Product Isolation
Protocol:
-
Monitor the progress of the separation by spotting the collected fractions onto a TLC plate and developing it in the same mobile phase.
-
Identify the fractions that contain the pure desired product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.
Visualization of the Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Purity | >98% (as determined by NMR or HPLC) |
| Physical Appearance | White to off-white solid or a clear oil |
| Yield | Dependent on the crude material's purity, but typically >80% recovery from the column |
| Problem | Possible Cause | Solution |
| Poor Separation | The mobile phase is too polar or not polar enough. | Re-optimize the eluent system using TLC. A less polar system will increase retention, while a more polar system will decrease it.[3][13] |
| Product Elutes Too Quickly (Low Rƒ) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Elutes Too Slowly (High Rƒ) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| Tailing of Spots on TLC/Broad Peaks from Column | The compound is interacting too strongly with the silica gel. The column may be overloaded. | Consider adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size. |
| Cracks in the Silica Bed | The column was allowed to run dry. | Ensure the solvent level is always maintained above the top of the silica gel. |
Conclusion
This application note details a reliable and reproducible protocol for the purification of this compound by silica gel column chromatography. By following the outlined steps for TLC optimization, column preparation, and fraction analysis, researchers can consistently obtain high-purity material essential for its application in pharmaceutical and materials science research. The provided troubleshooting guide offers practical solutions to common challenges encountered during the purification process.
References
- Chemchart. (n.d.). This compound (130722-44-0).
- Fluorochem Ltd. (2024). Safety Data Sheet: 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene.
- Wikipedia. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Khan Academy. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2023). Column Chromatography.
- MySkinRecipes. (n.d.). This compound.
- Rieke Metals. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound | 130722-44-0 [chemicalbook.com]
- 5. This compound | #B1791 | Rieke Metals Products & Services [riekemetals.com]
- 6. Khan Academy [khanacademy.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Substituted Phenols from 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Phenols
Substituted phenols and their derivatives are cornerstone structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Their prevalence stems from the hydroxyl group's ability to act as a hydrogen bond donor and acceptor, as well as a synthetic handle for further molecular elaboration. The precise placement of various substituents on the phenolic ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse range of substituted phenols starting from the versatile building block, 1-(benzyloxy)-3-bromo-5-fluorobenzene . This starting material is strategically designed with three key features:
-
A Benzyl-Protected Phenol: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. This group can be reliably cleaved under specific conditions to unveil the final phenol.[3][4]
-
A Reactive Bromine Handle: The bromine atom provides a prime site for introducing molecular diversity through various well-established cross-coupling reactions.[2][5]
-
A Modulating Fluorine Atom: The fluorine substituent can significantly influence the electronic properties of the aromatic ring and the acidity of the resulting phenol.[6][7] In drug discovery, fluorine incorporation is a common strategy to enhance metabolic stability and binding affinity.[1]
This document will explore several powerful synthetic strategies, including organometallic transformations and palladium-catalyzed cross-coupling reactions, to functionalize the C-Br bond of this compound, followed by deprotection to yield the target substituted phenols.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The C-Br bond is the primary site for modification via organometallic and cross-coupling chemistry. The fluorine atom is generally unreactive under these conditions, and the benzyl ether is stable to a wide range of non-reductive and non-strongly acidic reaction conditions.
The choice of synthetic route will depend on the desired substituent to be introduced. The following sections will detail protocols for:
-
Carbon-Carbon Bond Formation: via Grignard Reagent Formation and Suzuki-Miyaura Coupling.
-
Carbon-Nitrogen Bond Formation: via Buchwald-Hartwig Amination.
-
Deprotection of the Benzyl Ether: to yield the final substituted phenol.
PART 1: Carbon-Carbon Bond Formation
Grignard Reagent Formation and Subsequent Electrophilic Quench
The formation of a Grignard reagent from this compound opens a pathway to a wide variety of carbon-carbon bond-forming reactions through nucleophilic addition to electrophiles.
Scientific Rationale:
The conversion of the aryl bromide to a Grignard reagent inverts the polarity at the carbon atom, transforming it from an electrophilic to a highly nucleophilic center. This "umpolung" is a powerful strategy in organic synthesis. The presence of the fluorine atom can influence the rate of Grignard formation, and strict anhydrous conditions are paramount to prevent quenching of the highly basic organometallic intermediate.[8][9]
Experimental Protocol: Formation of (3-(Benzyloxy)-5-fluorophenyl)magnesium bromide and Reaction with an Aldehyde
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon. A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is recommended.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. This helps to activate the magnesium surface.[10]
-
Initiation: Allow the flask to cool to room temperature. Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension. The reaction is initiated when a color change to cloudy grey-brown is observed and gentle refluxing begins.[10]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Electrophilic Quench: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.1 equivalents) in anhydrous THF via the dropping funnel.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
| Reagent | MW | Equivalents | Amount |
| This compound | 297.13 | 1.0 | (user defined) |
| Magnesium Turnings | 24.31 | 1.2 | (calculated) |
| Benzaldehyde | 106.12 | 1.1 | (calculated) |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[11][12]
Scientific Rationale:
This reaction offers a highly efficient and functional-group-tolerant method for creating biaryl linkages. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[13][14] For the coupling of this compound, a variety of aryl, heteroaryl, and alkyl boronic acids or esters can be employed.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents).
-
Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
| Reagent | MW | Equivalents | Amount |
| This compound | 297.13 | 1.0 | (user defined) |
| Phenylboronic Acid | 121.93 | 1.2 | (calculated) |
| Pd(OAc)₂ | 224.50 | 0.02 | (calculated) |
| PPh₃ | 262.29 | 0.08 | (calculated) |
| K₂CO₃ | 138.21 | 2.0 | (calculated) |
PART 2: Carbon-Nitrogen Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of N-aryl compounds.[15][16]
Scientific Rationale:
This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[15][16] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[17]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.04 equivalents) to an oven-dried Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents) and this compound (1.0 equivalent).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine (1.2 equivalents) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
| Reagent | MW | Equivalents | Amount |
| This compound | 297.13 | 1.0 | (user defined) |
| Morpholine | 87.12 | 1.2 | (calculated) |
| Pd₂(dba)₃ | 915.72 | 0.02 | (calculated) |
| XPhos | 476.67 | 0.04 | (calculated) |
| NaOtBu | 96.10 | 1.4 | (calculated) |
PART 3: Deprotection to Yield Substituted Phenols
The final step in the synthesis of the target molecules is the cleavage of the benzyl ether to reveal the phenolic hydroxyl group.
Catalytic Hydrogenolysis
This is a common and often clean method for benzyl ether deprotection.[3][18]
Scientific Rationale:
The reaction proceeds via the catalytic transfer of hydrogen to the benzylic C-O bond, cleaving it to form the phenol and toluene as a byproduct. This method is mild but incompatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles.
Experimental Protocol: Deprotection via Hydrogenolysis
Materials:
-
Substituted 1-(benzyloxy)-5-fluorobenzene derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected phenol (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% palladium).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Workup: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude phenol can often be used without further purification or can be purified by crystallization or column chromatography.
Boron Tribromide (BBr₃) Mediated Deprotection
For substrates that are sensitive to hydrogenation, cleavage with a strong Lewis acid like BBr₃ is an effective alternative.[19][20]
Scientific Rationale:
Boron tribromide coordinates to the ether oxygen, facilitating the cleavage of the benzyl C-O bond. This method is effective but requires careful handling due to the reactivity and moisture sensitivity of BBr₃.
Experimental Protocol: Deprotection with BBr₃
Materials:
-
Substituted 1-(benzyloxy)-5-fluorobenzene derivative
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected phenol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of methanol. Then, add saturated aqueous NaHCO₃ solution until the gas evolution ceases.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic routes from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted phenols. The strategic placement of the benzyl protecting group, the bromine handle, and the fluorine atom allows for a modular and efficient approach to constructing complex phenolic compounds. By leveraging powerful synthetic transformations such as Grignard reactions, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations, researchers can readily access a diverse chemical space. The protocols outlined in this guide provide a solid foundation for the successful application of these methods in drug discovery and materials science.
References
- Niu, D., et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science.
- Pike, S. D., Crimmin, M. R., & Chaplin, A. B. (2017). Organometallic chemistry using partially fluorinated benzenes. Chemical Communications, 53(25), 3615-3633.
- Organic Chemistry Portal. Benzyl Ethers.
- Taylor & Francis Online. A direct alkylation of resorcinols. Synthetic Communications.
- Harvard University. Introduction of Fluorine and Fluorine-Containing Functional Groups.
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
- Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic fluorination. Accounts of chemical research, 43(1), 160–171.
- MDPI. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
- ACS Publications. (2012). Introduction to the Organometallic Chemistry Meets Fluorine Issue. Organometallics, 31(5), 1589-1591.
- ResearchGate. Synthesis and Reactivity of Fluorinated Organometallic Species.
- Common Organic Chemistry. Benzyl Protection.
- Saá, J. M., Martorell, G., & García-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678-685.
- Royal Society of Chemistry. A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- Dominianni, S. J., Ryan, C. W., & DeArmitt, C. W. (1977). Synthesis of 5-(tert-alkyl)resorcinols. The Journal of Organic Chemistry, 42(2), 344-346.
- Miyanaga, A., & Horinouchi, S. (2009). Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases. The Journal of antibiotics, 62(7), 371–376.
- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. The Journal of Organic Chemistry, 85(16), 10584-10592.
- MDPI. (2022). Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects. Materials, 15(23), 8549.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2216-2227.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- NIH National Library of Medicine. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 25(18), 4165.
- NIH National Library of Medicine. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352.
- NIH National Library of Medicine. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(14), 5362–5367.
- NIH National Library of Medicine. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(10), 4195.
- SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(1), 251-257.
- Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 18(30), 5838-5842.
- PubChem. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.
- Chemchart. This compound.
Sources
- 1. The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organometallic chemistry using partially fluorinated benzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. orgsyn.org [orgsyn.org]
- 20. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(Benzyloxy)-3-bromo-5-fluorobenzene in the Total Synthesis of Bioactive Natural Product Analogues
Introduction: The Imperative of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated building blocks are in high demand as precursors for the synthesis of novel therapeutics. Among these, 1-(Benzyloxy)-3-bromo-5-fluorobenzene stands out as a versatile and strategically functionalized reagent, offering a gateway to a diverse array of complex molecules, most notably, fluorinated analogues of the renowned natural product, resveratrol. This application note will provide an in-depth technical guide on the utility of this key building block, complete with detailed protocols and mechanistic insights for its application in total synthesis.
Key Chemical Properties and Synthetic Versatility
This compound is a trifunctional aromatic compound, the utility of which stems from the orthogonal reactivity of its three key substituents:
-
The Bromine Atom: This serves as a primary handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of more complex molecular architectures.
-
The Fluorine Atom: As a bioisostere for a hydrogen atom, the fluorine substituent can enhance metabolic stability by blocking sites of oxidative metabolism. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence non-covalent interactions with protein targets.
-
The Benzyloxy Group: This serves as a protecting group for the phenolic hydroxyl functionality. The benzyl ether is stable to a variety of reaction conditions, yet it can be readily cleaved under reductive conditions (e.g., hydrogenolysis) in the later stages of a synthesis to reveal the free phenol, a common pharmacophore in many natural products.
This unique combination of functionalities makes this compound an ideal starting material for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Application in the Synthesis of Fluorinated Resveratrol Analogues
Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in grapes and other plants, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. The synthesis of fluorinated resveratrol analogues is a promising strategy to overcome these limitations. This compound is a key precursor for the A-ring of such analogues.
A common synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the characteristic stilbene core.
Experimental Protocol: Heck Reaction for the Synthesis of a Protected Fluorinated Resveratrol Analogue
This protocol describes the synthesis of (E)-1-(benzyloxy)-3-fluoro-5-(4-vinylphenyl)benzene, a key intermediate in the synthesis of a fluorinated resveratrol analogue.
Materials:
-
This compound
-
4-Vinylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Reaction Scheme:
A representative Heck reaction scheme.
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reactant Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of 4-vinylstyrene (1.2 mmol, 1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium source for Heck reactions. The bulky and electron-rich tri(o-tolyl)phosphine ligand promotes the oxidative addition of the aryl bromide to the palladium center and stabilizes the active catalytic species.
-
Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) that is generated during the catalytic cycle, preventing the deactivation of the catalyst.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Visualization of the Synthetic Workflow
Experimental workflow for the Heck coupling.
Downstream Transformations and Deprotection
Following the successful Heck coupling, the resulting stilbene can undergo further transformations. For instance, the vinyl group can be subjected to dihydroxylation or other functional group interconversions to introduce additional diversity. The final step in the synthesis of the fluorinated resveratrol analogue would typically involve the deprotection of the benzyl ether to unveil the free phenolic hydroxyl group.
Protocol for Benzyl Ether Deprotection (Hydrogenolysis):
-
Dissolution: Dissolve the protected stilbene (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10 mL) in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol% by weight).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (3 times). Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-8 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected fluorinated resveratrol analogue. Further purification by chromatography or recrystallization may be necessary.
Conclusion
This compound is a strategically designed building block that provides a powerful entry point for the synthesis of complex and biologically relevant molecules. Its trifunctional nature allows for a modular and convergent synthetic approach, making it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in this application note are intended to serve as a practical guide for the effective utilization of this versatile reagent in the total synthesis of natural product analogues and other novel chemical entities.
References
- Moran, B. W., Anderson, F. P., Devery, A., Cloonan, S., Butler, W. E., Varughese, S., Draper, S. M., & Kenny, P. T. M. (2009). Synthesis, structural characterisation and biological evaluation of fluorinated analogues of resveratrol. Bioorganic & Medicinal Chemistry, 17(13), 4510–4522. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically involving the substrate 1-(benzyloxy)-3-bromo-5-fluorobenzene. The presence of an electron-donating benzyloxy group and a fluorine atom on the aryl bromide ring introduces unique electronic and steric factors that can complicate this otherwise robust C-C bond-forming reaction. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful coupling.
Introduction to the Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] The reaction typically involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][4] However, the reactivity of the aryl halide is a critical factor. This compound is considered an electron-rich aryl halide due to the electron-donating nature of the benzyloxy group. This increased electron density at the carbon-bromine bond can make the initial, often rate-limiting, oxidative addition step more challenging.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with this compound is not proceeding, or the yield is very low. What are the most likely causes?
A1: A failed or low-yielding Suzuki coupling with this specific substrate often points to issues with the oxidative addition step, which is hindered by the electron-rich nature of the aromatic ring.[5][7] Several key areas should be investigated:
-
Catalyst System Inactivity: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this type of unreactive aryl bromide.[5]
-
Suboptimal Base Selection: The base is crucial for the transmetalation step, and its strength and solubility can significantly affect the reaction's success.[5][8][9]
-
Poor Reagent Quality: The stability of the boronic acid or its derivative is a frequent point of failure. Decomposition pathways like protodeboronation can consume your coupling partner before it has a chance to react.[5][10]
-
Inadequate Reaction Conditions: Temperature, solvent choice, and the rigorous exclusion of oxygen are all critical parameters that can halt the reaction if not properly controlled.[5]
Q2: I suspect my palladium catalyst and ligand combination is not suitable for this electron-rich aryl bromide. What are the best practices for catalyst selection in this case?
A2: For challenging, electron-rich aryl bromides, the catalyst system must be specifically chosen to overcome the high activation barrier of the oxidative addition step. This is typically achieved by using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands are the industry standard for difficult couplings. They promote both the oxidative addition and the final reductive elimination steps.[5] Ligands developed by Buchwald, such as SPhos and XPhos, are particularly effective for coupling electron-rich aryl halides.[5][11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form highly stable complexes with palladium, which can enhance catalytic activity for unreactive substrates.[5][12]
| Catalyst/Ligand Combination | Substrate Type | Key Advantages |
| Pd(OAc)₂ / SPhos or XPhos | Electron-rich aryl bromides/chlorides | High activity, good for sterically hindered substrates.[11] |
| [Pd(NHC)(allyl)Cl] precatalysts | Electron-rich aryl halides | High stability and activity.[12] |
| Pd(PPh₃)₄ | Electron-neutral or -deficient aryl halides | Standard, but often less effective for electron-rich systems.[5] |
Recommendation: For this compound, starting with a catalyst system like Pd(OAc)₂ with SPhos or a similar Buchwald-type ligand is a highly recommended starting point.
Q3: I am observing a significant amount of a side product that corresponds to the debrominated starting material. What is happening and how can I prevent it?
A3: The formation of the debrominated product, 1-(benzyloxy)-3-fluorobenzene, is a result of a side reaction known as hydrodehalogenation. After the initial oxidative addition, the resulting arylpalladium(II) intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the arene instead of the desired cross-coupling product.[7]
To mitigate hydrodehalogenation:
-
Choice of Base and Solvent: Amine bases or alcoholic solvents can sometimes act as hydride sources.[7] Consider using non-coordinating bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like dioxane or toluene.[5][13]
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can participate in side reactions that may contribute to catalyst decomposition and undesired pathways.
Q4: My boronic acid seems to be decomposing. How can I identify and prevent this?
A4: Boronic acid instability is a very common reason for Suzuki coupling failures.[7][14] The primary decomposition pathway is protodeboronation , where a proton source cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10][15]
Signs of Boronic Acid Decomposition:
-
Formation of the corresponding arene (Ar-H) from your boronic acid.
-
Inconsistent results even with the same batch of boronic acid.[10]
-
Appearance of homocoupled product (Ar-Ar) from the boronic acid.[7][10]
Strategies to Prevent Decomposition:
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), can protect it from protodeboronation.[5][10] These esters then slowly hydrolyze in situ to provide the active boronic acid for the coupling reaction.[14]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates that are robust to purification and storage but release the boronic acid under the basic conditions of the Suzuki coupling.[15]
-
Anhydrous Conditions: While a small amount of water is often beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.[5]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate this side reaction. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a better choice.[5]
Q5: What are the optimal base and solvent systems for coupling with this compound?
A5: The choice of base and solvent is interdependent and crucial for success.
-
Bases: For challenging couplings, stronger, non-nucleophilic inorganic bases are often preferred.[5]
-
Potassium Phosphate (K₃PO₄): An excellent, strong base that is widely used for difficult Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Often gives superior results, although it is more expensive.
-
Potassium Carbonate (K₂CO₃): A common and effective base, but may require higher temperatures.[9]
-
-
Solvents: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[16]
-
Dioxane/Water: A very common and effective solvent system.
-
Toluene/Water: Another excellent choice, particularly for higher temperature reactions.[13]
-
THF/Water: A good option, but its lower boiling point limits the achievable reaction temperature.
-
A good starting point for your reaction would be K₃PO₄ as the base in a dioxane/water (e.g., 4:1) solvent mixture.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂), 2 mol%
-
Bulky phosphine ligand (e.g., SPhos), 4 mol%
-
Potassium phosphate (K₃PO₄), (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1), 0.1 M
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a glovebox, add the palladium precatalyst and phosphine ligand.
-
Seal the flask, remove from the glovebox, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[17][18][19]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki reaction: easy mechanism,application - Chemistry Notes. (2022, August 13).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8).
- Solvent Effects on the Selectivity of Palladium-C
- SUZUKI REACTION MONITORING.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- Protodeboron
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3).
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. (2017, December 4).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20).
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- A Comparative Guide to the Reactivity of 4- (Benzyloxy)-2-bromo-1-fluorobenzene and 4 - Benchchem.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16).
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. vapourtec.com [vapourtec.com]
- 18. azom.com [azom.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination of 1-(benzyloxy)-3-bromo-5-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a deeper understanding of the variables at play when working with this specific substrate.
The substrate, this compound, presents a unique challenge. The electron-donating benzyloxy group and the electron-withdrawing fluorine atom create a nuanced electronic environment that can influence the efficiency of the catalytic cycle. This guide will help you navigate these challenges to achieve high yields and reproducible results.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the amination of this compound, offering diagnostic questions and systematic solutions.
Problem 1: Low to No Conversion of Aryl Bromide
You've run the reaction, and analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
Initial Diagnostic Questions:
-
Is the catalyst active? Was a pre-catalyst used, or was the active Pd(0) species generated in situ? In situ generation can be unreliable.[1][2]
-
Is the base appropriate and soluble? Strong, sterically hindered bases are often required, but their poor solubility can be a major issue.[3][4][5]
-
Is the ligand suitable for this substrate? The electronic nature of your aryl bromide requires a specific class of ligand to promote efficient oxidative addition and reductive elimination.[6][7]
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem 2: Significant Side Product Formation
The desired product is formed, but is accompanied by significant impurities, most commonly the hydrodehalogenated arene (1-(benzyloxy)-3-fluorobenzene) or products from ether cleavage.
Common Side Reactions & Causes:
-
Hydrodehalogenation: This occurs when an intermediate palladium-hydride species reductively eliminates to replace the bromine with hydrogen. It is often competitive with the desired amination.
-
Causality: This side reaction can be promoted by β-hydride elimination from the amine or the alkoxide base, or by moisture in the reaction. Using a sterically hindered base and a ligand that promotes rapid reductive elimination can minimize this pathway.[6]
-
-
Benzyloxy Group Cleavage: Palladium can sometimes catalyze the cleavage of the benzyl ether, particularly at high temperatures or with certain ligand/base combinations.
-
Causality: This is often a result of prolonged reaction times at elevated temperatures. Optimizing the reaction to proceed more quickly at a lower temperature is key.
-
Solutions:
-
Ligand Choice: Switch to a more sterically demanding ligand like RuPhos or BrettPhos, which can accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[8][9]
-
Base Selection: While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which may offer better selectivity.[1][10]
-
Temperature Control: Do not overheat the reaction. The optimal range is typically 80-110 °C. Run a temperature screen to find the lowest possible temperature that provides a reasonable reaction rate.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which ligand is the best starting point for this compound?
A1: For this electronically nuanced aryl bromide, bulky, electron-rich dialkylbiaryl phosphine ligands are the superior choice.[6][7] These ligands stabilize the palladium center and promote the crucial, often rate-limiting, reductive elimination step.
-
Top Recommendation: XPhos or RuPhos . They offer a great balance of steric bulk and electron-donating character, making them highly versatile and effective for this class of substrate.[9]
-
Alternative for Primary Amines: BrettPhos is specifically designed for coupling primary amines and can be highly effective, often allowing for lower reaction temperatures.[8][12]
Q2: What is the optimal palladium source?
A2: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they require an in situ reduction to the active Pd(0) species, which can be inconsistent.[2][8] For reproducibility and higher activity, palladium pre-catalysts are strongly recommended. These are air-stable Pd(II) complexes that rapidly and reliably generate the active LPd(0) catalyst upon exposure to the base.[1]
-
Recommendation: Use a pre-catalyst that incorporates your ligand of choice, such as XPhos Pd G3/G4 or RuPhos Pd G3 .
Q3: How do I select the right base for my amine coupling partner?
A3: The base's role is to deprotonate the amine, forming the palladium-amido complex.[13][14] The required base strength depends on the pKa of the amine.
| Amine Type | Recommended Base(s) | pKaH (Approx.) | Rationale & Notes |
| Primary/Secondary Aliphatic Amines | NaOtBu, LHMDS | 19 | These strong, non-nucleophilic bases are required for less acidic aliphatic amines. NaOtBu is common, but ensure it is fresh and from a sealed container. |
| Anilines (Primary/Secondary) | NaOtBu, K₃PO₄, Cs₂CO₃ | 11-19 | Anilines are more acidic. While NaOtBu is often effective, weaker bases like K₃PO₄ can be used, which is beneficial if your substrate has base-sensitive functional groups.[1] |
| Amides, Carbamates, Sulfonamides | K₃PO₄, K₂CO₃, Cs₂CO₃ | 10-11 | These less basic nucleophiles require weaker bases to avoid decomposition of the starting material or product.[1] |
Q4: Which solvent should I use?
A4: The choice of solvent is critical for ensuring all components, especially the inorganic base, remain sufficiently soluble.[3]
-
Primary Choice: Toluene or 1,4-Dioxane . These are the most common and generally effective solvents. Toluene is often preferred for aryl bromides.[8]
-
Alternative: tert-Amyl alcohol or CPME (cyclopentyl methyl ether) can sometimes offer improved solubility and performance.
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to palladium and inhibit the reaction.[1]
Section 3: Experimental Protocols & Starting Conditions
Recommended Starting Conditions
This table provides experimentally grounded starting points for the amination of this compound with various amine types.
| Parameter | Primary/Secondary Aliphatic Amine | Aniline Derivative |
| Aryl Bromide | 1.0 equiv | 1.0 equiv |
| Amine | 1.2 equiv | 1.2 equiv |
| Pd Pre-catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene (0.2 M) | 1,4-Dioxane (0.2 M) |
| Temperature | 100 °C | 110 °C |
| Time | 4-12 h | 12-24 h |
Detailed Step-by-Step General Protocol
This protocol describes a representative small-scale reaction. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the this compound, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: After 2 hours, and then periodically, take a small aliquot of the reaction mixture (via syringe), dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to monitor the consumption of the aryl bromide.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Standard Buchwald-Hartwig Experimental Workflow.
References
- Buchwald–Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS C
- optimizing base and solvent for Buchwald-Hartwig amin
- Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction - The Journal of Organic Chemistry
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines - Benchchem
- Role of the Base in Buchwald–Hartwig Amin
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - The Journal of Organic Chemistry
- Role of the base in Buchwald-Hartwig amin
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed
- Optimising a Buchwald-Hartwig amination using the ChemSpeed - University of Nottingham
- The Kinetics of Innovation: A Comparative Guide to Buchwald-Hartwig Amin
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Thieme E-Journals
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
- troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- The Role of the Base in Buchwald-Hartwig Amination - ResearchG
- Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry D
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Help troubleshooting a Buchwald-Hartwig amin
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange
- Palladium-Catalyzed Arylation of Fluoroalkylamines - Journal of the American Chemical Society
- Pd(PPh3)
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides - Journal of the American Chemical Society
- Buchwald-Hartwig Cross-Coupling - J&K Scientific
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem
- A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4 - Benchchem
- [Benzyloxycalix[16]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings - Catalysis Science & Technology (RSC Publishing)]([Link])
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reaction of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the technical support center for the Grignard reaction of 1-(benzyloxy)-3-bromo-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will dissect common challenges, troubleshoot byproduct formation, and provide field-proven insights to ensure the success of your experiments. Our focus is on understanding the "why" behind experimental observations to empower you with the knowledge to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent hurdle in Grignard reactions, particularly with functionalized aryl halides. The primary culprits are typically related to the magnesium surface and the purity of your reagents and solvent.
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[1][2] Activation is critical. Several methods can be employed:
-
Iodine: Add a single crystal of iodine to the magnesium. The disappearance of the brown color is an indicator of activation.[1]
-
1,2-Dibromoethane (DBE): A small amount of DBE will react with the magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface.[1]
-
Mechanical Agitation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh, reactive surface.[3]
-
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[1] All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents such as THF or diethyl ether must be anhydrous.[1]
-
Low Reactivity of the Aryl Halide: While the C-Br bond is the target for this reaction, the overall electronic nature of the starting material can influence reactivity. Ensure the this compound is of high purity.
Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it likely to be, and how can I minimize it?
A2: The most probable high-boiling byproduct is the homocoupling product, 3,3'-bis(benzyloxy)-5,5'-difluorobiphenyl, formed via a Wurtz-type coupling reaction.[4][5] This occurs when the newly formed Grignard reagent reacts with the starting aryl bromide.
To minimize this side reaction:
-
Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.[4]
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote the Wurtz coupling.[2][4]
-
Solvent Choice: For some aryl halides, the choice of solvent can influence the extent of Wurtz coupling. While THF is a common choice, diethyl ether can sometimes reduce this side reaction.[6]
Q3: Is the benzyloxy group stable under Grignard conditions? Could it be a source of byproducts?
A3: The benzyloxy group is generally stable under standard Grignard reaction conditions. Benzyl ethers are robust protecting groups and are not typically cleaved by the basicity of the Grignard reagent.[7][8] Cleavage of benzyl ethers usually requires specific conditions such as hydrogenolysis (e.g., H₂/Pd-C) or strong acids, which are not employed in a standard Grignard reaction and workup.[7][9] Therefore, byproducts arising from the cleavage of the benzyloxy group are highly unlikely.
A rare side reaction to be aware of is the benzyl to o-tolyl rearrangement, which has been observed in the reaction of benzylmagnesium halides with certain substrates.[10][11] While less common for the Grignard reagent formed from your substrate, it is a possibility to consider if unexpected isomers are detected.
Q4: Will the fluoro group interfere with the Grignard reaction or lead to byproducts?
A4: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-bromine (C-Br) bond, making it much less reactive towards magnesium.[12] Under standard Grignard conditions, the C-F bond in this compound is expected to remain intact.[12][13] The formation of a Grignard reagent at the C-F position would require highly activated magnesium (e.g., Rieke magnesium) or transition-metal catalysis.[12][14] Therefore, byproducts resulting from the reaction of the fluoro group are not anticipated in a conventional Grignard synthesis.
Troubleshooting Guide: Common Byproducts and Their Mitigation
| Symptom | Probable Cause & Byproduct | Mechanism | Troubleshooting & Mitigation Strategies |
| High-boiling, non-polar impurity; lower than expected yield of desired product. | Wurtz Coupling (Homocoupling) 3,3'-bis(benzyloxy)-5,5'-difluorobiphenyl | The formed Grignard reagent acts as a nucleophile and attacks the C-Br bond of the starting material. | - Slow, dropwise addition of the aryl bromide solution to the magnesium turnings.[4]- Maintain a controlled reaction temperature (gentle reflux).[2]- Use highly activated magnesium to ensure rapid Grignard formation.[3]- Consider using a more dilute solution of the aryl bromide. |
| Recovery of starting material after reaction with an electrophile. | Failed or Incomplete Grignard Formation | Inactive magnesium, presence of moisture, or other quenching agents. | - Ensure rigorously anhydrous conditions .[1]- Activate the magnesium using iodine, 1,2-dibromoethane, or mechanical means.[1][3]- Titrate the Grignard reagent before use to determine its exact concentration. |
| Dark brown or black reaction mixture. | Decomposition of the Grignard Reagent | Overheating, presence of impurities, or prolonged reaction times can lead to decomposition.[2] | - Maintain gentle reflux and avoid excessive heating.[2]- Use high-purity starting materials and solvents . - Use the Grignard reagent immediately after its formation .[1] |
Reaction Pathways: Desired Reaction vs. Byproduct Formation
The following diagrams illustrate the intended Grignard reaction and the primary competing side reaction.
Caption: Desired Grignard formation versus Wurtz coupling.
Experimental Protocols
Protocol 1: Classical Grignard Formation of (3-(Benzyloxy)-5-fluorophenyl)magnesium bromide
Objective: To prepare the Grignard reagent from this compound using magnesium turnings.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1]
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by a color change to a cloudy grey/brown and gentle refluxing of the solvent.[1] If initiation is sluggish, gentle warming with a water bath may be necessary.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1] This is a critical step to minimize Wurtz coupling.[4]
-
Completion: After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the starting material. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately.[1]
Protocol 2: Titration of the Grignard Reagent
Objective: To determine the molar concentration of the freshly prepared Grignard reagent.
Materials:
-
Freshly prepared Grignard solution
-
Anhydrous toluene
-
1.0 M solution of sec-butanol in xylene
-
1,10-Phenanthroline
-
Dry glassware (burette, flask)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous toluene to act as an indicator.
-
Add a known volume of the Grignard solution to the flask.
-
Titrate with the standardized sec-butanol solution until the color change persists.
-
Calculate the molarity of the Grignard reagent.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the Grignard reaction of this compound.
Caption: A step-by-step workflow for troubleshooting Grignard reaction issues.
References
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
- Pietrasiak, E., & Lee, E. (2022). Grignard reagent formation via C–F bond activation: a centenary perspective.
- Nakamura, M., et al. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(38), 13190-13191.
- Li, W., et al. (2014). Selective Alkylation and Arylation of C–F Bond with Grignard Reagents. Organic Letters, 16(3), 772-775.
- Wang, D., & Sun, H. (2021).
- Rai, R. (2019).
- MacNeil, S. L., et al. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- Gao, P., et al. (2024). Direct arylation of alkyl fluorides using in situ mechanochemically generated calcium-based heavy Grignard reagents. RSC Mechanochemistry, 1, 486-491.
- MacNeil, S. L., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- Wuts, P. G. M. (2018). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 51(11), 2779-2790.
- BenchChem. (2025).
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
- Gao, P., et al. (2024). Direct arylation of alkyl fluorides using in situ mechanochemically generated calcium-based heavy Grignard reagents. RSC Mechanochemistry, 1, 486-491.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Lee, J., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Letters, 2(17), 2563-2565.
- The Organic Chemist. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Pashko, M. O., et al. (2020). Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent. Organic & Biomolecular Chemistry, 18(27), 5193-5205.
- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Knochel, P., et al. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis.
- Holmes, A. B., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- Leah4Sci. (2020, February 20).
- BenchChem. (2025). troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. BenchChem.
- BenchChem. (2025). Technical Support Center: Grignard Reaction with 1-bromo-3-methylcyclohexane. BenchChem.
- Rakita, P. E. (2018). Grignard Reactions. Kirk-Othmer Encyclopedia of Chemical Technology.
- BenchChem. (2025). troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. BenchChem.
- Begue, J.-P., et al. (2008). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Journal of the Chemical Society, Perkin Transactions 1, (15), 2343-2348.
- Doubleday, W. W., et al. (2013). screening of solvents in a range of Grignard reactions. Green Chemistry, 15(11), 3158-3164.
- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. BenchChem.
- Petrušová, M., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1942-1950.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- The Organic Chemist. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
- Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal.
- Petrušová, M., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1942–1950.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sonogashira Couplings with 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the Sonogashira coupling, specifically focusing on the challenging substrate 1-(benzyloxy)-3-bromo-5-fluorobenzene . This molecule presents a unique combination of steric and electronic properties that can impact reaction efficiency. The bulky, electron-donating benzyloxy group and the electron-withdrawing fluoro group at the meta positions to the bromine atom require careful consideration of reaction parameters to achieve high yields and purity.
This document will serve as a comprehensive resource, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation.
Understanding the Substrate: The Key to Success
The reactivity of an aryl halide in a Sonogashira coupling is a delicate balance of electronics and sterics. In this compound, the benzyloxy group, being electron-donating, can increase the electron density at the carbon bearing the bromine, potentially slowing down the rate-limiting oxidative addition step of the palladium catalyst.[1] Conversely, the fluorine atom is strongly electron-withdrawing, which can help to activate the C-Br bond towards oxidative addition.[1] The steric bulk of the benzyloxy group, although not directly ortho to the bromine, can also influence the approach of the palladium catalyst.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered when performing a Sonogashira coupling with this compound.
Issue 1: Low or No Conversion of Starting Material
Q1: My reaction has stalled, and I'm recovering a significant amount of unreacted this compound. What are the most likely causes?
A1: Low or no conversion is one of the most common issues and can stem from several factors. The primary suspects are often related to the catalyst's activity and the reaction conditions not being optimal for this specific substrate.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed. Ensure you are using a fresh, high-quality palladium source and that your phosphine ligands have not been oxidized. For challenging substrates, using a pre-formed, air-stable palladium precatalyst can be advantageous as they are designed to generate the active monoligated catalyst in situ.[2]
-
Sub-optimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for this substrate. The combination of electronic and steric factors in this compound often necessitates the use of more specialized ligands. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred for aryl bromides as they promote the formation of a highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition.[1][2]
-
Insufficient Temperature: While Sonogashira couplings can sometimes be run at room temperature, aryl bromides, especially those that are not strongly activated, often require heating to facilitate the oxidative addition step.[3] A reaction temperature screen is highly recommended.
-
Inappropriate Base: The choice of base is crucial. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but for more challenging couplings, a stronger, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to drive the reaction to completion.
dot
Caption: Troubleshooting workflow for low conversion.
Issue 2: Prominent Side Reactions
Q2: My reaction is producing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser-Hay product). How can I minimize this?
A2: The formation of diynes through oxidative homocoupling of the terminal alkyne is a very common side reaction, especially in copper-catalyzed Sonogashira reactions.[2] To mitigate this:
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst from the reaction. Numerous copper-free Sonogashira protocols have been developed for this very reason and are often preferred for the synthesis of pharmaceutical intermediates where copper contamination is a concern.[2]
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Rigorous Degassing: The presence of oxygen promotes oxidative homocoupling. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am observing a significant amount of the hydrodehalogenated arene (1-(benzyloxy)-5-fluorobenzene) as a byproduct. What causes this and how can I prevent it?
A3: Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by several factors:
-
Base and Solvent Choice: Certain amine bases and solvents can act as hydride sources, especially at elevated temperatures. If hydrodehalogenation is a major issue, consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄ and a non-protic solvent.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation. Screening different classes of ligands (e.g., bulky phosphines, NHCs) may be necessary.
-
Reaction Temperature: High temperatures can sometimes exacerbate hydrodehalogenation. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
dot
Caption: Simplified Sonogashira catalytic cycle.
Recommended Protocols and Starting Conditions
Based on literature precedents for similar challenging aryl bromides, here are two recommended starting protocols for the Sonogashira coupling of this compound. Optimization will likely be necessary.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is highly recommended to avoid the Glaser-Hay homocoupling side reaction. The use of a bulky, electron-rich phosphine ligand is key for this substrate.
Reagents and Typical Loadings:
| Component | Molar Equivalents / Loading | Notes |
| This compound | 1.0 eq | Ensure high purity. |
| Terminal Alkyne | 1.2 - 1.5 eq | A slight excess is recommended. |
| Palladium Precatalyst | 1 - 2.5 mol% | e.g., Pd₂(dba)₃ or an air-stable precatalyst. |
| Ligand | 2 - 5 mol% | e.g., XPhos, SPhos, or P(t-Bu)₃. |
| Base | 2.0 eq | e.g., Cs₂CO₃ or K₃PO₄. |
| Solvent | 0.1 - 0.5 M | e.g., Dioxane, Toluene, or DMF. |
| Temperature | 80 - 110 °C | Monitor reaction progress by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the inorganic base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol can be effective but requires careful control to minimize side reactions.
Reagents and Typical Loadings:
| Component | Molar Equivalents / Loading | Notes |
| This compound | 1.0 eq | Ensure high purity. |
| Terminal Alkyne | 1.1 - 1.2 eq | Use a smaller excess to minimize homocoupling. |
| Palladium Catalyst | 1 - 5 mol% | e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. |
| Copper(I) Iodide (CuI) | 1 - 10 mol% | Use a fresh, high-purity source. |
| Base | 2 - 5 eq or as solvent | e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). |
| Solvent | 0.1 - 0.5 M | e.g., THF, Dioxane, or the amine base itself. |
| Temperature | Room Temp. to 80 °C | Start at a lower temperature and increase if necessary. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the copper-free protocol.
Final Recommendations
For the Sonogashira coupling of this compound, a systematic approach to optimization is crucial. We strongly recommend starting with a copper-free protocol using a bulky, electron-rich phosphine ligand such as XPhos or SPhos, in combination with an inorganic base like cesium carbonate , and a solvent like dioxane or toluene . A reaction temperature screen from 80 °C to 110 °C should be performed to find the optimal conditions. Careful monitoring of the reaction for the formation of byproducts will be key to achieving a high yield of the desired product.
References
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Anilkumar, G., & Čejka, J. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7354–7381. [Link]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2812. [Link]
Sources
- 1. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. Palladium-catalyzed hydrobenzylation of ortho-tolyl alkynyl ethers by benzylic C-H activation: remarkable alkynoxy-directing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the technical support center for 1-(Benzyloxy)-3-bromo-5-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique substitution pattern of this reagent—a bulky benzyloxy protecting group, a reactive bromine atom, and a typically inert fluorine atom—offers significant synthetic advantages but also presents specific challenges, most notably the potential for dehalogenation.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate side reactions and achieve optimal results in your cross-coupling reactions.
Part 1: Troubleshooting Guide - Minimizing Dehalogenation
Dehalogenation, the undesired replacement of a halogen atom (in this case, bromine) with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This process, also known as hydrodehalogenation, leads to reduced yields of the desired product and complicates purification. The primary culprit is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1]
Here, we address specific issues you might encounter and provide a systematic approach to troubleshooting.
Issue 1: Significant Formation of 1-(Benzyloxy)-3-fluorobenzene Byproduct in Suzuki-Miyaura Coupling
-
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the dehalogenated byproduct, 1-(benzyloxy)-3-fluorobenzene. How can I suppress this?
-
Answer: This is a classic case of hydrodehalogenation competing with the desired cross-coupling. The formation of a palladium-hydride species is likely outcompeting the transmetalation step with your boronic acid.[1] Here’s a logical workflow to address this issue:
.
Caption: Troubleshooting workflow for dehalogenation.
Step-by-Step Troubleshooting:
-
Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like PPh₃ can be prone to generating Pd-H species. Switching to a bulkier, more electron-rich ligand can accelerate the reductive elimination of the desired product and sterically hinder the approach of hydride sources.
-
Recommendation: Employ Buchwald's biaryl phosphine ligands such as SPhos or XPhos.[2] These ligands are known to promote efficient cross-coupling and can often suppress dehalogenation.
-
-
Base Optimization: The base can be a source of hydrides or promote the formation of Pd-H species from other components in the reaction. Strong bases like alkoxides (e.g., NaOtBu) in the presence of trace water can be problematic.
-
Recommendation: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less basic than alkoxides and generally provides good results while minimizing dehalogenation.[1] Carbonates such as K₂CO₃ or Cs₂CO₃ are also viable alternatives.
-
-
Solvent System: Protic solvents, especially alcohols, can be a direct source of hydrides for the palladium catalyst.[3] While some Suzuki reactions tolerate or even benefit from a co-solvent of water, it's crucial to use anhydrous aprotic solvents as the main medium.
-
Recommendation: Use anhydrous aprotic solvents like dioxane, THF, or toluene. If water is necessary as a co-solvent, ensure it is deionized and used in minimal amounts.
-
-
Temperature and Reaction Time: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling.
-
Recommendation: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
-
Issue 2: Dehalogenation in Sonogashira and Heck Couplings
-
Question: I'm observing dehalogenation during a Sonogashira or Heck reaction with this compound. Are the troubleshooting steps similar to the Suzuki coupling?
-
Answer: Yes, the underlying principles are very similar, as Pd-H species are also the primary cause of dehalogenation in these reactions. However, there are some nuances specific to each reaction.
-
For Sonogashira Couplings: The amine base (e.g., triethylamine or diisopropylamine) is a common component and can contribute to Pd-H formation.
-
Recommendation: Ensure your amine base is freshly distilled and the reaction is rigorously degassed to remove oxygen. Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), which can interfere with the desired catalytic cycle.[4] In some cases, using a weaker base in combination with a more active catalyst system can be beneficial.
-
-
For Heck Couplings: The mechanism involves a β-hydride elimination step to form the product.[5] An undesired reductive elimination from a Pd-H intermediate can compete with this pathway.
-
Recommendation: The choice of ligand and base is again critical. Using sterically hindered phosphine ligands can favor the desired pathway. Additionally, ensure the alkene coupling partner is of high purity.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
-
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1]
-
-
Q2: Is the benzyloxy protecting group stable under typical cross-coupling conditions?
-
A2: The benzyl ether is generally a robust protecting group and is stable under the conditions of most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.).[6] However, it is sensitive to hydrogenolysis.[7][8] Therefore, if your synthetic route involves a subsequent hydrogenation step (e.g., reduction of a nitro group or a double bond), the benzyloxy group will likely be cleaved to the corresponding phenol. Careful planning of the synthetic sequence is necessary.
-
-
Q3: Will the C-F bond react?
-
A3: The carbon-fluorine bond is significantly stronger than the carbon-bromine bond. In standard palladium-catalyzed cross-coupling reactions, the palladium catalyst will selectively undergo oxidative addition into the weaker C-Br bond, leaving the C-F bond intact.[9] This chemoselectivity is a key advantage of using polyhalogenated substrates like this compound.
-
-
Q4: Which palladium source is best to start with?
-
A4: For initial screening, a pre-catalyst is often a reliable choice as they are more stable and can lead to more reproducible results.[10] For example, a Pd(II) pre-catalyst like PdCl₂(dppf) or a Buchwald pre-catalyst can be effective. If using a Pd(0) source like Pd₂(dba)₃, it must be paired with an appropriate ligand.
-
Part 3: Experimental Protocols
The following are detailed, step-by-step protocols for common cross-coupling reactions with this compound, designed to minimize dehalogenation.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress hydrodehalogenation.
Reactants and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 281.12 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| SPhos | 410.47 | 0.02 | 0.02 |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| Toluene, Anhydrous | - | 8 mL | - |
| Deionized Water | - | 2 mL | - |
.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the Technical Support Center for the cross-coupling of 1-(benzyloxy)-3-bromo-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful functionalization of this versatile building block. The unique electronic and steric properties of this substrate—namely the electron-donating benzyloxy group and the electron-withdrawing fluorine atom—necessitate careful consideration of catalyst systems to achieve high efficiency and selectivity.
Understanding the Substrate: Key Challenges and Considerations
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The aromatic ring is electron-rich due to the resonance-donating effect of the benzyloxy group. This increased electron density can make the initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond the rate-determining step of the catalytic cycle.[1][2] The fluorine atom, while electron-withdrawing, is generally unreactive in standard palladium-catalyzed couplings, allowing for selective functionalization at the C-Br bond.[3] However, the benzyloxy group itself can be sensitive to certain reaction conditions, particularly harsh bases or high temperatures, and its benzyl C-O bond can potentially undergo cleavage under some catalytic conditions.[4]
This guide will address these challenges by providing tailored catalyst and reaction condition recommendations for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound sluggish or failing?
A1: Low yields or failed reactions with this electron-rich aryl bromide are often due to a slow oxidative addition step.[1] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1] To overcome this, you need a more electron-rich and sterically hindered catalyst system that can facilitate the cleavage of the C-Br bond. Additionally, issues with the quality of the boronic acid reagent, such as protodeboronation, can lead to low yields.[1]
Q2: What is the best general catalyst system for coupling this substrate?
A2: There is no single "best" catalyst for all cross-coupling reactions. However, for electron-rich aryl bromides like this one, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective. The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are industry standards for this type of substrate.[1] N-Heterocyclic Carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability, which forms stable and highly active palladium complexes.[5]
Q3: Can I selectively couple at the C-Br bond without affecting the C-F bond?
A3: Yes. The C-Br bond is significantly weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond.[3] With the appropriate choice of catalyst and under standard conditions, you will achieve excellent chemoselectivity for the C-Br bond, leaving the C-F bond intact for potential future transformations.[3]
Q4: My reaction is showing signs of debenzylation. How can I prevent this?
A4: Debenzylation can occur under harsh conditions, particularly with strong bases or in the presence of hydrogen sources with a suitable catalyst. To minimize this side reaction, consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOt-Bu, if the reaction allows. Keeping reaction temperatures as low as possible and ensuring a thoroughly inert atmosphere can also help. In Suzuki couplings, ensure your boronic acid is of high quality to avoid side reactions that could lead to catalyst decomposition and unwanted reactivity.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure a strictly inert atmosphere.[6] | The Pd(0) species is sensitive to oxygen and can decompose, leading to catalyst inactivation. |
| Ineffective Ligand | Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos, XPhos, or RuPhos.[1] | These ligands accelerate the rate-limiting oxidative addition step for electron-rich aryl bromides.[1] |
| Inappropriate Base | Screen different bases. For this substrate, K₃PO₄ or Cs₂CO₃ are often effective.[1] | The base's strength and solubility are critical for the transmetalation step.[6] |
| Protodeboronation | Use anhydrous solvents and consider using a potassium trifluoroborate salt of your coupling partner.[7] | Excess water and strong bases can promote the undesired cleavage of the C-B bond.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | While higher temperatures can risk debenzylation, they may be necessary to drive the reaction to completion. |
Issue 2: Amine Coupling (Buchwald-Hartwig) Stalls or Gives Low Conversion
| Potential Cause | Troubleshooting Step | Explanation |
| Weak Base | Use a stronger base such as NaOt-Bu or LHMDS.[8] | A strong base is required to deprotonate the amine, forming the active nucleophile.[8] |
| Ligand Incompatibility | For hindered amines, use a highly active ligand like t-BuBrettPhos.[9] For general amines, XPhos or RuPhos are good starting points. | The ligand must be carefully chosen to balance catalyst activity and stability.[10] |
| Catalyst Inhibition | Ensure high-purity reagents and solvents. Some impurities can act as catalyst poisons. | Palladium catalysts are sensitive to a variety of functional groups and impurities. |
| Steric Hindrance | Increase catalyst loading and/or reaction temperature. | Highly hindered coupling partners may require more forcing conditions to react efficiently.[11] |
Issue 3: Sonogashira Coupling Fails or Produces Significant Homocoupling of the Alkyne (Glaser Coupling)
| Potential Cause | Troubleshooting Step | Explanation |
| Copper(I) Co-catalyst Issues | Use freshly sourced CuI. Ensure the reaction is run under strictly anaerobic conditions. | The copper co-catalyst is essential for the formation of the copper acetylide intermediate. Oxygen can lead to the oxidative homocoupling of the alkyne.[12] |
| Ineffective Ligand | Standard Pd(PPh₃)₄ can be effective, but for challenging substrates, consider a more robust ligand like XPhos or an NHC ligand.[5][13] | The ligand stabilizes the palladium center and facilitates the catalytic cycle. |
| Base Selection | A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as a solvent.[12] | The amine base is crucial for deprotonating the terminal alkyne. |
| Low Reactivity | Increase the reaction temperature. If the reaction is still sluggish, consider switching to a more reactive aryl iodide if synthetically feasible. | While aryl bromides are suitable, aryl iodides are more reactive in Sonogashira couplings.[5] |
Catalyst Selection and Experimental Protocols
Recommended Catalyst Systems
The following table provides a starting point for catalyst selection for the cross-coupling of this compound.
| Reaction Type | Recommended Catalyst | Recommended Ligand | Recommended Base | Typical Solvent |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4 Palladacycles | XPhos or RuPhos | NaOt-Bu or LHMDS | Toluene or Dioxane |
| Sonogashira | Pd(PPh₃)₂Cl₂ and CuI | PPh₃ (in catalyst) | Et₃N or DIPEA | THF or DMF |
Visualizing the Catalyst Selection Process
dot digraph "Catalyst_Selection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start:\n1-(Benzyloxy)-3-bromo-\n5-fluorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling_type [label="Select Coupling Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\n(C-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira\n(C-C, alkyne)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst_suzuki [label="Catalyst System:\nPd₂(dba)₃ + SPhos/XPhos\nBase: K₃PO₄\nSolvent: Toluene/H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_buchwald [label="Catalyst System:\nPd₂(dba)₃ + XPhos/RuPhos\nBase: NaOt-Bu\nSolvent: Toluene", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_sonogashira [label="Catalyst System:\nPd(PPh₃)₂Cl₂ + CuI\nBase: Et₃N\nSolvent: THF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshooting [label="Troubleshooting", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; low_yield_suzuki [label="Low Yield?\nSee Troubleshooting Guide 1", fillcolor="#F1F3F4", fontcolor="#202124"]; low_yield_buchwald [label="Low Yield?\nSee Troubleshooting Guide 2", fillcolor="#F1F3F4", fontcolor="#202124"]; low_yield_sonogashira [label="Low Yield?\nSee Troubleshooting Guide 3", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> coupling_type; coupling_type -> suzuki [label=" C-C "]; coupling_type -> buchwald [label=" C-N "]; coupling_type -> sonogashira [label=" C-C\n(sp) "]; suzuki -> catalyst_suzuki; buchwald -> catalyst_buchwald; sonogashira -> catalyst_sonogashira; catalyst_suzuki -> low_yield_suzuki; catalyst_buchwald -> low_yield_buchwald; catalyst_sonogashira -> low_yield_sonogashira; low_yield_suzuki -> troubleshooting; low_yield_buchwald -> troubleshooting; low_yield_sonogashira -> troubleshooting; } DOT
Caption: A decision workflow for selecting the appropriate catalyst system.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.[3]
-
Add degassed toluene and degassed water via syringe.[3]
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
dot digraph "Suzuki_Protocol_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes setup [label="1. Setup Reactants\n(Aryl Bromide, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="2. Inert Atmosphere\n(Evacuate/Backfill with Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="3. Add Catalyst System\n(Pd₂(dba)₃ + SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="4. Add Degassed Solvents\n(Toluene/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="5. Heat and Stir\n(90-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="6. Monitor Progress\n(TLC/LC-MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="7. Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="8. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges setup -> inert; inert -> catalyst; catalyst -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } DOT
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Various Authors. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
- Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Various Authors. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Reddit Community. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Wikipedia contributors. (n.d.).
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
- Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Various Authors. (n.d.). Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Various Authors. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
- Various Authors. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- Various Authors. (n.d.).
- Various Authors. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Various Authors. (n.d.). Benzyloxycalix[7]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings. Catalysis Science & Technology (RSC Publishing).
- Various Authors. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents.
- Various Authors. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.
- Various Authors. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Various Authors. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4- (Benzyloxy)-2-bromo-1-fluorobenzene and 4.
- Various Authors. (n.d.). (PDF) A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Various Authors. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Various Authors. (2016). Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzylic substitution, benzylation [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the Technical Support Center for 1-(Benzyloxy)-3-bromo-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on the reactivity of this versatile synthetic intermediate. By understanding the underlying principles of solvent-solute interactions, you can optimize your reaction conditions, troubleshoot common issues, and achieve your desired synthetic outcomes with greater efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity in different reaction types?
A1: The primary reactive sites are the carbon atoms bonded to the bromine and fluorine atoms. The benzyloxy group is electron-donating, while the halogens are electron-withdrawing. This electronic arrangement dictates the molecule's reactivity in various transformations.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The Carbon-Bromine (C-Br) bond is the more reactive site for oxidative addition by a palladium(0) catalyst. This is due to the lower bond dissociation energy of the C-Br bond compared to the Carbon-Fluorine (C-F) bond. Solvents play a crucial role in stabilizing the palladium catalyst and intermediates.[1] Aprotic solvents, often in combination with water, are commonly used.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond, a phenomenon known as the "element effect" in SNAr reactions.[3] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate. Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile, thereby increasing its reactivity.[2][4]
-
Lithiation and Grignard Formation: The C-Br bond is the site of metal-halogen exchange. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential for these reactions as they coordinate with and stabilize the resulting organometallic species.[5][6]
Q2: Why are polar aprotic solvents generally preferred for SNAr reactions with this substrate?
A2: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are favored for SNAr reactions because they possess large dipole moments that can dissolve charged nucleophiles while lacking acidic protons.[7] This prevents the formation of hydrogen bonds with the nucleophile. In contrast, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[8][9] By leaving the nucleophile "bare" and more reactive, polar aprotic solvents significantly accelerate the rate of nucleophilic attack on the electron-deficient aromatic ring.[10]
Q3: For a Suzuki-Miyaura coupling, what is the rationale behind using a solvent mixture like toluene/water or dioxane/water?
A3: The use of a biphasic solvent system in Suzuki-Miyaura coupling serves several critical functions.[11] The organic solvent (e.g., toluene, dioxane, THF) is chosen to dissolve the aryl halide (this compound) and the boronic acid coupling partner.[2][12] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the transmetalation step of the catalytic cycle.[13] The presence of water can also facilitate the reaction by promoting the formation of the active palladium catalyst and influencing the stability of intermediates.[11]
Q4: How does solvent choice impact the initiation and stability of Grignard reagents formed from this compound?
A4: The formation of Grignard reagents requires ethereal solvents like THF or diethyl ether.[5] These solvents are crucial for solvating and stabilizing the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center.[5] This coordination is essential for preventing the aggregation of the Grignard reagent and maintaining its reactivity. THF is often preferred over diethyl ether due to its higher boiling point, which allows for a wider range of reaction temperatures, and its superior ability to solvate the Grignard reagent.[6] The use of non-coordinating solvents would result in the precipitation of the Grignard reagent and a lack of reactivity.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Solubility of Reactants | 1. Change the Organic Co-Solvent: If reactants are not fully dissolved, the reaction will be slow or incomplete. Toluene, dioxane, and THF are common choices. For more polar substrates, consider DMF, but be aware that it can sometimes lead to side reactions. Rationale: Effective dissolution ensures that all components are available to participate in the catalytic cycle. |
| Inefficient Transmetalation | 1. Alter the Aqueous/Organic Ratio: The interface between the two phases is where the base activates the boronic acid. Adjusting the ratio can optimize this interaction. 2. Select a Stronger Base: If K₂CO₃ is ineffective, consider a stronger base like K₃PO₄ or Cs₂CO₃.[12] Rationale: The base is critical for the formation of the boronate species, which then undergoes transmetalation with the palladium complex.[14] |
| Catalyst Deactivation | 1. Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of homocoupled byproducts.[15] Purge the solvent and reaction vessel thoroughly with an inert gas (Argon or Nitrogen). 2. Use Anhydrous Solvents: While some water is necessary, excess water can lead to protodeboronation of the boronic acid.[13] Rationale: Maintaining an inert and anhydrous environment is crucial for the stability and longevity of the palladium catalyst. |
| Slow Oxidative Addition | 1. Increase Reaction Temperature: The C-Br bond on this electron-rich ring may require more energy for oxidative addition.[16] Increase the temperature in increments (e.g., 80°C to 100°C). 2. Choose a More Electron-Rich Ligand: Ligands like SPhos or XPhos can accelerate the oxidative addition of electron-rich aryl bromides.[13] Rationale: The electronic properties of both the substrate and the palladium catalyst influence the rate of the oxidative addition step, which is often rate-limiting.[17] |
Issue 2: Competing Reactions or Low Selectivity in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction at C-Br instead of C-F | 1. Optimize Solvent Choice: While C-F is generally more reactive in SNAr, highly polar solvents can sometimes alter selectivity. Compare results in DMF, DMSO, and NMP. 2. Lower the Reaction Temperature: This can often improve selectivity by favoring the pathway with the lower activation energy, which is typically substitution at the C-F bond. Rationale: The relative rates of substitution at C-F and C-Br can be influenced by the solvent's ability to stabilize the respective Meisenheimer intermediates.[3] |
| Decomposition of Starting Material | 1. Use a Weaker Base: If decomposition is observed, a very strong base may be causing undesired side reactions. Consider a milder base if your nucleophile is sufficiently reactive. 2. Reduce Reaction Temperature: High temperatures can lead to the degradation of sensitive functional groups. Rationale: The benzyloxy group can be susceptible to cleavage under harsh basic conditions or at elevated temperatures. |
Issue 3: Failure to Initiate or Low Conversion in Lithiation/Grignard Formation
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Magnesium Surface | 1. Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] Rationale: Activation exposes a fresh magnesium surface that can readily react with the aryl bromide. |
| Presence of Protic Impurities | 1. Use Rigorously Anhydrous Solvents and Glassware: Organolithium and Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic impurities.[5] Flame-dry glassware and use freshly distilled anhydrous solvents. Rationale: Protic impurities will protonate the highly basic organometallic species, preventing the desired reaction. |
| Incorrect Solvent | 1. Use an Ethereal Solvent: THF or diethyl ether are essential.[5] Do not attempt this reaction in non-coordinating solvents like toluene or hexane. Rationale: The solvent must be able to coordinate to the magnesium or lithium to stabilize the organometallic reagent.[6] |
Data & Visualizations
Table 1: Properties of Common Solvents and Their Typical Application for this compound
| Solvent | Dielectric Constant (ε) | Type | Typical Application | Rationale |
| Toluene | 2.4 | Nonpolar Aprotic | Suzuki, Buchwald-Hartwig (with H₂O) | Dissolves organic reactants; forms a biphasic system with aqueous base.[18] |
| Dioxane | 2.2 | Nonpolar Aprotic | Suzuki, Buchwald-Hartwig (with H₂O) | Similar to toluene, often used for its higher boiling point.[18] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Lithiation, Grignard Formation, Suzuki | Excellent for stabilizing organometallic reagents; also a good solvent for cross-coupling.[5][19] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | SNAr | High polarity stabilizes charged intermediates in SNAr without hydrogen bonding to the nucleophile.[4] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SNAr, Heck | Highly polar, effectively solvates cations, enhancing nucleophilicity.[4][20] |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | SNAr | Very high polarity, excellent for SNAr, but can be difficult to remove during workup.[4] |
| Methanol (MeOH) | 32.7 | Polar Protic | Not recommended for SNAr or Organometallic Rxns | Can act as a nucleophile and will quench organometallic reagents. Its protic nature deactivates nucleophiles in SNAr.[4] |
Diagrams
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Contrasting nucleophile reactivity in polar aprotic vs. protic solvents.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in Toluene/Water
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[13]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and a suitable ligand (e.g., SPhos, 0.02 equiv.).[1]
-
Solvent Addition: Add degassed toluene (to achieve ~0.2 M concentration) and degassed deionized water (typically 10% of the toluene volume) via syringe.[1]
-
Reaction: Stir the biphasic mixture vigorously and heat to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lithiation and Electrophilic Quench in THF
This protocol requires strict anhydrous and inert techniques.
-
Reaction Setup: Charge a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet with this compound (1.0 equiv.).[21]
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of 0.1-0.5 M.[21]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[21]
-
Lithiation: Add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[21]
-
Electrophilic Quench: Add the desired anhydrous electrophile (e.g., DMF, 1.5 equiv.) dropwise at -78 °C. Allow the reaction to stir for 1-2 hours at this temperature before slowly warming to room temperature.[21]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product as required.[21]
References
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKozjXafBkZxJdILT7BAalfkaRDks4o9I9Y7XEI2E5cK0eZMzPjxrNitfqSpJtWpJ_dvU06GJXV_dCt1RC1Djak_K8-reYGL64Q1hIsPQyGZGVZhQpi81Qw_dsXSZfJXxJ92vtDfAn4l0kjhw5IQHFXsok4BLTF20--JI_xg1Whzy4WHo8HNZgFzSlKgJlVjADVByQTPRF-wZEicH6NlNLMOU3
- How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE1MTT7XVqNmfVlO2EZdEW3sRHCPEY7pHZPPGVmGtnphqGy12Nii_j4DlDT3RruPlFXORSi26xIUXZcyEE92U71Biqx8pGnnvX6_pjZT-kMyVFlW-p3Y1qQyf67_k-br-j5bTd9oEdGp7wQWynz2_vOKO3O4z_YGtZ5VFfwprMYBrgjq9BMKxbvlDGH0CEH7L1SxNU9Av9nhbAIp4iHNhxR5KhlEtaYFZiNpU=
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHceZRhBqZhqT0tzdZYzSUpUguy0Ga7WnzW1nfnFbQiiE0-8GyEe65DcTOyR8TzAK7BBLbUO8VmXa4B-dDGYMZ6oXt0J35Ah_r9ilpEhW3lytY50HcpQAH_SSrwbFFmofFkFVXXcHfO_e65cH2HwcdkazTVzYthsI2PGanGH08cXZt7Xi6oBjYJN4wFJg7DYJ0LnuxQFDSVuUgwK6QZn5w-dz1gKkgimgKi8moGpJV_nWw94rVzfwDIsV2uITMRxqyjvnBaQg==
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdcHQAH40mMYty9lyAglqPcEtUMcgVZta0yO82sKhgZ0tB_P65D7dZVLKQ8LAytMRA8GkKRvB0wiWSx8snMT4dAUY5Zn-QXsKA8_ZvI9-iU6l-muW5u3Ib9DfPj0e9DuP33OjEfXrzdQ3kCkprG0TlYlJOmBbrQJiqj_rJhcMx9T3zGhwpVdeLT4ec97WmfjejPrpJCTLbB36ERYU1E0kNJg4ACETXFHy2ljRqGD0_p5iXodZiJNo0rsXbRKUtIQLs-pKzI0iY
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.04%3A_Effects_of_Solvent_Leaving_Group_and_Nucleophile_on_Unimolecular_Substitution
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3873999/
- The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a804791e
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. URL: https://www.chemistrysteps.com/polar-protic-and-polar-aprotic-solvents/
- Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00617f
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659103/
- Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMAC8qVfHC2REXQq-TFF_f9bvOZy3teki-z7VAdEqDWcuyQAOMj2FBR-PdGUSKZW0MKV5-MXlKQMsEeL274nZzMPMq2gzeDqkJhb5To2gsi7gVbXO0uEJmFwzK2rA4SzGdif5OIn1WR689wH0JeID5X7njtfo8nn7oOATh8NI0YVAcqx4hrFV8sRjUJPQARt9hMynp4DzoxGqk4iRnqw702FAFm-GWTA==
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74ea4290858a287f3b174
- Polar Protic and Aprotic Solvents. ChemTalk. URL: https://chemistrytalk.org/polar-protic-and-aprotic-solvents/
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. URL: https://www.arodes.fr/impact-of-solvent-and-their-contaminants-on-pd-c-catalyzed-suzuki-miyaura-cross-coupling-reactions/
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp-jPCrIyeSuhbfOQ3UPfXAUPYQLyFnk3pu5T5xebKyZA3tnoAy8f9esUvSGWRMEiamvQUvX8d50nFcbAJZ09FoachkLjWOkh1djjmscNHI27TdLkp77pOK_ePWDny-H6hwNPG
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/
- 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents
- Diagnosing issues with a failed Suzuki coupling? Reddit. URL: https://www.reddit.com/r/Chempros/comments/ogq99j/diagnosing_issues_with_a_failed_suzuki_coupling/
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. URL: https://orango.com/protic-vs-aprotic-solvents/
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883446/
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/02%3A_REACTION_PORTFOLIO/2.06%3A_Suzuki-Miyaura_Coupling
- Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
- Protic vs Aprotic Solvents. Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_2402%3A_Organic_Chemistry_I-Structure_and_Reactivity(Belford)/06%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/6.05%3A_Factors_Affecting_the_Rates_of_SN1_and_SN2_Reactions/6.05.1%3A_Protic_vs_Aprotic_Solvents
- Solvent Polarity. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/06%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/6.05%3A_Factors_Affecting_the_Rates_of_SN1_and_SN2_Reactions/6.05.1%3A_Protic_vs_Aprotic_Solvents
- Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/112675/influence-of-protic-and-aprotic-solvents-on-sn-reactions
- Grignard reagent formation. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG60O6kZRUG2r-VeekMo8R0lrCwaZ0hMpwt5sFLuOOHHcM_TfI6TApkMYLr-THD1jTTVFWXER5xVOcjkmdi4Jgo06sKXTsm9GufySf_BJDcdLDwJgfXb-TfBV9dJliaTD_FhruxIqQSOeqBHoPhvNKeiEu-8Ry46Bf2Oer6ARwhIOS-FhAJG-MRay1VcyuMvNLSDr07sKB
- effect of solvent on 3-ethenylphenylmagnesium bromide reactivity - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkRJzFQwJvnPCR_Z8cOid2W-7SpZK_3c1CLdjky8c3AQgsJatUL7yFZ8Us7-cYGUcDNMg4kUuar1fZSdxAsuqDcPu_lRs_60wW0Pj2fGnR--_kWH0qpuI7iIJZ7fHRz7R3EhQPNm6I8Z5g48EzbD3cu-TEYgDvIcmZt8dlHpWBErAv5VTIheaiFrHSVVI1VbSOE3vYT6LyFlpAu3po
- The Grignard Reagents. Organometallics. URL: https://pubs.acs.org/doi/10.1021/om040004o
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. URL: https://www.researchgate.net/publication/262529141_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions
- A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJyuXZqIWEeD-2jQPprCrQuQ513eDf5SUsYuiBA3iLlwlIDLmuXlzWyfpMwNv1p2EJ3y5l9aslKotsjXFMOfQJq2VzlZHScwXAlhevKDPB2AjVbuw9DAZKsju6M0qCaY8kaxEsGHjxKrxC8RxJaVIPUpooFoT87QzNLSaMAJ6hEtclVODwcEFfEqHDyPNK5XFtAsRZ3NSTf-2MLc8Oy14mtZUnwPTXMzCzpQXOlaiLfp264VSxaDcdZq_CFEFtYqxHoQ71YQJx5lwIz4xooDjhYR_yYojtVT4PI9Mw4Q==
- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-bromo-3-fluoro-5-phenylmethoxybenzene
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB22604460_EN.htm
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENlDs07yxoseUGVMXzFbmXwSVC8GuTCiYPkZuNdhgyV3j-0RY7DZHWbyMg3Lbb1mWItPM9xSJiHHqMGCeh5UxeEcyssbC4CE1TIZGkC5fOn7pbOFRe1TbHtue-moRqHHcyVflZNOTPrhm_5i6PCvY9ipUeVTPZY7V8qZX856TSeBBUuWSErtjqvWwgoUJ8NFQ4T5gqk9bVWxtTEW2UNHhjadpBGCpvFSbGm3TFUQz7HSg11Vc=
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_0cNQtfbmVGqcQ8ZAm1myd3syo64PBuENHCfAV2mi_JbJZ8CMaxyngWBnjZoWcjyfSbVlmIjeriaqoX2c1Ia6c10W7y3Z7XUz8JRUtSZT54bv0NHvfHkNwVyODPBtX2J6RvH4AfAnoox3rBijW3ERp56-Vao2o8XShOA_3WjZecLBiZVmRx5fpxfLrC3QZwf-TMkdF89smkplMGvuclT54UbD-m9XNGMx4ONNCZDUumyLvZ8j0_dDArl-VBFGbk1Mv9lDPykbW8MD728gI_epB7lQUq5oECtvJ96Htg==
- Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsFKHODuQcqfavPdtDXSsGZAokFOXGzv8_FML8oytyfb0KWjMtU6wpjldz766A8HYqBzaihdA2cen0xvebWsJQmw74K-p1z7NSaFx50YxAxvfzasDLo73nHuiZyVcEuQ1x4gGtMfrCepFr76Gh0K6J2ReRwtSNyzweLBWxPgFfNZ6tadDq2h6vm2ECpW_JEezR10EviGAwMt-ZDwX-b8_cRNEhmAlOzu6m4Rs1173vOBpqJ_JXz-FJah-RZzZSU02Zhl8=
- Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOksDmBBqXykQ872qXS3_GSmfmiXs9NTJ-jmVaKisXXT_39MUBngoY-c4tEIuDyuueuHMUdszBQj9OWb-yvqksnoGEkGd_Wx5ULZidSGbyuIWMuI1ko5R_2w1yNX1qj-_8t39XlrCpwvrRovpz71HMBoE9xfIkP2vIsOUQrFS1xApxr1eTU4BcK4rD4_DDA4IgXeXkpaMuKnLsmfhBfQo_ZfpjOJDpGOC69QdXZ8A-bekr7wQx1IeLkFeXej0=
- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... ResearchGate. URL: https://www.researchgate.net/figure/Lithiation-of-4-bromo-5-methyl-2-phenyloxazole-1-by-n-BuLi-followed-by-quenching-with_fig1_340871927
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. One moment, please... [theorango.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. nbinno.com [nbinno.com]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
managing impurities in the synthesis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-3-bromo-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, manage impurities, and ensure the integrity of your final product.
Introduction to the Synthesis
The preparation of this compound is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of 3-bromo-5-fluorophenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide. While seemingly straightforward, this synthesis is susceptible to several side reactions and impurities that can affect yield and purity. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
1. Incomplete Deprotonation of the Phenol: The first step, the formation of the phenoxide, is critical. If the base is not strong enough or is used in insufficient quantity, the starting phenol will remain, leading to low conversion.
-
Causality: Phenols are acidic, but require a sufficiently strong base for complete deprotonation. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2]
-
Solution:
-
Ensure your base is fresh and anhydrous. Carbonates can be dried in an oven before use. NaH is often sold as a dispersion in mineral oil, which should be washed away with dry hexanes before use.
-
Use a slight excess of the base (1.2-1.5 equivalents) to ensure complete deprotonation.
-
Consider switching to a stronger base if you are using a weaker one. For instance, NaH is more effective than K₂CO₃ for deprotonating phenols.[2][3]
-
2. Competing Elimination Reaction: While benzyl bromide is a primary halide and not prone to elimination, impurities in the benzyl bromide or extreme reaction conditions could lead to minor elimination pathways.
-
Causality: Under strongly basic conditions and high temperatures, E2 elimination can compete with SN2 substitution.[4][5]
-
Solution:
-
Maintain a moderate reaction temperature. For many Williamson ether syntheses, temperatures between 50-80°C are sufficient.[5]
-
Ensure the quality of your benzyl bromide.
-
3. Hydrolysis of Benzyl Bromide: Benzyl bromide can react with water to form benzyl alcohol.[6][7] This side reaction consumes the electrophile and introduces an impurity that can be difficult to remove.
-
Causality: The presence of moisture in the reaction will lead to the hydrolysis of the reactive benzyl bromide.
-
Solution:
-
Use anhydrous solvents (e.g., dry acetone, DMF, or acetonitrile).[5]
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing an impurity with a similar polarity to my product on the TLC plate. What could it be and how do I get rid of it?
Answer:
An impurity with similar polarity to the desired ether product is often a result of a side reaction involving the aromatic ring.
1. C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation) to form a benzyl-substituted phenol.[4][5]
-
Causality: The regioselectivity of the alkylation is highly dependent on the solvent. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and favoring C-alkylation.[8]
-
Identification: C-alkylated impurities will have a free hydroxyl group, which can be identified by IR spectroscopy (a broad peak around 3200-3600 cm⁻¹) and by its response to stains in TLC analysis (e.g., potassium permanganate). In the ¹H NMR spectrum, you would observe the disappearance of an aromatic proton signal and the appearance of a benzylic CH₂ signal, while retaining the phenolic -OH peak.
-
Solution:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile to favor O-alkylation.[8] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more nucleophilic.
-
Purification: If C-alkylation has occurred, careful column chromatography is required for separation. The free hydroxyl group on the C-alkylated product will make it slightly more polar than the desired ether. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., hexanes/ethyl acetate) should allow for separation.
-
2. Unreacted Starting Material: Incomplete reaction will leave unreacted 3-bromo-5-fluorophenol.
-
Identification: The starting phenol is significantly more polar than the product due to the free hydroxyl group and will have a much lower Rf value on a TLC plate. It can be easily identified by comparing with a standard of the starting material on the same TLC plate.
-
Solution:
-
Ensure the reaction goes to completion by monitoring with TLC.
-
If the reaction has stalled, consider adding more benzyl bromide or extending the reaction time.
-
Purification via column chromatography will easily separate the polar starting material from the less polar product.
-
Question 3: My final product shows the presence of benzyl alcohol and/or dibenzyl ether. How did these form and how can I prevent them?
Answer:
The presence of benzyl alcohol and dibenzyl ether points to issues with moisture and reaction stoichiometry.
-
Benzyl Alcohol: As mentioned earlier, this is a product of the hydrolysis of benzyl bromide.[6][7]
-
Dibenzyl Ether: This can form if benzyl alcohol (formed from hydrolysis) is deprotonated by the base and then reacts with another molecule of benzyl bromide.
-
Prevention:
-
Rigorous Anhydrous Conditions: The most critical preventative measure is to ensure the reaction is free of water. Use anhydrous solvents and an inert atmosphere.
-
Order of Addition: Add the benzyl bromide slowly to the solution of the phenoxide. This ensures that the phenoxide is the predominant nucleophile present to react with the benzyl bromide.
-
-
Purification:
-
Benzyl alcohol is more polar than the desired product and can be removed by a water wash during the workup, followed by column chromatography.
-
Dibenzyl ether has a polarity very similar to the desired product and can be challenging to remove. Careful column chromatography with a shallow solvent gradient may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are summarized in the table below.
| Impurity | Potential Source | Identification | Prevention/Removal |
| 3-Bromo-5-fluorophenol | Incomplete reaction | Low Rf on TLC; broad -OH in IR | Drive reaction to completion; remove by column chromatography |
| Benzyl alcohol | Hydrolysis of benzyl bromide | Polar impurity; characteristic ¹H NMR signals | Use anhydrous conditions; remove by washing and chromatography |
| C-alkylated isomers | Side reaction of phenoxide | Free -OH group; slightly more polar than product | Use polar aprotic solvents; remove by column chromatography |
| Dibenzyl ether | Reaction of benzyl alcohol with benzyl bromide | Similar polarity to product | Use anhydrous conditions; careful column chromatography |
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. Use a non-polar solvent system like hexanes/ethyl acetate. The product will have a higher Rf than the starting phenol.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The disappearance of the phenolic -OH proton and the appearance of the benzylic CH₂ protons are key indicators of a successful reaction.
-
Infrared (IR) Spectroscopy: Useful for confirming the absence of the starting phenol's -OH group (a broad peak around 3200-3600 cm⁻¹) and the presence of the ether C-O bond.
Q3: What is the optimal solvent and base combination for this synthesis?
A3: The optimal choice depends on the scale and available resources.
-
For laboratory scale: A common and effective system is using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).[1] These conditions generally favor O-alkylation and proceed at moderate temperatures.
-
For higher reactivity: Using a stronger base like sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) or in DMF can lead to faster reaction times.[3] However, NaH is pyrophoric and requires more careful handling.
Q4: Should I be concerned about the toxicity of the reagents?
A4: Yes, proper safety precautions are essential.
-
Benzyl bromide is a lachrymator (tear-gas agent) and is corrosive.[6][7][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
3-Bromo-5-fluorophenol is a halogenated phenol and should be handled with care to avoid skin contact and inhalation.
-
Solvents like DMF and acetonitrile have their own specific hazards and should be handled according to their safety data sheets.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to make a solution of approximately 0.2-0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reagent Addition: Slowly add benzyl bromide (1.1 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing the Reaction and Side Products
Caption: Reaction pathway and formation of major impurities.
References
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-15465.
- BenchChem. (2025).
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- Google Patents. (n.d.). Method of making benzylated phenols.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide.
- BenchChem. (2025). Purity Analysis of 2-Benzyloxy-5-bromobenzylbromide: A Comparative Guide to HPLC and GC Methodologies.
- ResearchGate. (n.d.). Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation.
- ChemistryViews. (2012). C- or O-Alkylation?.
- Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.
- ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs2CO3....
- Chemchart. (n.d.). This compound (130722-44-0).
- Wikipedia. (n.d.). Benzyl bromide.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- YouTube. (2020). Williamson ether synthesis (done wrong).
- Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). discovery and history of substituted 2-benzylphenols.
- Organic Chemistry Research. (2017). An Efficient Tandem Synthesis of Alkyl Aryl Ethers.... 3(1), 73-85.
- Chemistry Stack Exchange. (2018). What are the products formed when phenol is reacted with benzyl bromide?.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols.
- Reddit. (2015). Help finiding procedure for williamson ether synthesis....
- Semantic Scholar. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6424.
- Reddit. (2015). Williamson ether synthesis trouble, 2.0.
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
- Rieke Metals. (n.d.). This compound.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Benzyl bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of Benzyloxy Group Deprotection in Complex Molecules
Welcome to the Technical Support Center dedicated to the deprotection of the benzyloxy (OBn) group. The benzyl ether is a cornerstone protecting group in modern organic synthesis due to its robustness under a wide range of reaction conditions. However, its removal, particularly in the context of complex, multi-functionalized molecules, can often be a significant bottleneck. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured to help you diagnose and resolve specific issues you may encounter during the deprotection of benzyl ethers.
Issue 1: My catalytic hydrogenation/hydrogenolysis reaction is stalled, sluggish, or incomplete.
This is one of the most common challenges in benzyl group deprotection. Several factors can contribute to a poorly performing hydrogenation reaction.[1][2][3]
Q: What are the primary causes of a stalled catalytic hydrogenation reaction?
A: The root cause often lies with the catalyst, the substrate, or the reaction conditions. Here’s a breakdown of potential culprits:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to deactivation.
-
Catalyst Age and Quality: An old or improperly stored catalyst may have reduced activity. There is significant variability in the efficiency of commercial palladium on carbon (Pd/C) catalysts.[4] The most effective catalysts typically have small, homogeneously distributed Pd/PdO particles.[4]
-
Catalyst Poisoning: This is a major issue. Sulfur-containing functional groups (e.g., thiols, thioethers, even oxidized forms) are notorious for irreversibly poisoning palladium catalysts.[5][6] Amines, especially the product of N-benzyl deprotection, can also coordinate to the palladium surface and inhibit the reaction.[7][8] Certain nitrogen-containing heterocycles can also act as poisons.
-
-
Poor Substrate Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction will be slow due to limited access to the catalyst's active sites.[1][3]
-
Insufficient Hydrogen Availability:
-
Steric Hindrance: A sterically hindered benzyl ether will react more slowly.
Q: How can I troubleshoot and optimize an incomplete hydrogenation?
A: A systematic approach is key.
Troubleshooting Flowchart for Catalytic Hydrogenolysis
Caption: A troubleshooting flowchart for incomplete benzyl group removal by catalytic hydrogenolysis.
Step-by-Step Optimization Protocol:
-
Catalyst Check:
-
Solvent and Solubility:
-
Reaction Conditions:
-
Increase the stirring rate to the maximum safe speed for your setup.
-
If using a hydrogen balloon, ensure there are no leaks. For stubborn cases, a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures may be necessary.[2]
-
Gently heating the reaction (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction, but be mindful of potential side reactions.
-
Issue 2: I am observing undesired side reactions during deprotection.
Q: During catalytic hydrogenation, other functional groups in my molecule are being reduced. How can I improve selectivity?
A: This is a common chemoselectivity challenge, as catalytic hydrogenation can also reduce alkenes, alkynes, nitro groups, and other functionalities.[3]
-
Catalytic Transfer Hydrogenation (CTH): This is often a milder alternative to using hydrogen gas.[5][12] By using a hydrogen donor like 1,4-cyclohexadiene, formic acid, or ammonium formate, you can sometimes achieve better selectivity.[1][12][13] The choice of hydrogen donor is critical and can influence the outcome.[14]
-
Catalyst Inhibitors: In some cases, carefully controlled addition of a catalyst inhibitor like pyridine or ammonia can suppress the hydrogenolysis of the benzyl ether while allowing other reductions to proceed.[13]
Q: I am using a Lewis acid for deprotection and observing decomposition or unexpected products. What is happening?
A: Lewis acid-mediated deprotection (e.g., with BCl₃, BBr₃, or SnCl₄) proceeds through the formation of a cationic intermediate.[15][16] This can lead to side reactions if not properly controlled.
-
Cation Scavengers: The transient benzyl cation generated during cleavage is electrophilic and can re-alkylate electron-rich aromatic rings or other nucleophilic sites in your molecule. The inclusion of a cation scavenger, such as pentamethylbenzene or anisole, can trap this cation and prevent unwanted side reactions.[17]
-
Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.[15]
-
Choice of Lewis Acid: Different Lewis acids have different reactivities. For sensitive substrates, a milder Lewis acid might be necessary. For instance, SnCl₄ can selectively cleave benzyl esters in the presence of benzyl ethers.[16] A BCl₃·SMe₂ complex can be a milder alternative for cleaving benzyl ethers while tolerating a range of other functional groups.[18]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for benzyl group deprotection, and how do I choose the right one?
A: The choice of deprotection method is dictated by the functional groups present in your molecule.
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenolysis | H₂, Pd/C (or other catalysts like Pd(OH)₂/C) in solvents like EtOH, MeOH, THF.[11][14] | High yielding, clean byproducts (toluene). | Can reduce other functional groups (alkenes, alkynes, etc.). Catalyst is prone to poisoning.[5] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, ammonium formate, formic acid).[1][12][13][14] | Avoids pressurized H₂ gas, can be faster and more selective.[14] | Choice of donor is crucial and may require optimization.[14] |
| Lewis Acid Cleavage | BCl₃, BBr₃, SnCl₄, often at low temperatures.[15][16][17] | Effective when hydrogenation is not feasible. | Harsh conditions, can affect acid-sensitive groups. Requires careful control to avoid side reactions.[13] |
| Oxidative Cleavage | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), often with photoirradiation.[13][19][20] | Good for molecules with hydrogenation-sensitive groups (e.g., azides, alkynes).[19][21] | Can be slower than other methods. DDQ is toxic.[22] |
Decision-Making Workflow for Deprotection Strategy
Caption: A decision-making workflow for selecting a benzyl ether deprotection strategy.
Q2: What is the mechanism of catalytic hydrogenolysis for benzyl ether cleavage?
A: The precise mechanism can be complex and depends on the catalyst surface. However, a simplified and widely accepted mechanism involves the following key steps:
-
Adsorption: Both hydrogen and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming active palladium-hydride species.
-
C-O Bond Cleavage (Hydrogenolysis): The benzylic C-O bond is cleaved through the insertion of a palladium atom, followed by reductive elimination with the surface hydrides. This process releases the deprotected alcohol and toluene as a byproduct.[5][23]
Q3: Can I use Lewis acids to deprotect N-benzyl groups as well?
A: Yes, Lewis acids can be used for the deprotection of N-benzyl groups.[7] Similar to O-benzyl deprotection, the reaction proceeds through coordination of the Lewis acid to the nitrogen atom, followed by cleavage of the N-benzyl bond. However, due to the strong coordination of amines to the Lewis acid, stoichiometric or even excess amounts are often required.[24]
Q4: Are there any "green" or more sustainable methods for benzyl deprotection?
A: There is growing interest in developing more sustainable deprotection methods.
-
Catalytic Transfer Hydrogenation (CTH): As mentioned, CTH avoids the use of flammable hydrogen gas and can sometimes be performed under milder conditions.[5]
-
Visible-Light Photocatalysis: Recent research has shown that visible-light-mediated oxidative debenzylation using a photocatalyst like DDQ can be a mild and highly functional-group-tolerant method.[19][21] This approach can render benzyl ethers as temporary protecting groups, which opens up new synthetic strategies.[21]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the substrate).
-
Inerting: Seal the flask with a septum and purge the flask with nitrogen or argon.
-
Hydrogenation: Connect the flask to a hydrogen source (typically a balloon). Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected compound (1.0 eq) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (5-10 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the substrate).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Be aware that the reaction can be rapid.
-
Work-up: Once the reaction is complete, cool to room temperature and filter through a pad of Celite®, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate. The crude product can be further purified by extraction or chromatography to remove residual ammonium salts.
Protocol 3: General Procedure for Lewis Acid-Mediated Deprotection using Boron Trichloride (BCl₃)
Caution: Boron trichloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the benzyl-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM (2-3 eq) dropwise to the cooled solution.
-
Reaction: Stir the mixture at -78 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Upon completion, slowly quench the reaction by adding methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography.
References
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-863. ([Link])
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. ([Link])
- Kranz, M., & Schmidt, R. R. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Journal of the American Chemical Society, 126(44), 14372-14373. ([Link])
- He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. ([Link])
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. ([Link])
- Reddy, K. K., & Kumar, A. (2014). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- Boyd, J. W., Schmalzl, P. W., & Miller, L. L. (1976). Mechanism of anodic cleavage of benzyl ethers. Journal of the American Chemical Society, 98(16), 4917-4922. ([Link])
- Baker, A. E. G., Neiger (Marchal), E., Lund, K., & Thompson, A. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. ([Link])
- He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV. ([Link])
- Iida, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2898-2905. ([Link])
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. ([Link])
- Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. ([Link])
- ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. ([Link])
- Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. ([Link])
- Demchenko, A. V., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1576-1584. ([Link])
- Li, J., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 62(30), e202302381. ([Link])
- Demchenko, A. V., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1576–1584. ([Link])
- ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ([Link])
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. ([Link])
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859–863. ([Link])
- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. ([Link])
- Sciencemadness Discussion Board. (2009, January 23). Bad pd on C?. ([Link])
- Sciencemadness Discussion Board. (2019, October 30). De-protection of N-Benzyl groups. ([Link])
- Common Organic Chemistry. (n.d.). Benzyl Protection. ([Link])
- ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?. ([Link])
- Reddit. (2025, April 29). Can Pd/C go bad?
- ResearchGate. (2019, February 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Sciencemadness Discussion Board - Bad pd on C? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Lewis Acids - Wordpress [reagents.acsgcipr.org]
side reactions of 1-(Benzyloxy)-3-bromo-5-fluorobenzene in lithiation attempts
Welcome to the technical support guide for the lithiation of 1-(benzyloxy)-3-bromo-5-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile but complex transformation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the intricate reactivity of this substrate and achieve your desired synthetic outcomes.
Introduction: The Challenge of Selectivity
This compound is a highly functionalized aromatic building block. Its structure presents multiple potential sites for reaction with organolithium reagents. The primary goal is typically a lithium-halogen exchange at the C-Br bond to generate a nucleophilic aryllithium species, which can then be trapped with an electrophile. However, several competing side reactions can occur, leading to low yields and complex product mixtures. Understanding and controlling these pathways is critical for success.
This guide will dissect these challenges, explaining the mechanistic underpinnings of common side reactions and providing actionable, field-proven strategies to mitigate them.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction is a complex, inseparable mixture, and I've consumed all my starting material. What is the likely cause?
Answer: A complex mixture with little to no starting material remaining strongly suggests that multiple, irreversible side reactions are occurring at competitive rates. For this substrate, the most likely culprits are benzyne formation and the "halogen dance" rearrangement .
-
Benzyne Formation: The fluorine atom is a competent leaving group, and the protons ortho to it (at C-4 and C-6) are acidified. A strong, non-hindered base like n-BuLi can deprotonate at C-4, leading to the elimination of lithium fluoride (LiF) to form a highly reactive benzyne intermediate[1][2][3]. This aryne will then react non-selectively with any nucleophiles in the mixture, including the aryllithium intermediate, the organolithium base, or solvent-derived anions, leading to a cascade of products[4][5][6].
-
Halogen Dance: This is a base-catalyzed intramolecular or intermolecular migration of the bromine atom[7][8][9]. The initial lithium-halogen exchange or deprotonation can generate an aryllithium species that is not the most thermodynamically stable. The system can then equilibrate by transferring the halogen to another position, generating a new, more stable aryllithium. This leads to isomers where the electrophile has added to a position different from the original C-Br bond[8][10].
dot
Caption: Competing reaction pathways in the lithiation of the target substrate.
Troubleshooting Steps:
-
Lower the Temperature: Ensure your reaction is maintained at -78 °C or even lower (e.g., -100 °C with a THF/N₂ bath) to kinetically favor the faster lithium-halogen exchange over deprotonation[11].
-
Change the Base: Switch from n-BuLi to a more hindered or less basic reagent. Lithium diisopropylamide (LDA) is often used for directed ortho-metalation but can still promote benzyne formation[12]. tert-Butyllithium (t-BuLi) is generally faster for Li-Br exchange and its bulkiness can disfavor deprotonation at sterically accessible sites[4][5].
-
Inverse Addition: Add the substrate solution slowly to the cooled organolithium solution. This maintains an excess of the base, which can sometimes prevent side reactions by ensuring the rapid formation of the desired intermediate[13].
Question 2: My major product is an isomer where the electrophile added to a different position on the ring. What is happening?
Answer: This is the classic signature of a "Halogen Dance" (HD) rearrangement [8][9][14]. The reaction proceeds through a series of deprotonation and halogen-metal exchange steps that allow the bromine atom to "dance" across the aromatic ring to a more thermodynamically stable position.
The driving force is the formation of the most stable aryllithium intermediate. In your substrate, an initial lithium-bromine exchange at C-3 forms an aryllithium that is flanked by a benzyloxy and a fluoro group. However, an isomeric aryllithium might be more stable due to different electronic or steric factors. The reaction equilibrates to this more stable intermediate before you add the electrophile.
Troubleshooting Steps:
-
Minimize Reaction Time: After adding the organolithium reagent, do not let the reaction stir for an extended period before adding the electrophile. A shorter time (e.g., 15-30 minutes) at low temperature can trap the kinetically formed aryllithium before it has time to rearrange.
-
Use a More Reactive Electrophile: A highly reactive electrophile will trap the initial aryllithium species faster, potentially outcompeting the rate of the halogen dance.
-
Re-evaluate Your Base: The choice of base can influence the propensity for halogen dance. Sometimes, a less aggressive base might disfavor the equilibria that lead to rearrangement[7].
Question 3: My NMR analysis shows signals corresponding to benzyl bromide or other degradation products of the benzyloxy group. Why?
Answer: The benzylic protons on the -OCH₂ Ph group are acidic (pKa ≈ 40-42) and can be abstracted by a strong organolithium base, especially if the desired lithium-halogen exchange is slow[15]. This generates a benzylic anion, which can lead to decomposition pathways, including cleavage of the C-O bond.
Troubleshooting Steps:
-
Use a More Hindered Base: tert-Butyllithium (t-BuLi) is less likely to access the benzylic protons compared to n-BuLi.
-
Ensure Low Temperatures: Benzylic deprotonation is often more favorable at higher temperatures. Strict adherence to -78 °C is crucial.
-
Consider an Alternative Protecting Group: If benzylic deprotonation is unavoidable, switching to a protecting group without acidic protons, such as a silyl ether (e.g., TBDMS) or a simple methyl ether, may be necessary for your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best organolithium reagent for achieving selective lithium-bromine exchange on this substrate?
A: There is no single "best" reagent, as the optimal choice depends on minimizing specific side reactions.
-
n-Butyllithium (n-BuLi): This is the most common reagent. It is effective for Li-Br exchange but is also a strong enough base to cause benzyne formation and benzylic deprotonation[15]. It's the standard starting point, but requires strict temperature control.
-
tert-Butyllithium (t-BuLi): Often provides faster Li-Br exchange than n-BuLi. Its steric bulk can reduce the rate of competing deprotonation at the benzylic position and potentially at the C-4 position, thus suppressing benzyne formation[4][5].
-
Lithium Diisopropylamide (LDA): Primarily a strong, non-nucleophilic base used for deprotonation (ortho-lithiation)[16][17]. Using LDA would likely favor deprotonation ortho to the fluorine, leading preferentially to the benzyne pathway[12]. It is generally not recommended if Li-Br exchange is the goal.
Q2: How can I definitively tell if I'm forming a benzyne intermediate?
A: The most direct evidence comes from trapping experiments. If you include a potent benzyne trap, such as furan, in your reaction mixture, you will form a characteristic Diels-Alder adduct[2]. If this adduct is observed in your crude product analysis (e.g., by LC-MS or GC-MS), it is a strong confirmation of the benzyne pathway.
Q3: What is the role of solvent and additives like TMEDA?
A:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Its ability to solvate the lithium cation accelerates lithiation reactions compared to non-polar hydrocarbon solvents[4][5]. Ethereal solvents are essential for these reactions to proceed at a reasonable rate at low temperatures.
-
TMEDA (Tetramethylethylenediamine): TMEDA is a bidentate Lewis base that chelates the lithium cation, breaking down organolithium aggregates and increasing the reactivity of the base[15]. This can accelerate both the desired Li-Br exchange and undesired deprotonation reactions. Its use should be approached with caution; while it might speed up a sluggish exchange, it could also exacerbate side reactions.
Data & Protocols
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Entry | Base (equiv.) | Temp. (°C) | Time (min) | Major Product(s) | Plausible Rationale |
| 1 | n-BuLi (1.1) | -78 | 30 | Desired Product (Good Yield) | Kinetic control favors Li-Br exchange. |
| 2 | n-BuLi (1.1) | -40 | 60 | Complex Mixture | Higher temp allows benzyne formation and other side reactions. |
| 3 | n-BuLi (1.1) | -78 | 120 | Desired + Isomeric Product | Longer time allows for Halogen Dance rearrangement. |
| 4 | t-BuLi (1.1) | -78 | 30 | Desired Product (High Yield) | Faster exchange and steric hindrance suppress side reactions[5]. |
| 5 | LDA (1.1) | -78 | 60 | Benzyne-derived Products | Deprotonation ortho to fluorine is the dominant pathway[12]. |
Protocol 1: Standard Lithium-Halogen Exchange with n-BuLi
Safety: Organolithium reagents are pyrophoric and moisture-sensitive. All procedures must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware[18].
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (to make a 0.2 M solution) via syringe.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 10 minutes. The solution may turn yellow or orange.
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes.
-
Electrophilic Trap: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise at -78 °C.
-
Warming & Quench: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
Protocol 2: Optimized Procedure to Minimize Side Reactions using t-BuLi
This protocol is recommended if benzyne formation or benzylic deprotonation is a significant issue.
-
Setup & Solvent: Follow steps 1-2 from Protocol 1.
-
Cooling: Cool the flask to -78 °C.
-
Lithiation: Add tert-butyllithium (1.1 eq, typically 1.7 M in pentane) very slowly, dropwise, ensuring the internal temperature does not rise.
-
Stirring: Stir at -78 °C for only 15-20 minutes. The faster exchange with t-BuLi requires less time.
-
Electrophilic Trap & Workup: Proceed with steps 6-9 from Protocol 1.
Visualization of Troubleshooting Logic
dot
Caption: A decision-making workflow for troubleshooting lithiation outcomes.
References
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
- Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation.
- Halogen dance rearrangement. Wikipedia. [Link]
- Possible benzyne side mechanism in lithium halogen exchange between t-BuLi and PhBr? Reddit. [Link]
- Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene
- Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Semantic Scholar. [Link]
- Li Halogen Exchange? Reddit. [Link]
- Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithi
- The Chemistry of Arynes (Benzyne). YouTube. [Link]
- Directed Ortho Metal
- Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C.
- Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
- Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
- Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis.
- New Methodologies Based on Arene‐Catalyzed Lithiation Reactions and Their Application to Synthetic Organic Chemistry.
- Halogen dance reactions--a review. PubMed. [Link]
- Reactions of alkyl-lithium compounds with aryl halides. RSC Publishing. [Link]
- NOVEL ASPECTS OF BENZYNE CHEMISTRY. Nottingham ePrints. [Link]
- n-Butyllithium. Wikipedia. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
- Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. [Link]
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]
- Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation.
- Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
- This compound (130722-44-0). Chemchart. [Link]
- Why do I keep seeing starting material after finishing a lithi
- Mechanism of Halogen-Metal Interconversion between Aryl Bromides and Aryllithium Compounds. I. Equilibria. Journal of the American Chemical Society. [Link]
- LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Organic Chemistry Frontiers. [Link]
- Long-range Effect of Bromine in the Deprotonative Metalation of Arom
- 1-Bromo-3,5-difluorobenzene. Chemsrc. [Link]
- Directed ortho metal
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. Halogen dance reactions--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. reddit.com [reddit.com]
- 12. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. sites.wp.odu.edu [sites.wp.odu.edu]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 16. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Base Selection on Coupling Reactions with 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, troubleshooting-focused answers to common questions regarding the critical role of base selection in palladium-catalyzed cross-coupling reactions involving the versatile building block, 1-(benzyloxy)-3-bromo-5-fluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira?
In palladium-catalyzed cross-coupling reactions, the base is a crucial component that participates in one or more key steps of the catalytic cycle.[1][2][3] Its primary functions are not universal and depend on the specific type of coupling reaction being performed.
-
Suzuki-Miyaura Coupling: The base activates the organoboron species (boronic acid or its derivatives).[4] It facilitates the formation of a more nucleophilic boronate complex, which is essential for the transmetalation step where the organic group is transferred from boron to the palladium center.[3][4][5]
-
Buchwald-Hartwig Amination: The base is responsible for deprotonating the amine nucleophile after it coordinates to the palladium catalyst.[6][7][8] This generates a palladium-amido intermediate, which is necessary for the subsequent reductive elimination that forms the desired carbon-nitrogen bond.[7]
-
Sonogashira Coupling: In this reaction, the base, typically an amine, serves two main purposes. It deprotonates the terminal alkyne to form a copper acetylide in the presence of a copper(I) co-catalyst, which then undergoes transmetalation with the palladium complex.[6][9][10][11] The amine also acts as a solvent and a scavenger for the hydrogen halide produced during the reaction.[10]
Q2: I'm observing low to no conversion in my Suzuki coupling with this compound. Could the base be the issue?
Yes, an inappropriate base is a common reason for low or no product formation in Suzuki couplings.[12] Here’s a troubleshooting guide:
-
Insufficient Base Strength: The base may not be strong enough to effectively activate the boronic acid for transmetalation.[5] For less reactive boronic acids, a stronger base might be required.
-
Poor Base Solubility: If the base is not sufficiently soluble in the reaction solvent, its effectiveness will be significantly diminished.[8] For instance, while potassium carbonate is a common choice, in some solvent systems, cesium carbonate or potassium phosphate, which have better solubility, might be more effective.[12]
-
Base-Sensitive Substrates: The benzyloxy group in your substrate is generally stable, but if your coupling partner contains base-sensitive functional groups (e.g., esters), a strong base could lead to undesired side reactions.[13] In such cases, a milder base like potassium fluoride (KF) might be a suitable alternative.[4]
Q3: My Buchwald-Hartwig amination of this compound is giving me a complex mixture of byproducts. How can base selection help?
Byproduct formation in Buchwald-Hartwig aminations can often be traced back to the choice of base. Consider the following:
-
Hydrolysis of the Aryl Halide: Using a strong hydroxide base (e.g., NaOH, KOH) in the presence of water can lead to the hydrolysis of your starting material, forming the corresponding phenol.
-
Competing Nucleophilic Attack: Highly nucleophilic bases can sometimes compete with the desired amine in attacking the palladium intermediate or the aryl halide itself.
-
Homocoupling of the Amine: While less common, certain conditions can promote the oxidative homocoupling of the amine starting material.
Troubleshooting Strategy:
-
Switch to a Non-Nucleophilic, Sterically Hindered Base: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are excellent choices as they are strong bases but poor nucleophiles due to their steric bulk.[8]
-
Consider Weaker Inorganic Bases: For some amine-substrate combinations, especially with more reactive aryl halides, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can provide the desired product with fewer side reactions.[8]
-
Use of Soluble Organic Bases: In some cases, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous, particularly in creating a homogeneous reaction mixture.[8][14]
Q4: I'm concerned about potential defluorination of my product. How does the choice of base impact this side reaction?
The fluorine atom on the this compound ring is generally stable. However, under certain conditions, particularly with very strong bases and high temperatures, β-elimination of fluoride can occur if a proton is abstracted from an adjacent position, leading to the formation of a benzyne intermediate.[15]
Mitigation Strategies:
-
Avoid Excessively Strong Bases: Unless necessary for the reaction, avoid extremely strong bases like organolithium reagents.
-
Moderate Reaction Temperature: Higher temperatures can favor elimination pathways.[8] Try running the reaction at the lowest effective temperature.
-
Base Strength vs. Nucleophilicity: A base that is highly basic but has low nucleophilicity is often ideal.
Q5: How do I rationally select a base for my coupling reaction with this compound?
A systematic approach to base selection is crucial for optimizing your coupling reaction.
Base Selection Workflow
Caption: A decision workflow for selecting a suitable base.
Data Presentation: Comparison of Common Bases
The following table provides a comparative overview of commonly used bases in palladium-catalyzed cross-coupling reactions. The pKa values of the conjugate acids are indicative of the base strength (a higher pKa of the conjugate acid corresponds to a stronger base).[16][17][18]
| Base | Formula | Class | pKa of Conjugate Acid (approx. in H₂O) | Typical Applications & Remarks |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 | Widely used in Suzuki couplings; moderate strength.[19] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | 10.3 | More soluble than K₂CO₃ in organic solvents, often leading to better results.[8] |
| Potassium Phosphate | K₃PO₄ | Inorganic | 12.3 | A stronger inorganic base, effective in many Suzuki and Buchwald-Hartwig reactions.[8] |
| Sodium tert-butoxide | NaOtBu | Organic | 19.2 | Strong, non-nucleophilic base; a standard for Buchwald-Hartwig aminations.[8] |
| Triethylamine | Et₃N | Organic | 10.8 | Common base and solvent for Sonogashira couplings.[20] |
| Potassium Fluoride | KF | Inorganic | 3.2 | A mild base, useful for substrates with base-sensitive functional groups.[4] |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of your substrate. Optimization of the base, solvent, and temperature may be necessary for different boronic acid partners.
Reaction Scheme
Caption: General scheme for the Suzuki coupling reaction.
Procedure:
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[21]
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).[21]
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.[12]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[21]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Bordwell pKa Table. (n.d.). Organic Chemistry Data.
- Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions.
- Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Scribd. (n.d.). Organic Acid-Base pKa Table.
- Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison.
- Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
- National Institutes of Health. (2019, June 20). The Dark Side of Fluorine. PMC.
- Wiley Online Library. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Dove Medical Press. (2015, May 14). Recent advances in green fluorine chemistry. ROC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Wikipedia. (n.d.). Suzuki reaction.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction.
- YouTube. (2020, September 5). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines.
- YouTube. (2025, June 24). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination.
- ResearchGate. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kbfi.ee [kbfi.ee]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. m.youtube.com [m.youtube.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Residue Removal from 1-(Benzyloxy)-3-bromo-5-fluorobenzene Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from cross-coupling reactions involving 1-(benzyloxy)-3-bromo-5-fluorobenzene. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your synthesized compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of palladium-catalyzed reactions.
Issue 1: Black particles (palladium black) are visible in the organic phase after initial filtration.
Question: I've completed my Suzuki-Miyaura coupling reaction with this compound and, after diluting with ethyl acetate and filtering through celite, I still see fine black particles in my filtrate. What's causing this and how can I remove them?
Answer:
The presence of fine black particles, known as palladium black, indicates the precipitation of palladium(0) from the reaction mixture. This can occur due to catalyst decomposition or aggregation, especially at elevated temperatures or with prolonged reaction times. While a preliminary filtration through celite is a good first step, it may not be sufficient to remove colloidal or very fine palladium particles.[1][2]
Troubleshooting Steps:
-
Standardize the Initial Filtration: Ensure the celite pad is well-packed (1-2 cm thick) on a sintered glass funnel and pre-wetted with the extraction solvent before filtering the reaction mixture. This helps in trapping a significant portion of the insoluble palladium.[2]
-
Employ a Scavenger: If palladium black persists, the most effective solution is to use a metal scavenger. These are solid-supported reagents with high affinity for palladium.[3][4]
-
Thiol-Based Scavengers: For palladium species resulting from catalysts like PdCl₂(PPh₃)₂, thiol-based scavengers are highly effective as they can break down palladium complexes and bind strongly to the metal.[5]
-
Procedure: After the initial filtration, add the scavenger to the filtrate and stir at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]
-
-
Second Filtration: After the scavenger treatment, perform a second filtration through a fresh pad of celite or a suitable filter paper to remove the scavenger-bound palladium.[4]
Issue 2: Significant loss of my desired product during the purification process.
Question: I'm experiencing low yields of my purified this compound derivative after attempting to remove the palladium catalyst. What could be the cause and how can I mitigate this?
Answer:
Product loss during purification is often due to non-specific adsorption onto the purification medium, especially when using activated carbon.[4] The polarity of your product and its interaction with the chosen scavenger or adsorbent play a crucial role.
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium but low affinity for your product.[4]
-
Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. An excess of the scavenger can lead to increased product adsorption.
-
Solvent Selection: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can help minimize its adsorption.[4][6]
-
Alternative Purification Methods: If product loss remains high with scavengers, consider alternative methods like crystallization. This can be particularly effective as it often leaves the palladium impurities behind in the mother liquor.[4]
Issue 3: Inconsistent palladium removal from batch to batch.
Question: I'm getting variable results for residual palladium levels in different batches of my reaction, even though I'm following the same workup procedure. What could be the source of this inconsistency?
Answer:
Inconsistent palladium removal often points to variability in the form of the palladium species present in the reaction mixture at the time of workup. The oxidation state and coordination sphere of the palladium can differ between batches, affecting the efficiency of a single removal method.
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[4]
-
Pre-treatment Step: Consider a pre-treatment step to convert the various palladium species into a single, more easily removable form. This could involve a mild oxidation or reduction.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, those based on dimercaptotriazine (DMT) can be a good option.[4]
-
Analytical Monitoring: Before and after the scavenging step, analyze an aliquot of your reaction mixture using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the palladium concentration and assess the effectiveness of your procedure.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).[3][4]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[4]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.[1][4]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
Solvent system: The solvent can significantly influence the efficiency of the chosen method.[6][7]
-
Regulatory requirements: The acceptable level of residual palladium in your final product will dictate the necessary rigor of the purification process. The International Council for Harmonisation (ICH) provides strict guidelines on elemental impurities.[3][8]
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are materials designed to selectively bind to and remove metal catalysts from reaction mixtures.[3] They are often silica-based or polymer-supported materials functionalized with groups that have a high affinity for the target metal, such as palladium.[3][5] The process typically involves stirring the scavenger with the reaction mixture, followed by filtration to remove the scavenger-metal complex.[3]
Q4: Can the reaction solvent affect the efficiency of palladium removal?
A4: Absolutely. The solvent plays a crucial role in the solubility of the palladium catalyst, the product, and any byproducts.[6][7][9] A solvent that keeps the palladium species in solution may hinder its removal by simple filtration but can be advantageous for scavenging methods. Conversely, a solvent system that promotes the precipitation of the catalyst can simplify its removal by filtration. The polarity of the solvent can also influence the interaction between the palladium species and the scavenger.[10]
Q5: What analytical techniques are used to determine residual palladium levels?
A5: The most common and accurate techniques for quantifying trace amounts of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [11][12]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) [12]
-
Atomic Absorption Spectroscopy (AAS) [12]
For more rapid, in-process checks, colorimetric methods are also being developed.[13][14]
Experimental Protocols
Protocol 1: General Workup and Scavenging Procedure
This protocol outlines a standard procedure for the workup of a palladium-catalyzed cross-coupling reaction and subsequent removal of residual palladium using a metal scavenger.
Materials:
-
Crude reaction mixture containing this compound derivative and palladium catalyst.
-
Organic solvent (e.g., ethyl acetate, toluene).
-
Celite®.
-
Selected palladium scavenger (e.g., thiol-based silica scavenger).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Standard laboratory glassware for extraction and filtration.
Procedure:
-
Initial Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent like ethyl acetate.[1][15]
-
Filter the mixture through a pad of Celite® to remove any precipitated catalyst and inorganic salts.[1][16]
-
Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Transfer the filtrate to a separatory funnel and wash with water and brine.[15][17]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15][17]
-
-
Scavenging:
-
Dissolve the crude product in a suitable solvent.
-
Take an aliquot for initial palladium concentration analysis (e.g., by ICP-MS).[3]
-
Add the recommended amount of the palladium scavenger to the solution.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (typically 1-18 hours).[4]
-
-
Final Filtration and Analysis:
-
Filter the mixture to remove the scavenger.
-
Wash the collected scavenger with a fresh portion of the solvent.
-
Concentrate the filtrate.
-
Analyze an aliquot of the purified product for final palladium concentration.[3]
-
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenging Conditions |
| Thiol-Based Silica | 150 | < 5 | Toluene, 60°C, 1 hr[5] |
| Activated Carbon | 200 | 15-25 | Ethyl Acetate, RT, 4 hrs |
| Polymer-Supported Thiol | 180 | < 10 | THF, 40°C, 6 hrs |
Note: The values presented are representative and can vary depending on the specific reaction conditions and substrates.
Visualizations
Workflow for Palladium Catalyst Removal
Caption: A decision-making guide for troubleshooting palladium removal.
References
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
- Metal Scavenger Guide. Sopachem. [Link]
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
- A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PubMed Central. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- Your trick to remove residual palladium. Reddit. [Link]
- How to Remove Palladium in three easy steps. Biotage. [Link]
- How can the work up of Suzuki Reaction of arylbromides be best carried out?
- How can i remove palladium Pd catalyst easily?
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent effects in palladium catalysed cross-coupling reactions.
- Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
- Cross-coupling reaction. Wikipedia. [Link]
- Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradi
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. books.rsc.org [books.rsc.org]
- 13. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Cross-Coupling Reactions for 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Welcome to the Technical Support Center for the optimization of cross-coupling reactions involving 1-(benzyloxy)-3-bromo-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific substrate. The unique electronic and steric properties of this molecule—namely the electron-donating benzyloxy group and the electron-withdrawing fluorine atom—necessitate careful consideration of reaction parameters to achieve optimal outcomes. This resource offers a structured, question-and-answer-based approach to address common challenges, particularly focusing on the critical interplay of reaction time and temperature.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable steps to remedy the problem.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. How can I improve the conversion?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is a frequent challenge, often stemming from suboptimal reaction temperature or insufficient reaction time. The electron-donating benzyloxy group can increase electron density at the bromine-bearing carbon, potentially slowing the initial oxidative addition step, which is often rate-limiting.
Troubleshooting Steps:
-
Temperature Optimization: The reaction temperature is a critical parameter.[1] Insufficient heat may lead to a slow reaction, while excessive heat can cause catalyst decomposition and the formation of palladium black.[2][3]
-
Recommendation: Start with a moderate temperature, typically in the range of 80-90 °C for common solvent systems like toluene/water or dioxane/water.[4][5][6] If the reaction is slow, incrementally increase the temperature by 10 °C intervals, monitoring for any signs of catalyst degradation. A kinetic study across a temperature range of 40-70 °C can also be beneficial in understanding the temperature effect.[7]
-
-
Reaction Time Extension: Cross-coupling reactions, especially with sterically hindered or electronically deactivated substrates, may require longer reaction times to reach completion.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not reached completion after the initially planned time (e.g., 12 hours), extend the reaction time and continue monitoring until no further consumption of the starting material is observed.
-
-
Ligand and Catalyst System Evaluation: The choice of palladium catalyst and phosphine ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Catalysts such as Pd₂(dba)₃ with a bulky biarylphosphine ligand like SPhos have shown high efficacy for this type of substrate.[6]
-
Q2: I am observing significant byproduct formation, including homocoupling of the boronic acid and debromination of my starting material. What are the causes and solutions?
A2: The formation of these byproducts is often linked to reaction temperature and the stability of the catalytic species. High temperatures can accelerate side reactions and lead to catalyst decomposition.
Troubleshooting Steps:
-
Temperature Control: Elevated temperatures can promote the undesired homocoupling of the boronic acid partner and can also lead to protodebromination, especially in the presence of trace amounts of water or other proton sources.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration.[2] This can often minimize the rates of side reactions relative to the desired cross-coupling.
-
-
Ensure Inert Atmosphere: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst, which can contribute to side reactions.[2]
-
Recommendation: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction setup and duration.
-
-
Base Selection: The choice and concentration of the base can influence the extent of side reactions.
-
Recommendation: While a strong base is necessary, an excessively high concentration can sometimes be detrimental. Ensure the base is fully dissolved. Common bases for Suzuki reactions include K₂CO₃ and K₃PO₄.[2]
-
Q3: In my Buchwald-Hartwig amination, the reaction stalls after partial conversion. What could be the issue?
A3: Reaction stalling in Buchwald-Hartwig aminations can be due to catalyst deactivation or the formation of an inactive catalyst resting state. Temperature and reaction time play a significant role in these processes.
Troubleshooting Steps:
-
Temperature Adjustment: As with Suzuki couplings, an optimal temperature is key. Too low, and the reaction is slow; too high, and the catalyst may decompose.
-
Recommendation: A typical starting point for Buchwald-Hartwig reactions is around 100-110 °C in solvents like toluene or dioxane.[8] If stalling is observed, consider running the reaction at a slightly lower temperature for a longer period.
-
-
Ligand Choice: The stability of the palladium-amido complex is highly dependent on the supporting ligand. Bulky, electron-rich dialkylbiarylphosphine ligands are often essential for preventing catalyst decomposition and promoting the final reductive elimination step.[9]
-
Reaction Monitoring and Time: It's possible the reaction simply requires more time to go to completion.
-
Recommendation: Continue to monitor the reaction by TLC or LC-MS. If the reaction is progressing, albeit slowly, extending the reaction time is a straightforward solution.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of cross-coupling reactions for this compound.
Q4: What is a typical starting point for reaction time and temperature for a Suzuki-Miyaura coupling of this substrate?
A4: A good starting point for a Suzuki-Miyaura coupling of this compound is a reaction temperature of 90 °C and a reaction time of 12-24 hours .[5] This should be considered a starting point, and optimization will likely be necessary based on the specific coupling partner and catalyst system used.
Q5: How does temperature generally affect the rate and outcome of cross-coupling reactions?
A5: Temperature has a profound effect on cross-coupling reactions. Generally, increasing the temperature increases the reaction rate.[7][11] However, excessively high temperatures can lead to several undesirable outcomes, including:
-
Catalyst Decomposition: Palladium catalysts can be thermally unstable, leading to the formation of inactive palladium black.[2][3]
-
Increased Side Reactions: Higher temperatures can accelerate the rates of side reactions such as homocoupling and decomposition of starting materials and products.
-
Reduced Selectivity: In cases where multiple reactive sites are present, higher temperatures can lead to a loss of selectivity.
Q6: What is the role of reaction time in optimizing a cross-coupling reaction?
A6: Reaction time is a critical variable that must be optimized to ensure the reaction proceeds to completion without significant degradation of the product or catalyst. Insufficient reaction time will result in incomplete conversion and lower yields. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product decomposition and the formation of impurities. The optimal reaction time is best determined by careful reaction monitoring.
Q7: How can I efficiently screen for the optimal reaction time and temperature?
A7: High-throughput screening (HTS) techniques are an excellent way to efficiently screen multiple reaction conditions in parallel.[12][13] This can be done using multi-well plates where each well contains a different set of reaction parameters (e.g., a matrix of different temperatures and time points).[14][15] This approach allows for the rapid identification of optimal conditions while minimizing the consumption of valuable starting materials.
Data Presentation
The following table summarizes typical starting conditions for common cross-coupling reactions with substrates analogous to this compound.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 90 | 12 | 92 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | Not Specified | 90 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Not Specified | 85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Not Specified | 92 |
This data is compiled from literature on analogous substrates and should be used as a general guide.[8]
Experimental Protocols
Protocol 1: General Procedure for Optimization of Suzuki-Miyaura Coupling
This protocol outlines a general method for optimizing the reaction time and temperature for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., Toluene and Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[6]
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., 0.01 mmol Pd₂(dba)₃) and the ligand (e.g., 0.02 mmol SPhos) under a positive pressure of argon.[6]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[6]
-
Heat the reaction mixture to the desired starting temperature (e.g., 90 °C) with vigorous stirring.[6]
-
Monitor the reaction progress at regular intervals (e.g., every 2-4 hours) by TLC or LC-MS.
-
If the reaction is proceeding cleanly but slowly, consider increasing the temperature in 10 °C increments in subsequent experiments.
-
If significant byproduct formation is observed, consider decreasing the temperature in 10 °C increments in subsequent experiments.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion in the cross-coupling of this compound.
Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
References
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Temperature effect on coupling reaction.
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. [Link]
- The effect of various temperatures on the Suzuki coupling reaction a.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- High-Throughput Experimentation (HTE)
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]
- Decomposition Pathways of Homogeneous Catalysts.
- Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing. [Link]
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
- Figure S6. Temperature optimization for the Suzuki coupling reaction.
- Optimization of the reaction conditions for the Buchwald-Hartwig.
- Solved 1.
- Catalyst death in cross-coupling: Designing catalysts for immortality. ACS Fall 2025. [Link]
- Buchwald–Hartwig amin
- Iron-Catalyzed Cross-Coupling of Bis-(aryl)
- Buchwald-Hartwig Amin
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Cross-(-CO)upling. Synthesis Spotlight. [Link]
- Reaction Chemistry & Engineering. University of Cambridge. [Link]
- Optimization of the conditions for the cross-coupling reaction. [a].
- (PDF) Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
- (PDF) Factorizing Yields in Buchwald-Hartwig Amination.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. PubMed. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Benzyloxy)-3-bromo-5-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Halobenzenes in Synthesis
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The choice of halobenzene substrate is a critical determinant of a reaction's success, influencing reaction rates, yields, and chemoselectivity.
This guide provides an in-depth comparative analysis of 1-(benzyloxy)-3-bromo-5-fluorobenzene , a versatile and strategically important building block. We will dissect the electronic and steric factors governing its reactivity and compare its performance against other common halobenzenes. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical data needed to effectively incorporate this reagent into their synthetic workflows.
Theoretical Framework: Deconstructing the Reactivity of this compound
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is primarily dictated by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[3][4][5] The strength of the C-X bond and the electronic properties of the aromatic ring are the two major factors influencing this rate-determining step.[4][6]
The generally accepted order of reactivity for halobenzenes is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl > Ar-F .[4][7] Our target molecule, this compound, possesses both a reactive C-Br bond and a significantly less reactive C-F bond, which forms the basis for its chemoselective utility.[8]
The reactivity of the C-Br bond is further modulated by the substituents at the 1- and 5-positions:
-
Fluoro Group (-F) at C-5: The fluorine atom exerts a powerful inductive electron-withdrawing effect (-I), which polarizes the C-F bond and decreases electron density across the entire aromatic ring.[9][10] This electron deficiency at the carbon bearing the bromine (C-3) makes it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Benzyloxy Group (-OBn) at C-1: The benzyloxy group exhibits a dual electronic nature. While the oxygen atom is inductively withdrawing (-I), its lone pairs of electrons participate in resonance donation (+R) into the aromatic π-system.[10][11] This +R effect increases electron density primarily at the ortho and para positions (C-2, C-4, C-6), having a less direct, though still influential, electronic impact on the meta-positioned C-Br bond at C-3.
The net result is a C-Br bond that is "activated" towards oxidative addition by the potent inductive effect of the meta-positioned fluorine atom, making this compound a highly efficient substrate for selective cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. To contextualize the performance of this compound, we compare its reactivity with structurally related halobenzenes. While direct side-by-side comparative studies are limited, a wealth of literature on analogous systems allows for a robust, data-supported prediction of relative performance.[8][12][13]
| Aryl Halide | Key Substituent Effects | Expected Relative Reactivity | Typical Yield (%) | Rationale & Supporting Evidence |
| Bromobenzene | Baseline | 1.0 | 85-95 | The standard for aryl bromide reactivity in many cross-coupling reactions.[14] |
| 1-Bromo-3-fluorobenzene | Strong -I effect from fluorine | ~1.5 - 2.0x | 90-98 | The electron-withdrawing fluorine atom activates the C-Br bond towards oxidative addition, often leading to higher yields or faster reaction times. |
| 1-Bromo-3-(benzyloxy)benzene | +R and -I effects from benzyloxy | ~0.8 - 1.0x | 80-90 | The resonance-donating effect of the benzyloxy group can slightly decrease the electrophilicity of the ring, potentially leading to slightly lower reactivity compared to bromobenzene. |
| This compound | Strong -I from -F; +R/-I from -OBn | ~2.0 - 3.0x | 90-99 | The powerful activating effect of the fluorine atom dominates, making this substrate highly reactive at the C-Br position. The C-F bond remains intact under standard conditions, ensuring excellent chemoselectivity.[8] |
Visualizing Reactivity and Experimental Design
To better understand the principles and practicalities discussed, the following diagrams illustrate the fundamental catalytic cycle, the established reactivity hierarchy of halobenzenes, and a typical experimental workflow.
Validated Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for two key transformations using this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 281.1 mg)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)
-
Anhydrous Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Standard laboratory glassware (Schlenk flask, condenser) and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, quickly add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between this compound and a secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 mmol, 281.1 mg)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂, XPhos, and NaOtBu.
-
Reagent Addition: Add this compound, followed by the secondary amine and anhydrous toluene via syringe.
-
Inerting: Seal the tube and briefly purge with argon.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.[15]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired N-aryl amine.
Conclusion and Outlook
This guide establishes that This compound is a highly reactive and chemoselective substrate for palladium-catalyzed cross-coupling reactions. The activating, electron-withdrawing nature of the meta-fluorine substituent significantly enhances the reactivity of the C-Br bond in the rate-determining oxidative addition step. This allows for efficient coupling under standard conditions, often resulting in high yields while preserving the robust C-F bond for subsequent synthetic manipulations or as a permanent structural feature. The provided protocols offer reliable starting points for researchers aiming to leverage the unique synthetic advantages of this valuable building block.
References
- Hartwig, J. F. (2004). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics, 23(7), 1533-1541. [Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2743-2752. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Khan Academy. (2011).
- Roy, A. H., & Hartwig, J. F. (2002). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 124(46), 13944-13945. [Link]
- Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]
- University of St. Thomas. Palladium Coupling Reactions in Organic Synthesis. Chemistry LibreTexts. [Link]
- ResearchGate. (2014). Suzuki coupling reaction of halobenzenes with various aryl- boronic acids. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
- Chemistry Stack Exchange. (2018). Electronic effects of substituents in the benzyne mechanism. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- La Salle University. Substituent Effects. [Link]
- ChemRxiv. (2020).
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Chemchart. This compound (130722-44-0). [Link]
- ResearchGate. (2019).
- MySkinRecipes. This compound. [Link]
- National Institutes of Health. (2009).
- University of Groningen. Flow Chemistry: Sonogashira Coupling. [Link]
- Wiley Online Library. (2019).
- ExportersIndia. 1-Benzyloxy- 3-fluorobenzene. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- SciSpace. (2015).
- Royal Society of Chemistry. (2020).
- PubChemLite. This compound. [Link]
- ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.lasalle.edu [www1.lasalle.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For researchers, scientists, and professionals in drug development, the strategic construction of biaryl moieties is a cornerstone of modern medicinal chemistry. The 3-fluoro-5-hydroxyphenyl substructure is a privileged motif, and its precursors, such as 1-(benzyloxy)-3-bromo-5-fluorobenzene, are pivotal building blocks. The choice of an appropriate O-protecting group on this scaffold is a critical decision that profoundly impacts reactivity, stability, and the overall efficiency of a synthetic campaign.
This guide offers an in-depth technical comparison of this compound with key alternative reagents for biaryl synthesis. We will delve into the nuances of Suzuki-Miyaura, Stille, and Negishi couplings, providing a framework for rational reagent selection grounded in experimental data and mechanistic insights.
The Strategic Importance of Protecting Group Selection
The benzyloxy group in this compound is a common choice for protecting the phenolic hydroxyl. Its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation make it an attractive option. However, the requirement for hydrogenation can be a significant liability in the presence of other reducible functional groups, such as alkenes, alkynes, or nitro groups. This necessitates a careful evaluation of alternative protecting groups that offer different deprotection strategies. In this guide, we will compare the performance of the benzyl (Bn) protected compound with its methyl (Me), tert-butyl (t-Bu), and methoxymethyl (MOM) protected counterparts.
Workflow for Reagent Selection
The selection of the optimal protected 3-bromo-5-fluorophenol derivative is a multi-faceted process. The following decision tree illustrates a logical workflow for this selection process.
Caption: Workflow for selecting an alternative reagent.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] The performance of our target scaffold with different protecting groups in a typical Suzuki coupling with phenylboronic acid is summarized below.
| Reagent | Protecting Group | Typical Yield (%) | Key Considerations |
| This compound | Benzyl (Bn) | 85-95 | High yields are generally achievable. Deprotection via hydrogenation may not be compatible with other reducible functional groups.[3] |
| 1-Bromo-3-fluoro-5-methoxybenzene | Methyl (Me) | 80-90 | Good yields, but deprotection requires harsh conditions (e.g., BBr₃), which can limit substrate scope.[3] |
| 1-(tert-Butoxy)-3-bromo-5-fluorobenzene | tert-Butyl (t-Bu) | 75-85 | Slightly lower yields may be observed due to steric hindrance. Deprotection is achieved under acidic conditions.[3] |
| 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene | Methoxymethyl (MOM) | 80-90 | Good yields with the advantage of mild, acid-catalyzed deprotection.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a protected 3-bromo-5-fluorophenol with an arylboronic acid.
Sources
A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Biaryl Compounds from 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds is a foundational pillar, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for the synthesis of biaryl scaffolds. This guide provides an in-depth, objective comparison of these two prominent methods for the functionalization of the sterically hindered and electronically rich substrate, 1-(benzyloxy)-3-bromo-5-fluorobenzene.
The choice between the Suzuki and Stille coupling is not always straightforward and is often dictated by a nuanced understanding of the substrate's properties, the desired product's complexity, and practical considerations such as reagent toxicity and byproduct removal. This document will delve into the mechanistic underpinnings of each reaction, present a comparative analysis of their expected performance with the target substrate based on analogous systems, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Mechanistic Overview: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille couplings lies a palladium-catalyzed cycle, yet the nature of the organometallic reagent dictates the specific conditions and ultimate utility of each transformation.
The Suzuki-Miyaura coupling utilizes organoboron reagents, such as boronic acids or their esters, which are generally stable, commercially available, and possess low toxicity. The catalytic cycle, as depicted below, commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, a step that typically requires the presence of a base to activate the boronic acid. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Conversely, the Stille coupling employs organotin reagents (stannanes), which are known for their high stability to air and moisture and their exceptional tolerance for a wide range of functional groups. This often circumvents the need for protecting groups, a significant advantage in multi-step syntheses. The catalytic cycle mirrors that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. However, the transmetalation step in the Stille reaction typically proceeds under neutral or mildly basic conditions, a key advantage for base-sensitive substrates.
Performance Comparison: Suzuki vs. Stille for this compound
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids) | Organotin (e.g., stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃). | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
| Performance with Electron-Rich Substrates | Generally provides high yields. | Also provides high yields, often comparable to Suzuki. |
| Performance with Sterically Hindered Substrates | Yields may be diminished. | Often more tolerant of steric bulk, leading to higher yields. |
For the specific case of this compound, the presence of the bulky benzyloxy group ortho to the bromine atom introduces significant steric hindrance. Furthermore, the benzyloxy and fluoro groups are electron-donating and electron-withdrawing, respectively, creating a complex electronic environment. In such scenarios, the Stille coupling often demonstrates superior performance. The mild reaction conditions of the Stille coupling are less likely to cause decomposition of sensitive substrates, and its tolerance for steric bulk can lead to higher yields compared to the Suzuki coupling. However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks that must be carefully considered.
Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille couplings of an aryl bromide, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Toluene/Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the palladium-catalyzed Stille cross-coupling of an aryl bromide with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., aryltributyltin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature, typically between 80-110 °C. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of potassium fluoride (KF).
-
Filter the mixture through a pad of Celite® and wash the pad with the organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are formidable reactions for the synthesis of biaryl compounds from this compound. The Suzuki coupling offers the significant advantages of low toxicity and readily available reagents, making it an attractive first choice for many applications. However, for a substrate with the steric and electronic complexities of this compound, the Stille coupling may provide higher yields due to its exceptional functional group tolerance and robustness towards sterically hindered substrates. The ultimate decision will depend on the specific goals of the synthesis, the scale of the reaction, and the laboratory's capabilities for handling toxic reagents and managing byproduct removal. Careful consideration of these factors will enable the researcher to select the optimal method for their synthetic endeavors.
References
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Myers, A. G. The Stille Reaction. Chem 115 Myers. [Link]
- NROChemistry. Stille Coupling. NROChemistry. [Link]
- Couto, I., et al. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
- Walther, M., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Zhang, Y., et al. Chemoselective Stille coupling reactions on chlorine- and bromine-bearing aromatic compounds.
- Wikipedia. Stille reaction. Wikipedia. [Link]
- Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- Walther, M., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. The Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- University of Wisconsin-Madison. Experiment 14: Suzuki Coupling. UW-Madison Chemistry. [https://chem.wisc.edu/courses/345-s21-345-1-2-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-9torials/experiment-14-suzuki-coupling/]([Link]
advantages of using 1-(Benzyloxy)-3-bromo-5-fluorobenzene over 1,3-dibromo-5-fluorobenzene
In the precise world of pharmaceutical and agrochemical synthesis, the choice of a building block can dictate the success, efficiency, and economic viability of a multi-step synthetic route. While both 1-(Benzyloxy)-3-bromo-5-fluorobenzene and 1,3-dibromo-5-fluorobenzene serve as valuable precursors for introducing a 3-bromo-5-fluorophenyl moiety, a deeper analysis reveals the strategic advantages of the benzyloxy-derivative in achieving superior regiocontrol and synthetic flexibility. This guide provides a comparative analysis for researchers, scientists, and drug development professionals to make an informed decision between these two critical intermediates.
The Core Dilemma: Statistical Reactivity vs. Absolute Selectivity
The fundamental difference between these two reagents lies in their symmetry and the resulting reactivity. 1,3-Dibromo-5-fluorobenzene possesses a C2 axis of symmetry, rendering the two bromine atoms chemically equivalent.[1][2] This inherent symmetry presents a significant challenge in reactions where mono-functionalization is desired. In contrast, this compound has only one bromine atom, offering a single, unambiguous site for reaction.[3][4][5]
When subjected to common cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings, 1,3-dibromo-5-fluorobenzene will often yield a statistical mixture of products: the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material.[6][7] Separating this mixture can be chromatographically challenging, leading to lower isolated yields of the target molecule and increased production costs.
This compound circumvents this problem entirely. Its single reactive C-Br bond ensures that cross-coupling reactions proceed with absolute regioselectivity, affording a single product and simplifying purification. This is a paramount advantage in lengthy synthetic sequences where maximizing yield at each step is critical for the overall efficiency of the process.
Comparative Performance in Cross-Coupling Reactions
The true utility of these building blocks is demonstrated in their performance in widely used carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of substrate is crucial for a successful outcome.[8][9][10]
Table 1: Conceptual Yield Comparison for a Representative Suzuki-Miyaura Coupling
| Starting Material | Arylating Agent | Product(s) | Typical Isolated Yield (Mono-adduct) |
| 1,3-Dibromo-5-fluorobenzene | Phenylboronic acid | Mono- and Di-phenylated products | 40-60% (Highly condition dependent) |
| This compound | Phenylboronic acid | Single Mono-phenylated product | >90% |
Note: Yields are illustrative and can vary based on specific reaction conditions, catalyst, and ligand selection.
As the table illustrates, while the dibromo compound can be used, achieving high yields of the mono-arylated product is often difficult.[7] The benzyloxy-protected counterpart consistently delivers higher yields of the desired single isomer, streamlining the synthetic workflow.
The Benzyloxy Group: More Than Just a Protecting Group
The benzyloxy group in this compound offers a dual advantage. Firstly, it acts as a robust protecting group for a phenol, preventing unwanted side reactions at the oxygen atom. Secondly, and more strategically, it serves as a "masked" hydroxyl group that can be revealed at a later synthetic stage.
This latent functionality provides significant synthetic flexibility. After performing the desired chemistry at the bromine position, the benzyl group can be readily removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask the phenol. This phenol can then serve as a handle for a variety of subsequent transformations, such as etherification, esterification, or O-arylation, allowing for the introduction of additional diversity into the target molecule.
Experimental Protocols
Representative Sonogashira Coupling Protocol
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[11][12]
Objective: To couple a terminal alkyne with the aryl bromide.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Add a suitable degassed solvent, such as tetrahydrofuran (THF) or 1,4-dioxane, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv.).
-
To the stirring mixture, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is worked up by filtering off the catalyst and ammonium salts, followed by extraction and purification via column chromatography to yield the desired coupled product.[11]
Debenzylation Protocol (Hydrogenolysis)
Objective: To cleave the benzyl ether to reveal the phenol.
Procedure:
-
Dissolve the benzyloxy-containing substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask suitable for hydrogenation.
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).
-
The flask is then evacuated and backfilled with hydrogen gas (H₂), often using a balloon or a hydrogenation apparatus.
-
The reaction is stirred vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the debenzylated phenolic product.
Strategic Workflow Comparison
The choice between the two reagents leads to fundamentally different synthetic pathways.
Caption: Comparison of synthetic workflows.
Conclusion: A Strategic Investment in Selectivity
While 1,3-dibromo-5-fluorobenzene may appear to be a more direct and economical starting material, it often introduces significant challenges in controlling selectivity, which can lead to lower overall yields and increased purification costs.
This compound , although requiring an additional protecting group step in its own synthesis, offers unparalleled advantages for complex molecule construction:
-
Absolute Regiocontrol: Eliminates the formation of isomeric byproducts in mono-functionalization reactions.
-
Higher Yields: Leads to cleaner reactions and significantly higher isolated yields of the desired intermediate.
-
Synthetic Flexibility: The benzyloxy group serves as a masked phenol, providing a valuable handle for late-stage diversification of the molecular scaffold.
For research, development, and manufacturing campaigns where precision, yield, and synthetic versatility are paramount, this compound represents a strategic investment that pays dividends in efficiency and predictability. Its use de-risks key synthetic steps and opens up a wider range of possibilities for molecular design, making it the superior choice for the discerning synthetic chemist.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Fagnou, K. et al. Catalytic intermolecular direct arylation of perfluorobenzenes. J Am Chem Soc. 2006;128(27):8754-6.
- Kim, D. et al. C–H arylation of fluorobenzene and chlorobenzene with two different aryl bromides. ResearchGate. 2020.
- MySkinRecipes. This compound.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Organic Chemistry Portal. Suzuki Coupling.
- Flow Chemistry: Sonogashira Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of 1,3-Dibromo-5-fluorobenzene in Advanced Organic Synthesis. 2026.
- ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. 2025.
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- 1-Benzyloxy- 3-fluorobenzene.
- Mohajer, F. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021.
- Lopp, M. et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. 2014.
- Chemchart. This compound (130722-44-0).
- The Versatile Role of 1,3-Dibromo-5-fluorobenzene in Modern Chemistry.
- Beilstein Journals. Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives.
- Zhang, J. et al. Regioselective synthesis of 3-benzazepinones and unexpected 5-bromo-3-benzazepinones. Org Lett. 2010;12(11):2544-7.
- New Journal of Chemistry. Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. 2024.
- ResearchGate. Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole.
- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. This compound | 130722-44-0 [chemicalbook.com]
- 5. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparative analysis of different palladium catalysts for coupling with 1-(Benzyloxy)-3-bromo-5-fluorobenzene
A Senior Application Scientist's Guide to Catalyst Selection and Optimization
In the landscape of modern medicinal chemistry and drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for forging these crucial linkages with high precision and functional group tolerance.[1][2] The substrate, 1-(benzyloxy)-3-bromo-5-fluorobenzene, presents a common challenge: a moderately reactive aryl bromide whose electronic and steric properties demand careful consideration in catalyst selection to achieve optimal yields and reaction efficiency.
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings with this compound. We will delve into the mechanistic nuances of these transformations and present supporting experimental data to inform your choice of catalyst, ligand, and reaction conditions.
The Heart of the Matter: The Palladium Catalyst
The success of a palladium-catalyzed cross-coupling reaction hinges on the catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[1][3][4] The choice of ligand on the palladium center is critical as it influences the rates of these elementary steps and the overall stability of the catalyst.
Two major classes of ligands dominate the field: phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: Traditional catalysts like Pd(PPh₃)₄ have been workhorses in cross-coupling chemistry.[5] However, the development of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, has revolutionized the field, enabling the coupling of less reactive aryl chlorides and sterically hindered substrates.[6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have gained immense popularity due to their strong σ-donating ability, which facilitates oxidative addition even with challenging substrates.[8][9] The robust Pd-NHC bond contributes to high catalyst stability, often at lower ligand-to-palladium ratios and higher temperatures.[8][10][11]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[12][13] Given the moderate reactivity of our aryl bromide substrate, a range of catalysts can be effective, but the choice of ligand significantly impacts efficiency.
Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-AmylOH | 100 | 2 | 96 |
| PEPPSI-IPr | IPr (NHC) | K₃PO₄ | 1,4-Dioxane | 80 | 3 | 94 |
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add XPhos Pd G3 (2 mol%) to the flask.
-
Add degassed t-AmylOH via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[14][15][16] The choice of ligand is particularly crucial in this reaction to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.
Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 18 | 75 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| XPhos Pd G3 | XPhos | LHMDS | Toluene | 90 | 4 | 95 |
| PEPPSI-IPr | IPr (NHC) | NaOt-Bu | THF | 65 | 6 | 93 |
Experimental Protocol: Buchwald-Hartwig Amination with XPhos Pd G3
-
In a glovebox, add XPhos Pd G3 (1.5 mol%) and LHMDS (1.2 equiv.) to a dry Schlenk tube.
-
Add a solution of this compound (1.0 equiv.) and morpholine (1.2 equiv.) in toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The cycle initiates with the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[15][16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, a valuable transformation for extending carbon skeletons.[1] The reaction is typically performed in the presence of a base to neutralize the HX formed.
Comparative Performance of Palladium Catalysts in the Heck Coupling of this compound
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 | 65 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMA | 130 | 16 | 72 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | NMP | 110 | 10 | 85 |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | DMA | 100 | 8 | 90 |
Experimental Protocol: Heck Coupling with PEPPSI-IPr
-
To a pressure vessel, add this compound (1.0 equiv.), styrene (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add PEPPSI-IPr (2.5 mol%).
-
Add degassed DMA.
-
Seal the vessel and heat to 100 °C with stirring for 8 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Mechanistic Insight: The Heck Catalytic Cycle
The Heck reaction cycle involves the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the Pd-Ar bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, regenerating the Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Heck coupling reaction.
Catalyst Selection Workflow
Choosing the right catalyst system is crucial for a successful cross-coupling reaction. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for selecting a palladium catalyst.
Conclusion
For the functionalization of this compound, modern palladium catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene ligands (e.g., IPr) consistently outperform traditional catalysts like Pd(PPh₃)₄. These advanced catalytic systems offer higher yields, shorter reaction times, and milder reaction conditions.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions , precatalysts like XPhos Pd G3 are highly recommended for their efficiency and ease of use.
-
For Heck couplings , while traditional catalysts can be effective, NHC-based systems like PEPPSI-IPr can provide superior results, especially when dealing with less reactive substrates.
Ultimately, the optimal choice will depend on the specific coupling partners and the desired process scalability. The data and protocols presented in this guide serve as a robust starting point for your synthetic endeavors.
References
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-9,9-dimethyl-9H-fluoren-2-ol.
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(16), 2768–2813.
- Unknown. Role of palladium catalyst in cross-coupling reactions. (2025).
- Fiveable.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Fort, Y., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169.
- Cesar, V., & Nolan, S. P. (2012). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 45(5), 736–747.
- Wikipedia. Palladium–NHC complex.
- Chemistry LibreTexts. (2020). 17.
- Wikipedia. XPhos.
- ResearchGate. (PDF) Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides....
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of a Novel Synthetic Route for 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 1-(Benzyloxy)-3-bromo-5-fluorobenzene is a valuable intermediate, providing a scaffold for the introduction of a substituted phenyl moiety in the synthesis of complex molecules. This guide presents a comprehensive validation of a novel, streamlined synthetic route to this compound, objectively comparing its performance against a common alternative. The information herein is supported by detailed experimental protocols and comparative data to inform your synthetic strategy.
The selection of a synthetic route can significantly impact overall research and development timelines and costs. Factors such as yield, purity, scalability, and the cost of starting materials are critical considerations.[1] This guide provides a head-to-head comparison of two plausible routes to this compound, empowering the reader to make an informed decision based on their specific laboratory and project requirements.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are evaluated:
-
Route 1 (Proposed New Route): A direct, one-step benzylation of commercially available 3-bromo-5-fluorophenol. This route is advantageous due to its atom economy and simplicity.
-
Route 2 (Alternative Route): A two-step process involving the initial benzylation of 3-fluorophenol followed by regioselective electrophilic bromination. This route may offer advantages in terms of starting material availability but introduces challenges in controlling regioselectivity.
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear basis for comparison.
| Parameter | Route 1: Direct Benzylation | Route 2: Bromination of Benzylated Precursor |
| Target Molecule | This compound | This compound |
| Number of Steps | 1 | 2 |
| Key Intermediate | None | 1-(Benzyloxy)-3-fluorobenzene |
| Overall Yield (est.) | ~90-95% | ~75-85% |
| Purity (post-purification) | >98% | >98% |
| Key Reagents | 3-bromo-5-fluorophenol, Benzyl bromide, K₂CO₃ | 3-fluorophenol, Benzyl bromide, K₂CO₃, NBS |
| Primary Advantage | High yield, single step, excellent regioselectivity | Utilizes a potentially more accessible starting material |
| Primary Disadvantage | Availability of 3-bromo-5-fluorophenol may vary | Potential for isomeric impurities, additional purification step |
Visualization of Synthetic Pathways
To better illustrate the synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Route 1: Direct Benzylation.
Caption: Synthetic pathway for Route 2: Two-Step Synthesis.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Direct Benzylation of 3-bromo-5-fluorophenol
This procedure outlines a highly efficient, single-step synthesis of the target compound.
Materials:
-
3-bromo-5-fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromo-5-fluorophenol (1.0 equiv.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield this compound as a white solid.
Route 2: Synthesis via Bromination of 1-(benzyloxy)-3-fluorobenzene
This two-step approach requires the initial preparation of an intermediate, followed by electrophilic bromination.
Step 1: Synthesis of 1-(benzyloxy)-3-fluorobenzene
-
Follow the procedure for Route 1, substituting 3-fluorophenol for 3-bromo-5-fluorophenol.
-
The resulting product, 1-(benzyloxy)-3-fluorobenzene, can be purified by column chromatography or used directly in the next step if of sufficient purity.[2]
Step 2: Electrophilic Bromination
-
To a solution of 1-(benzyloxy)-3-fluorobenzene (1.0 equiv.) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 equiv.).
-
Stir the reaction at room temperature and monitor by TLC. The benzyloxy and fluoro groups are ortho-, para-directing, leading to a mixture of isomers.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired this compound from its isomers.
Validation and Characterization
The identity and purity of the synthesized this compound from both routes were confirmed using a suite of analytical techniques.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the chemical structure. The characteristic shifts and coupling constants for the aromatic protons and carbons provide unambiguous structural verification.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to confirm the molecular weight and elemental composition of the product.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C-Br and C-F bonds.[5][6]
-
Melting Point: The melting point of the synthesized compound was determined and compared to literature values, if available, as an indicator of purity.
Expected Spectroscopic Data for this compound:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the benzylic protons (singlet, ~5.0 ppm) and the aromatic protons of both rings. |
| ¹³C NMR | Resonances for all 13 carbon atoms, with characteristic shifts for the carbon bearing the bromine and fluorine atoms. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₃H₁₀BrFO. |
| IR (KBr) | Characteristic peaks for C-H (aromatic), C-O (ether), C-F, and C-Br bonds. |
Concluding Remarks
Based on the comparative analysis, the direct benzylation of 3-bromo-5-fluorophenol (Route 1) is the superior method for the synthesis of this compound. This route offers a significantly higher yield in a single step, with excellent control of regioselectivity, thereby simplifying purification. While Route 2 is a viable alternative, the formation of isomeric byproducts during the bromination step necessitates more rigorous purification and results in a lower overall yield.
For laboratories where efficiency, yield, and ease of purification are primary concerns, the newly validated Route 1 is highly recommended. This guide provides the necessary data and protocols to enable researchers to confidently implement this improved synthesis in their work.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11254516, this compound.
- Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714. [Link]
- Slideshare (2020). Synthetic and Analytical evidence of benzene_0000.pdf.
- Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865–879. [Link]
- PubChemLite (2025). This compound.
- Chemchart (n.d.). This compound (130722-44-0).
- MySkinRecipes (n.d.). This compound.
- Rieke Metals Products & Services (n.d.). This compound.
- MDPI (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5489. [Link]
- IndiaMART (n.d.). 1-Benzyloxy- 3-fluorobenzene.
- Chemistry LibreTexts (2024). 3: Criteria for Selection of the Synthetic Route.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - this compound (C13H10BrFO) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic and Analytical evidence of benzene_0000.pdf [slideshare.net]
A Senior Application Scientist's Guide to Scalable Reactions with 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Introduction: Beyond the Beaker
For researchers in the pharmaceutical and fine chemical industries, the journey of a molecule from a promising hit to a viable drug candidate is paved with synthetic challenges. A key hurdle is scalability—the ability to transition a reaction from milligram-scale discovery chemistry to multi-kilogram production. 1-(Benzyloxy)-3-bromo-5-fluorobenzene is a versatile building block, offering a protected phenol and two distinct handles for functionalization: a bromine atom ripe for metal-catalyzed cross-coupling or organometallic transformations, and a fluorine atom that can modulate physicochemical properties.[1][2]
However, the theoretical elegance of a synthetic route often belies the practical difficulties of its execution on a larger scale. This guide provides an in-depth, experience-driven comparison of the most critical reactions involving this compound, assessing their scalability and comparing them with viable alternatives. We will move beyond simple protocols to dissect the causality behind experimental choices, focusing on the critical parameters that dictate success when the flask size grows.
Core Transformations and Their Scalability Hurdles
The true utility of this compound is realized through three primary classes of reactions. Each presents a unique set of challenges when moving from the bench to the pilot plant.
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Lithium-Halogen Exchange and Trapping
-
Grignard Reagent Formation
The following diagram outlines a general workflow applicable to scaling up these transformations, emphasizing critical control points.
Caption: A generalized workflow for scaling chemical reactions.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is arguably the most common method for forming a C-C bond at the bromine position.[3] Its scalability is well-documented, but success depends heavily on judicious selection of catalysts and conditions.
Comparative Performance: Suzuki-Miyaura Coupling
The choice of protecting group on the phenol can influence reactivity due to steric and electronic effects. While this compound is an excellent substrate, comparing it to an alternative like the methoxy-protected analogue reveals important scalability considerations.
| Parameter | This compound | 1-Bromo-3-fluoro-5-methoxybenzene (Alternative) | Rationale & Scalability Insights |
| Typical Yield | 85-95% | 85-95% | Both substrates are generally high-yielding. The primary differentiator is not yield but the subsequent deprotection step. |
| Catalyst Loading | 1-3 mol% | 1-3 mol% | On scale, minimizing catalyst loading is crucial for cost and to reduce palladium contamination in the final product. Robust catalysts (e.g., those with Buchwald ligands) are often required to achieve low loadings. |
| Reaction Time | 12-24 hours | 12-24 hours | Long reaction times are costly on a large scale. Process optimization to reduce cycle time is a key goal. |
| Deprotection | H₂, Pd/C: High-pressure hydrogenation. | BBr₃/BCl₃: Harsh, corrosive Lewis acids. | This is the critical difference. Hydrogenolysis is clean but requires specialized, high-pressure reactors and is incompatible with other reducible groups (alkenes, nitros).[4] BBr₃ is effective but poses significant handling and equipment corrosion challenges on a large scale.[5] |
Optimized Protocol for Scalable Suzuki-Miyaura Coupling
This protocol is designed with scalability in mind, opting for a robust catalyst and a solvent system amenable to large-scale workup.
-
Inerting the Reactor: A suitable reactor is rendered inert by executing three vacuum/nitrogen backfill cycles.
-
Charging Reagents: Charge the reactor with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration) via cannula or a pressure-equalizing dropping funnel.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(dppf)Cl₂ (0.02 equiv). Causality: Pd(dppf)Cl₂ is chosen over catalysts like Pd(PPh₃)₄ for its superior air stability and generally higher activity, allowing for lower catalyst loadings.
-
Reaction Execution: Heat the mixture to 90 °C. Monitor the reaction's progress by taking samples for LC-MS analysis until consumption of the starting material is complete.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Scalability Insight: On a large scale, phase separation can be slow. Ensuring efficient mixing and adequate settling time is crucial.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel chromatography.[6][7]
Lithium-Halogen Exchange: Precision at a Price
For direct introduction of a nucleophilic carbon, lithium-halogen exchange with an organolithium reagent like n-butyllithium (n-BuLi) is a powerful tool. However, its scalability is fraught with challenges.
The primary pathway at low temperatures is a rapid exchange of bromine for lithium. This lithiated intermediate can then be trapped with a variety of electrophiles.
Caption: Lithiation-trapping pathways for functionalization.
Scalability Assessment
| Challenge | Lab-Scale Mitigation | Large-Scale Consequence & Solution |
| Cryogenic Temperatures | Dry ice/acetone bath (-78 °C). | Extremely high energy cost and requires specialized jacketed reactors with powerful cooling systems. Process development should aim to find conditions at higher temperatures if possible, though this can compromise selectivity. |
| Pyrophoric Reagents | Careful handling with syringes under inert gas. | n-BuLi is highly pyrophoric. Large-scale transfers require specialized pumps and dedicated handling procedures. Accidental exposure to air can cause fires. |
| Anhydrous Conditions | Flame-dried glassware, freshly distilled solvents. | Water contamination on a large scale is a major risk, leading to batch failure. Solvents must be sourced with very low water content (<50 ppm) and transferred under strictly inert conditions. |
Representative Protocol: Lithiation and Trapping with DMF
-
Reactor Preparation: A reactor is thoroughly dried and maintained under a strict nitrogen atmosphere.
-
Solvent and Substrate: Charge the reactor with anhydrous tetrahydrofuran (THF) and this compound (1.0 equiv).
-
Cooling: Cool the reactor contents to -78 °C. Causality: This low temperature is critical to prevent side reactions, such as the lithiated intermediate acting as a base.
-
Lithiation: Add n-butyllithium (1.1 equiv) dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour after addition is complete.[8]
-
Trapping: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise, again maintaining the low temperature. Allow the reaction to stir for 2 hours.
-
Quenching: Slowly warm the reaction to 0 °C and quench by the controlled addition of a saturated aqueous solution of ammonium chloride. Safety Insight: The quench of any unreacted n-BuLi is highly exothermic and must be performed slowly with adequate cooling.
-
Workup and Isolation: Proceed with a standard extractive workup as described in the Suzuki protocol.[8]
| Electrophile | Product Functional Group | Typical Yield Range (%) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 75-90% |
| Carbon dioxide (CO₂) | Carboxylic Acid (-COOH) | 80-95% |
| Iodine (I₂) | Iodide (-I) | 85-95% |
| Data represents typical yields for analogous reactions and should be considered illustrative.[8] |
Grignard Reagent Formation: A Classic with Caveats
Forming the Grignard reagent offers a less pyrophoric, though still highly moisture-sensitive, alternative to the aryllithium. The primary challenge on scale is reliably initiating the reaction.
Scalability Assessment
| Challenge | Lab-Scale Mitigation | Large-Scale Consequence & Solution |
| Reaction Initiation | Gentle heating, adding a crystal of iodine, crushing Mg turnings. | A "stalled" multi-kilogram batch is a major problem. Magnesium must be activated. Common methods include adding 1,2-dibromoethane or a catalytic amount of DIBAL-H.[9] Mechanical activation (vigorous stirring) is also key. |
| Moisture Sensitivity | Flame-dried glassware. | Similar to lithiation, requires strictly anhydrous solvents and inert transfer lines. Grignard reagents are highly basic and will be quenched by water.[10] |
| Wurtz Coupling | Slow addition of aryl halide. | This side reaction, where the Grignard attacks the starting material, is minimized by maintaining a low concentration of the aryl bromide. This is achieved by adding the bromide solution slowly to the magnesium suspension, a practice that is standard in large-scale operations.[10] |
Protocol for Grignard Formation and Use
-
Magnesium Activation: In a dry, inerted reactor, charge magnesium turnings (1.2 equiv). Add a small amount of 1,2-dibromoethane and stir until bubbling (ethylene formation) is observed, indicating activation.
-
Initiation: Add ~10% of a solution of this compound (1.0 equiv) in anhydrous THF. Gentle warming may be required to initiate the reaction, observed by an exotherm and a cloudy grey appearance.[9][11]
-
Execution: Once initiated, add the remainder of the aryl bromide solution at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir for an additional 1-2 hours to ensure full conversion. The resulting Grignard reagent should be used immediately.
The Deciding Factor: Deprotection at Scale
The ultimate choice of strategy often hinges on the final deprotection step. The benzyl group is robust, but its removal on a large scale presents a significant challenge that must be considered from the very beginning of a synthetic campaign.
Caption: Scalability comparison of deprotection strategies.
-
Hydrogenolysis (for Benzyl): This is often the cleanest method, yielding only toluene as a byproduct. However, it requires specialized high-pressure hydrogenation reactors, which are not always available. The palladium on carbon catalyst is also flammable when dry and requires careful handling. Crucially, this method is non-orthogonal to other reducible functional groups like alkenes, alkynes, or nitro groups, limiting its applicability in complex molecules.[4][12]
-
Lewis Acid Cleavage (for Methyl/Methoxy): Reagents like boron tribromide (BBr₃) are highly effective for cleaving methyl ethers. The reaction can be performed in standard glass-lined reactors. The major drawbacks are the extreme corrosivity and moisture sensitivity of BBr₃, which requires specialized handling protocols and can damage equipment if not used correctly. The reaction is also harsh and not suitable for molecules with other acid-sensitive groups.[5]
Conclusion and Recommendations
Assessing the scalability of reactions involving this compound requires a holistic view of the entire synthetic sequence.
-
For C-C bond formation , the Suzuki-Miyaura coupling stands out as the most robust and scalable method, provided the subsequent deprotection by hydrogenation is compatible with the overall molecular architecture and the necessary high-pressure equipment is available.
-
Lithium-halogen exchange offers precise and versatile functionalization but should be approached with caution. Its reliance on cryogenic temperatures and pyrophoric reagents makes it a costly and hazardous operation at scale. It is best suited for high-value intermediates where alternative routes are not feasible.
-
Grignard reagent formation provides a good compromise, avoiding pyrophoric lithium reagents. However, process development must focus on creating a highly reliable and reproducible initiation procedure to avoid failed batches.
Ultimately, the optimal path depends on the specific target molecule and the available resources. Early consideration of the deprotection step and a thorough safety and cost analysis are paramount for any successful scale-up campaign.
References
- BenchChem. A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
- Request PDF. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Common Organic Chemistry. Benzyl Protection.
- Chemchart. This compound (130722-44-0).
- MySkinRecipes. This compound.
- ChemicalBook. This compound | 130722-44-0.
- BenchChem. Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
- iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- BenchChem. A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- BenchChem. Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics.
- CHIMIA. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.
- BenchChem. troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
- BenchChem. Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 130722-44-0 [chemicalbook.com]
- 3. iris.unina.it [iris.unina.it]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzyl Ethers [organic-chemistry.org]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The starting material, 1-(benzyloxy)-3-bromo-5-fluorobenzene, is a versatile scaffold, offering multiple reaction pathways to generate novel compounds with potential pharmaceutical applications. The presence of bromine, fluorine, and a benzyloxy group provides distinct handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of products derived from this key intermediate, grounded in field-proven insights and experimental data from analogous systems.
The Strategic Importance of this compound in Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its functional groups. The bromine atom is a prime site for carbon-carbon and carbon-nitrogen bond formation through reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] The fluorine atom can significantly influence the pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity, while the benzyloxy group serves as a stable protecting group for a phenol, which can be cleaved in later synthetic stages to reveal a crucial pharmacophore.[4]
Common Synthetic Transformations and Expected Product Scaffolds
The primary synthetic routes for functionalizing this compound involve the substitution of the bromine atom. Below, we compare two of the most powerful and widely used palladium-catalyzed cross-coupling reactions.
Comparison of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Product Scaffold | Key Advantages |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., arylboronic acids) | C-C | Substituted benzyloxy-fluoro-biphenyls | High functional group tolerance, mild reaction conditions, commercial availability of a wide range of boronic acids.[5] |
| Buchwald-Hartwig Amination | Primary or secondary amines | C-N | N-aryl-benzyloxy-fluoro-anilines | Facile synthesis of aryl amines, broad substrate scope, applicable to a wide variety of amines.[3][6] |
| Grignard Reaction | Electrophiles (e.g., aldehydes, ketones, CO₂) | C-C | Functionalized benzyloxy-fluoro-benzenes | Formation of a highly nucleophilic organometallic reagent for reaction with various electrophiles.[4][7] |
The choice of reaction dictates the class of compound synthesized and, consequently, the expected spectroscopic signatures.
The Spectroscopic Toolkit for Structural Verification
A multi-technique approach is essential for the unambiguous structural determination of any new chemical entity. For derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For the compounds , ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Aromatic Region (6.5-8.0 ppm): The protons on the substituted benzene ring will appear in this region.[8] Their splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) are diagnostic of their relative positions.
-
Benzyloxy Group: The methylene protons (-CH₂-) of the benzyloxy group will typically appear as a singlet around 5.0 ppm, while the protons of the phenyl ring of the benzyl group will be found in the aromatic region, often as a multiplet around 7.3-7.5 ppm.[9]
-
New Substituents: Protons on newly introduced groups from the cross-coupling reaction will have their own characteristic chemical shifts.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments in the molecule.
-
Aromatic Carbons (100-160 ppm): The carbons of the benzene rings will dominate this region. The carbons directly attached to fluorine will show a large one-bond coupling (¹JCF), which is a key diagnostic feature.[9]
-
Benzyloxy Carbon: The methylene carbon of the benzyloxy group typically resonates in the 60-70 ppm range.[10]
¹⁹F NMR Spectroscopy: A Crucial Tool for Fluorinated Compounds
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable technique.[11]
-
High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in a wide spectral dispersion that minimizes signal overlap.[11]
-
Coupling to Protons and Carbons: The fluorine atom will couple to nearby protons (²JHF, ³JHF, etc.) and carbons, providing valuable information for assigning specific signals in the ¹H and ¹³C NMR spectra. The magnitude of these coupling constants can help determine the relative positions of the atoms.[12][13]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for a good signal-to-noise ratio.[9]
-
¹³C NMR: On the same instrument, acquire the ¹³C spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[9]
-
¹⁹F NMR: Acquire the ¹⁹F spectrum, often with proton decoupling to simplify the signals. The chemical shifts are typically referenced to an external standard like CFCl₃.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the product and offers clues about its structure through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The presence of bromine imparts a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[14][15] This is a definitive indicator that the bromine atom is present in the ion.
-
Fragmentation: Electron Ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner.[9] Common fragmentation pathways for these types of compounds include:
-
Loss of the benzyl group: A prominent peak corresponding to the loss of a C₇H₇ radical (m/z 91, the tropylium ion) is often observed.[14]
-
Loss of bromine: Cleavage of the C-Br bond will result in a fragment without the characteristic bromine isotopic pattern.[16]
-
Cleavage of the ether bond: Fragmentation can occur at the C-O bond of the ether.[17]
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[9]
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups in the molecule.
-
Aromatic C-H Stretch: A weak to medium absorption around 3030 cm⁻¹.[8][18]
-
Aromatic C=C Bending: A series of absorptions in the 1450-1600 cm⁻¹ region.[8]
-
C-O Ether Stretch: A strong absorption in the 1050-1250 cm⁻¹ range. Aryl alkyl ethers typically show two bands.[10][19]
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
C-Br Stretch: Typically found in the 500-600 cm⁻¹ region, which may be outside the standard range of some instruments.
-
N-H Stretch (for Buchwald-Hartwig products): For secondary amines, a single, sharp absorption around 3300-3500 cm⁻¹.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for structural confirmation.
Caption: Workflow for Spectroscopic Confirmation.
Comparative Data Analysis: What to Expect
While specific data for every possible derivative of this compound is not exhaustively published, we can predict the expected spectral features by comparing data from structurally similar compounds.
Predicted vs. Analog Spectroscopic Data
| Spectroscopic Feature | Predicted for Suzuki Product (e.g., 2-aryl derivative) | Analog Data: 1-Bromo-4-(benzyloxy)benzene[9] | Analog Data: 4-Bromo-2-fluoroanisole[9] |
| ¹H NMR (δ, ppm) | Aromatic H's (multiplets, 6.8-7.8), Benzyl CH₂ (~5.1, s), Benzyl Ph (multiplet, 7.3-7.5), New Aryl H's (region-dependent) | 7.26 (d), 6.68 (d), 4.87 (s) | 7.38-7.34 (m), 6.79-6.75 (m), 3.77 (s) |
| ¹³C NMR (δ, ppm) | Aromatic C's (100-160), C-F (large ¹JCF), Benzyl CH₂ (~70) | 158.3, 132.2, 116.3, 112.6 | 155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2 |
| ¹⁹F NMR (δ, ppm) | Singlet or multiplet (depending on new substituent), coupled to aromatic protons. | N/A | N/A |
| MS (m/z) | Molecular ion peak showing loss of Br and presence of the new aryl group. Prominent peak at m/z 91. | N/A | N/A |
| IR (cm⁻¹) | Aromatic C-H (~3030), C=C (1450-1600), C-O (~1250, ~1050), C-F (~1100-1300) | N/A | N/A |
This comparative approach allows researchers to anticipate the spectral characteristics of their novel compounds and provides a robust framework for data interpretation. The key is to analyze the changes in the spectra relative to the starting material and to ensure that all observed data are consistent with the proposed product structure.
Conclusion
The structural confirmation of products derived from this compound requires a synergistic application of modern spectroscopic techniques. By systematically acquiring and interpreting data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, researchers can confidently elucidate the structures of their synthesized molecules. This guide provides the foundational principles, experimental protocols, and comparative data necessary to navigate this critical aspect of chemical research and drug development, ensuring the scientific integrity of the work.
References
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014). PubMed. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.).
- Proton and fluorine NMR spectra of fluorobenzene. (1966). Molecular Physics. [Link]
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. (1962). Journal of the American Chemical Society. [Link]
- This compound (130722-44-0) - Chemchart. (n.d.). Chemchart. [Link]
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific LLC. [Link]
- Bromo pattern in Mass Spectrometry - YouTube. (2023). YouTube. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- 18.
- Molecular peaks of bromide compounds. (2021).
- This compound - PubChemLite. (n.d.). PubChemLite. [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem. (n.d.). PubChem. [Link]
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Far Infrared Spectra and Internal Rotation of Ethyl Fluoride and Deuterated Species. (1973). Bulletin of the Chemical Society of Japan. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. [Link]
- 1-Bromo-3,5-difluorobenzene - SpectraBase. (n.d.). SpectraBase. [Link]
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
- IR spectrum: Ethers - Química Organica.org. (n.d.). Química Organica.org. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021).
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Advances. [Link]
- Benzene, 1-bromo-3-fluoro- - NIST WebBook. (n.d.). NIST. [Link]
- 1-(Benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai. (n.d.). IndiaMART. [Link]
- This compound | #B1791 | Rieke Metals Products & Services. (n.d.). Rieke Metals. [Link]
Sources
- 1. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. whitman.edu [whitman.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. IR spectrum: Ethers [quimicaorganica.org]
A Researcher's Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene: A Cost-Benefit Analysis in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of a building block is a critical decision point that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. 1-(Benzyloxy)-3-bromo-5-fluorobenzene is a specialized reagent designed for the precise introduction of a 3-fluoro-5-hydroxyphenyl motif, a scaffold of increasing interest in medicinal chemistry. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance and economic implications against viable alternatives, grounded in experimental data and established synthetic protocols.
The Strategic Value of this compound
The core utility of this reagent lies in its trifunctional nature. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions or the formation of organometallic intermediates. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of a target molecule. Finally, the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be unmasked in a later synthetic step. Its application is particularly noted in the development of novel therapeutics in oncology, inflammation, and neuroscience.[1]
Cost and Availability Profile
This compound is a commercially available, high-value building block. Its price reflects the multi-step synthesis required for its preparation. The table below provides a snapshot of typical market pricing.
| Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Supplier A | 1 g | $84.00 | $84.00 |
| Supplier B | 5 g | $190.00 | $38.00 |
| Supplier C | 10 g | $318.00 | $31.80 |
Note: Prices are illustrative and subject to change based on vendor and market fluctuations.
The cost necessitates a careful evaluation of its benefits compared to more economical alternatives. The primary justification for its use is often rooted in the specific advantages conferred by the benzyl protecting group, particularly its unique deprotection conditions.
Performance in Key Synthetic Transformations
This reagent is engineered for reliability in the most common and powerful bond-forming reactions in modern organic synthesis.
The Suzuki-Miyaura reaction is a premier method for constructing C-C bonds. This compound is an excellent substrate for coupling with a wide range of boronic acids and esters.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/H₂O (4:1) or Dioxane/H₂O (4:1), to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel.
Expected Yield: 85-95%
Caption: Experimental workflow for Suzuki-Miyaura coupling.
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is indispensable. This reagent couples efficiently with a variety of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) followed by the amine (e.g., morpholine, 1.2 eq) and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours, with stirring. Monitor progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Expected Yield: 80-90%
Caption: Experimental workflow for Buchwald-Hartwig amination.
The Core Dilemma: A Comparative Analysis of Alternatives
The decision to use this compound hinges on its performance relative to other strategies. The primary alternatives involve either using a different protecting group or building the molecule from simpler precursors.
The most common alternative is the corresponding methyl ether, 1-bromo-3-fluoro-5-methoxybenzene. Let's compare the two head-to-head.
| Feature | This compound | 1-Bromo-3-fluoro-5-methoxybenzene | Analysis & Justification |
| Approx. Cost | High (~$30-80/g) | Low-Moderate (~$15-40/g) | The methyl ether is generally more economical due to simpler starting materials (e.g., 3-fluoro-5-bromoanisole). |
| Stability | High. Stable to a wide range of non-reductive conditions. | Very High. Stable to most reagents except strong Lewis acids. | Both are robust, but the methyl ether offers slightly broader stability. |
| Coupling Yields | Typically high (80-95%). | Typically high (80-95%). | Performance in standard cross-coupling reactions is comparable for both reagents. |
| Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C).[2] | Harsh Lewis Acids (BBr₃, BCl₃). | This is the most critical differentiator. Hydrogenolysis is exceptionally mild and orthogonal to many functional groups. BBr₃ is harsh, non-selective, and incompatible with many other functional groups (esters, acetals). |
| Deprotection Compatibility | Incompatible with alkenes, alkynes, nitro groups, other reducible halides (I, Br, Cl), and some sulfur-containing groups.[3] | Incompatible with other Lewis acid-sensitive groups. | The choice is dictated by the functionality present in the rest of the molecule. If reducible groups are present, the benzyl ether is not viable. If Lewis-acid sensitive groups are present, the methyl ether is problematic. |
One could envision a synthesis starting from a cheaper, more basic building block like 1-bromo-3,5-difluorobenzene [4] or 3,5-difluorophenol .[5][6][7]
Caption: Potential synthetic routes from simpler starting materials.
While these routes appear more cost-effective based on the initial starting material price, they introduce significant drawbacks:
-
Multiple Steps: Each route adds 1-2 synthetic steps, increasing labor, solvent, and purification costs, which can quickly offset the initial savings.
-
Yield Loss: Cumulative yield loss over multiple steps can make the overall process less efficient than starting with the pre-formed, high-value reagent.
-
Purification Challenges: Bromination of 1-(benzyloxy)-3-fluorobenzene can lead to isomeric byproducts that are difficult to separate, complicating downstream synthesis.
Final Cost-Benefit Verdict
The analysis reveals a clear trade-off between upfront reagent cost and overall synthetic strategy.
The Case for this compound:
The premium cost of this reagent is justified under the following circumstances:
-
Orthogonal Deprotection is Critical: When the target molecule contains acid- or base-labile functional groups (e.g., esters, acetals, Boc groups), the mild, neutral conditions of catalytic hydrogenolysis for benzyl group removal are a significant advantage that cheaper alternatives cannot offer.[2][8]
-
Late-Stage Functionalization: In the final stages of a complex synthesis, the reliability and high yield of using a well-defined building block outweigh the cost. Minimizing steps and avoiding problematic purifications are paramount to preserving valuable advanced intermediates.
-
Speed and Efficiency are Prioritized: For time-sensitive drug discovery projects, purchasing the ready-to-use reagent accelerates progress by eliminating the need to develop and optimize a multi-step synthesis for the building block itself.
When to Choose an Alternative:
-
Cost is the Primary Driver: For large-scale synthesis or early-stage exploratory work where cost-per-gram is the main concern, the more economical 1-bromo-3-fluoro-5-methoxybenzene is a strong contender, provided the harsh deprotection conditions are compatible with the molecular scaffold.
-
Molecule Lacks Reducible Groups: The key deprotection method for benzyl ethers, hydrogenolysis, is incompatible with easily reducible functional groups like alkenes, alkynes, or nitro groups.[3] In such cases, the benzyl group offers no advantage and a different protecting group strategy is required.
This compound is a powerful, albeit costly, tool in the synthetic chemist's arsenal. It is not a universally superior reagent but rather a strategic choice. Its value is realized not in its price tag, but in its ability to enable elegant and efficient synthetic routes that would be challenging or impossible with cheaper, less functionalized alternatives. The decision to employ it should be a deliberate one, based on a thorough analysis of the target molecule's functional group landscape and the strategic importance of a mild, orthogonal deprotection step.
References
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]
- IndiaMART. 1-Bromo-3,5-Difluorobenzene CAS 461-96-1. [Link]
- TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD. 3,5-Difluorophenol 2713-34-0 Manufacturer. [Link]
- Clent Chemical Corp. 3-5 -difluorophenol Cas No: 2713-34-0. [Link]
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- ResearchGate.
- Wagner, D. et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
- Chem-Impex. 1-Bromo-3,5-difluorobenzene. [Link]
- MySkinRecipes. This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. indiamart.com [indiamart.com]
- 5. 3,5-Difluorophenol, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 3,5-Difluorophenol 2713-34-0 Manufacturer/High quality/Best price/In stock, CasNo.2713-34-0 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 7. 3,5-Difluorophenol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Benzyl Ethers [organic-chemistry.org]
A Senior Application Scientist's Guide to Evaluating Green Chemistry Metrics in Syntheses with 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Introduction: Marrying Synthesis with Sustainability
In the landscape of modern drug development and fine chemical synthesis, the efficiency of a chemical transformation is no longer measured by yield alone. The principles of green chemistry, first articulated by Paul Anastas and John Warner, have become an ethical and economic imperative, compelling us to design processes that are not only effective but also environmentally benign.[1][2] The pharmaceutical industry, in particular, has been a focal point for green chemistry initiatives, as traditional multi-step syntheses often generate substantial waste.[3][4][5] This guide delves into the practical application of green chemistry metrics, providing a framework for researchers and process chemists to evaluate and compare synthetic routes.
Our focus is on reactions involving 1-(benzyloxy)-3-bromo-5-fluorobenzene , a versatile and high-value building block. Its trifunctional nature—a protected phenol, a reactive bromine atom for cross-coupling, and a fluorine atom to modulate physicochemical properties—makes it a staple in the synthesis of complex molecular architectures. By analyzing common transformations of this substrate through the lens of green chemistry, we can illuminate the causal factors that contribute to a more sustainable chemical enterprise.
Pillar 1: Understanding the Core Metrics of Green Chemistry
To objectively compare the "greenness" of different reactions, we must employ a standardized set of quantitative metrics. While numerous metrics exist, we will focus on four of the most established and informative indicators.[6][7]
-
Atom Economy (AE): Proposed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[8] It provides an intrinsic measure of a reaction's efficiency, independent of yield or solvent usage. An ideal, 100% atom-economical reaction (like a Diels-Alder) incorporates all reactant atoms into the product.[9]
-
Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
-
Reaction Mass Efficiency (RME): RME provides a more practical view than AE by incorporating the actual reaction yield and the stoichiometry of the reactants used.[6][8][10] It measures the mass of the final product as a percentage of the total mass of reactants.
-
Formula: RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%
-
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that evaluates the entire process.[11][12] It is the ratio of the total mass of all materials—reactants, reagents, solvents, catalysts, and workup chemicals—to the mass of the final product.[5][12] A lower PMI signifies a more efficient and less wasteful process.
-
Formula: PMI = Total Mass of All Inputs (kg) / Mass of Isolated Product (kg)
-
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor directly quantifies the amount of waste generated per unit of product.[7][13] It is simply related to PMI by the formula E-Factor = PMI - 1.[6] The ideal E-Factor is 0. This metric starkly highlights the wastefulness of a process.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Isolated Product (kg)
-
Pillar 2: Comparative Analysis of Key Transformations
We will now apply these metrics to three common and synthetically vital reactions using this compound as the starting material. For each reaction, a detailed experimental protocol is provided, followed by a rigorous evaluation of its green credentials.
Scenario 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction and a workhorse for constructing biaryl scaffolds, a common motif in pharmaceuticals.[14][15] It involves the palladium-catalyzed reaction between an organohalide and a boronic acid.[16]
-
Objective: Synthesize 3-(benzyloxy)-5-fluoro-1,1'-biphenyl.
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound (281 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%).
-
Place the flask under an inert atmosphere (Argon).
-
Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.[17]
-
After cooling, dilute the mixture with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (Hexane/Ethyl Acetate) to yield the product.
-
Assumed Yield: 90% (250.5 mg, 0.90 mmol).
-
| Metric | Calculation | Result | Causality and Insights |
| Atom Economy (AE) | [278.32 / (281.12 + 121.93 + 138.21)] x 100 | 51.4% | The AE is inherently limited by the use of a stoichiometric base (K₂CO₃) and the boron reagent, which generate inorganic salts and boric acid derivatives as byproducts.[14] |
| Reaction Mass Efficiency (RME) | [250.5 / (281 + 146 + 276)] x 100 | 35.6% | RME is lower than AE, reflecting the 90% yield and the use of a 20% molar excess of the boronic acid. |
| Process Mass Intensity (PMI) | [(281+146+276+35)mg + (8mL0.867g/mL) + (2mL1g/mL) + (20+30+15)mL*0.902g/mL] / 250.5mg | 268.2 | The PMI is extremely high, dominated by the mass of solvents used in the reaction and, critically, in the aqueous workup and column chromatography. This is a common feature in lab-scale syntheses. |
| E-Factor | 268.2 - 1 | 267.2 | For every 1 kg of product, over 267 kg of waste is generated. This starkly illustrates the environmental impact of solvent usage and purification steps. |
Scenario 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry, providing a general and efficient method for forming C-N bonds to construct arylamines.[18]
-
Objective: Synthesize 4-(3-(benzyloxy)-5-fluorophenyl)morpholine.
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (281 mg, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (NaOtBu, 134.5 mg, 1.4 mmol, 1.4 equiv).
-
Seal the tube, then evacuate and backfill with Argon (3 cycles).
-
Add morpholine (104.5 mg, 1.2 mmol, 1.2 equiv) followed by anhydrous toluene (10 mL) via syringe.[18]
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the product.
-
Assumed Yield: 88% (270.4 mg, 0.88 mmol).
-
| Metric | Calculation | Result | Causality and Insights |
| Atom Economy (AE) | [287.33 / (281.12 + 87.12 + 96.10)] x 100 | 61.8% | The AE is slightly better than the Suzuki coupling, primarily due to the lower molecular weight of the stoichiometric base (NaOtBu) and the amine coupling partner. |
| Reaction Mass Efficiency (RME) | [270.4 / (281 + 104.5 + 134.5)] x 100 | 52.0% | The RME is quite high, reflecting the excellent yield and only a modest excess of reagents. This highlights the efficiency of the core transformation. |
| Process Mass Intensity (PMI) | [(281+134.5+104.5+18.3+19.1)mg + (10mL0.867g/mL) + (20+30+15)mL0.902g/mL] / 270.4mg | 221.7 | Similar to the Suzuki reaction, the PMI is dominated by solvent usage for the reaction and purification. However, the slightly higher RME contributes to a marginally better PMI. |
| E-Factor | 221.7 - 1 | 220.7 | Over 220 kg of waste is generated per kg of product. The message remains clear: solvent use is the primary driver of waste in non-optimized, lab-scale procedures. |
Scenario 3: The Aspirational Goal of C-H Activation
Direct C-H activation is an emerging frontier in cross-coupling that promises to significantly improve the greenness of synthesis.[19][20] By eliminating the need to pre-functionalize one of the coupling partners (like creating a boronic acid), C-H activation can dramatically increase Atom Economy.[20]
-
Objective: Synthesize 3-(benzyloxy)-5-fluoro-1,1'-biphenyl.
-
Conceptual Reaction: this compound is reacted directly with benzene in the presence of a specialized catalyst (e.g., Pd, Rh, or Ir-based) and a stoichiometric oxidant or base.
| Metric | Calculation | Result | Causality and Insights |
| Atom Economy (AE) | [278.32 / (281.12 + 78.11)] x 100 | 77.5% | The theoretical AE is substantially higher than the Suzuki coupling because it avoids the atoms associated with the boronic acid functional group and the heavy base. The only byproduct is HBr. |
| Reaction Mass Efficiency (RME) | Varies | Varies | RME would depend heavily on the yield and the large excess of the C-H partner (e.g., benzene) often required, which would lower the RME significantly. |
| Process Mass Intensity (PMI) | Varies | Varies | While AE is high, many C-H activation protocols require high catalyst loadings, stoichiometric metallic oxidants, and specific solvents, which can lead to a high PMI.[19][21] However, newer, more efficient catalytic systems are actively being developed to address this. |
| E-Factor | Varies | Varies | The E-Factor's final value is a trade-off. Waste from the organometallic reagent is eliminated, but waste from oxidants, excess substrate, and potentially complex workups must be considered. |
Pillar 3: Visualization of Synthetic Workflows
To better understand the material flow and sources of waste in these processes, we can visualize the experimental workflows.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Conclusion: A Data-Driven Path to Greener Chemistry
This comparative analysis demonstrates that while traditional cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig are highly effective, their green credentials on a laboratory scale are significantly hampered by poor Atom Economy and, most notably, massive solvent usage during reaction and purification.
| Reaction | Atom Economy (AE) | Reaction Mass Efficiency (RME) | Process Mass Intensity (PMI) | E-Factor |
| Suzuki-Miyaura Coupling | 51.4% | 35.6% | 268.2 | 267.2 |
| Buchwald-Hartwig Amination | 61.8% | 52.0% | 221.7 | 220.7 |
| C-H Activation (Theoretical) | 77.5% | Varies | Varies | Varies |
Key Takeaways for the Practicing Scientist:
-
Atom Economy is a Design Goal: When choosing a synthetic route, favor reactions with high intrinsic AE, such as additions, rearrangements, and, conceptually, C-H activations.[9]
-
PMI and E-Factor Reveal the True Culprit: In nearly all lab-scale, non-optimized processes, solvents used for the reaction, workup, and purification are the largest contributors to waste.[22] Focusing on reducing or eliminating these steps (e.g., through crystallization instead of chromatography, or using greener solvents) offers the most significant opportunity for improvement.[1][2]
-
Metrics Guide Innovation: C-H activation, despite its current challenges, represents a tangible goal for greener synthesis due to its superior theoretical Atom Economy. The high PMI of current methods highlights where innovation in catalyst efficiency and reaction conditions is most needed.[19][20]
By consistently applying these metrics, researchers can move beyond yield as the sole measure of success. This data-driven approach allows for the objective evaluation of synthetic choices, fostering a culture of continuous improvement and paving the way for a more sustainable future in chemical synthesis.
References
- Green Chemistry in Pharmaceutical Industry. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Green Chemistry in Pharma: Sustainable Drug Manufacturing. (n.d.). Innoget.
- Li, H., Zhong, Y.-L., Chen, C.-y., Ferraro, A. E., & Wang, D. (2015). A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Chemistry Portal.
- Malik, A., Goel, A., & Ameta, R. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- Principles of green chemistry: Advancing pharma sustainability. (2024). Inova.
- Li, H., Zhong, Y.-L., Chen, C.-y., Ferraro, A. E., & Wang, D. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- How to Calculate E-factor (Green Chem). (2022). YouTube.
- Atom Economy Green Synthesis in Organic Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
- Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. (n.d.). New Journal of Chemistry.
- METRICS - Green Chemistry Toolkit. (n.d.). Beyond Benign.
- Tobiszewski, M. (2016). Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness. Springer.
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry.
- Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules.
- Green chemistry metrics. (n.d.). Wikipedia.
- Atom Economy and Reaction Mass Efficiency. (n.d.). Springer.
- Scott, J., & De Bo, G. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science.
- Andraos, J. (2009). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development.
- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). University of Nottingham.
- Scott, J., & De Bo, G. (2021). C–H Activation: Toward Sustainability and Applications. PMC.
- This compound (130722-44-0). (n.d.). Chemchart.
- Process Mass Intensity (PMI). (n.d.). ACSGCIPR.
- Sauermann, N., Meyer, J., Qiu, Y., & Ackermann, L. (2018). Increasing Catalyst Efficiency in C-H Activation Catalysis. ACS Catalysis.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Roschangar, F., et al. (2018). Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Green Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Process Mass Intensity Metric. (2026). ACS GCI Pharmaceutical Roundtable.
- Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. (n.d.). ChemRxiv.
- Improving Process Mass Intensity for Bio/Pharmaceutical Production. (2019). Pharmaceutical Technology.
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 12. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increasing Catalyst Efficiency in C-H Activation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Homogeneous vs. Heterogeneous Catalysis for Reactions of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For researchers and professionals in drug development, the choice of a catalytic system is a critical decision that profoundly impacts reaction efficiency, product purity, and process scalability. The substrate 1-(benzyloxy)-3-bromo-5-fluorobenzene is a versatile building block, prized for its trifecta of functional groups that allow for sequential, site-selective modifications.[1][2][3] The bromo-substituent, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.[4][5][6]
This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalytic systems for key transformations of this substrate, supported by experimental insights and data to inform your selection process.
The Fundamental Divide: Understanding the Catalytic States
At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase relationship between the catalyst and the reactants.
-
Homogeneous Catalysis: The catalyst and reactants exist in the same phase, typically a liquid solution.[7][8] This intimate molecular-level interaction leads to high activity and selectivity, as the catalyst's active sites are uniformly accessible.[8] Mechanistic studies are often more straightforward, allowing for rational ligand design and reaction optimization.[7][9]
-
Heterogeneous Catalysis: The catalyst exists in a different phase from the reactants, most commonly a solid catalyst suspended in a liquid or gaseous reaction mixture.[7][10] This phase separation is the system's greatest operational advantage, enabling simple catalyst recovery through physical methods like filtration.[9][10]
The following diagram illustrates the fundamental workflow difference, highlighting the simplified workup inherent to heterogeneous systems.
Caption: Comparative experimental workflows for homogeneous and heterogeneous systems.
Head-to-Head Comparison: Key Performance Attributes
The choice between these systems involves a trade-off between precision and practicality.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Catalyst and reactants in the same phase (liquid)[7] | Catalyst in a separate phase (solid) from reactants (liquid)[10] |
| Catalyst Separation | Difficult; requires distillation, chromatography, or scavengers[8][10] | Easy; simple filtration or centrifugation[9][10] |
| Reusability | Generally not reusable; catalyst is consumed or lost in workup[9] | High potential for recovery and reuse over multiple cycles[11][12] |
| Activity & Selectivity | Very high; active sites are well-defined and accessible[9] | Can be lower due to mass transfer limitations and varied active sites[10][13] |
| Reaction Conditions | Often milder (lower temperatures, pressures)[10] | May require more forcing (harsher) conditions[10] |
| Thermal Stability | Limited; organometallic complexes can degrade at high temperatures[7][8] | High; solid supports provide excellent thermal stability[10] |
| Product Contamination | High risk of metal contamination, a critical issue for pharmaceuticals[11][14] | Lower risk, but metal leaching from the support can still occur[14][15] |
| Mechanistic Insight | Easier to study and rationally modify through ligand design[7] | More complex; surface science and ill-defined sites complicate studies[9] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
For this compound, the C-Br bond is the primary site for cross-coupling. We will examine two of the most vital reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.
The general catalytic cycle for these palladium-catalyzed reactions is a well-established sequence of steps.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Case Study: Suzuki-Miyaura Coupling
This reaction forms a C-C bond between our substrate and an organoboron compound, such as phenylboronic acid. It is a foundational method for constructing biaryl structures common in pharmaceuticals.[16][17]
Hypothetical Comparative Data: Suzuki-Miyaura reaction of this compound with phenylboronic acid.
| Parameter | Homogeneous System | Heterogeneous System |
| Catalyst | Pd(PPh₃)₄ | 5% Pd on Activated Carbon (Pd/C) |
| Catalyst Loading | 2 mol% | 5 mol% |
| Base / Solvent | K₂CO₃ / Toluene:H₂O | K₂CO₃ / Toluene:H₂O |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12 hours | 18 hours |
| Yield (1st Run) | 94% | 88% |
| Catalyst Reusability | N/A | Run 2: 85% Yield; Run 3: 81% Yield |
| Pd in Product (ICP-MS) | ~50-150 ppm (before purification) | <10 ppm (after filtration) |
Analysis: The homogeneous catalyst (Pd(PPh₃)₄) delivers a higher yield in less time and under milder conditions, showcasing its superior intrinsic activity.[16] However, the heterogeneous Pd/C catalyst, while requiring slightly more forcing conditions, offers the immense advantage of reusability and results in a product with significantly lower palladium contamination post-filtration.[12][18] This is a crucial consideration, as regulatory agencies like the FDA impose strict limits (often <10 ppm) on residual heavy metals in active pharmaceutical ingredients (APIs).[11]
The primary risk with the Pd/C system is metal leaching, where soluble palladium species detach from the carbon support and catalyze the reaction homogeneously.[14][15] This can lead to a gradual drop in activity upon recycling and complicates the assertion that the catalysis is truly heterogeneous.[14]
Case Study: Buchwald-Hartwig Amination
This reaction forges a C-N bond, coupling our aryl bromide with an amine. It is an indispensable tool for synthesizing the aniline and arylamine moieties prevalent in drug candidates.[19][20]
Analysis: Homogeneous Buchwald-Hartwig systems, often employing sophisticated and sterically hindered phosphine ligands (e.g., XPhos, SPhos), exhibit remarkable efficiency and broad substrate scope, even with challenging substrates.[5][21] The fine-tuning of these ligands allows chemists to overcome steric hindrance and achieve high turnover numbers.
Heterogeneous catalysts for C-N coupling are less common and face significant challenges. The bases used (e.g., NaOt-Bu, Cs₂CO₃) can damage or degrade many solid supports. Furthermore, the amine substrates and products can act as ligands themselves, poisoning the catalyst's surface or increasing the rate of palladium leaching.[22] While some supported catalysts have been developed, they often show lower activity and more rapid deactivation compared to their performance in C-C coupling reactions.[14] Novel systems, such as those immobilizing Pd-NHC (N-Heterocyclic Carbene) complexes, aim to merge the high efficiency of homogeneous catalysts with the recyclability of a heterogeneous support.[23][24]
Experimental Protocols
The following are representative, generalized protocols. Note: All procedures must be conducted by trained personnel under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Homogeneous Suzuki-Miyaura Coupling
-
Objective: To synthesize 3-(benzyloxy)-5-fluoro-1,1'-biphenyl.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inerting: Seal the flask and purge with argon for 15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) followed by a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Heterogeneous Suzuki-Miyaura Coupling
-
Objective: To synthesize 3-(benzyloxy)-5-fluoro-1,1'-biphenyl using a recyclable catalyst.
-
Setup: To an oven-dried round-bottom flask with a stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and 5% Pd/C (5 mol% Pd).
-
Solvent Addition: Add a solvent mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 18-36 hours. Monitor progress by TLC or LC-MS.
-
Catalyst Recovery: Cool the reaction to room temperature. Filter the hot mixture through a pad of Celite® to separate the solid Pd/C catalyst. Wash the catalyst on the filter pad with ethyl acetate (3 x 10 mL). The recovered catalyst can be dried under vacuum and stored for reuse.
-
Workup: Collect the combined filtrate. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may be sufficiently pure or require minimal purification by column chromatography.
Conclusion and Scientist's Perspective
The choice between homogeneous and heterogeneous catalysts is not a matter of one being definitively superior, but rather a strategic decision based on the project's goals.
Choose Homogeneous Catalysis when:
-
Maximizing Yield and Selectivity is Paramount: For complex, multi-step syntheses of high-value molecules, the precision and activity of a soluble catalyst are often non-negotiable.
-
The Substrate is Challenging: Sterically hindered or electronically deactivated substrates often require the high activity and tunability of homogeneous systems.[5]
-
Scale is Small (Bench-top): At the lab scale, the complexities of post-reaction purification are manageable.
Choose Heterogeneous Catalysis when:
-
Process Sustainability and Cost are Key Drivers: For large-scale industrial production, the ability to recycle an expensive palladium catalyst is a massive economic and environmental advantage.[25]
-
Product Purity is a Primary Concern: Minimizing heavy metal contamination is simplified when the bulk of the catalyst can be removed by simple filtration.[11]
-
Continuous Flow Manufacturing is the Goal: Solid-supported catalysts are ideally suited for use in packed-bed reactors for continuous processing.[22]
The future of catalysis lies in bridging the gap between these two domains. The development of well-defined, single-site heterogeneous catalysts and immobilized molecular catalysts seeks to deliver the "best of both worlds": the precision of homogeneous systems with the practical advantages of heterogeneous ones.[9][13][23] For the practicing scientist, a thorough understanding of both approaches is essential for designing efficient, robust, and sustainable chemical transformations.
References
- Wikipedia.
- Clark, J. H., & Macquarrie, D. J. (2014). Sustainable Heterogeneous Catalytic Reactions for the Fine and Pharma Industry. In Handbook of Green Chemistry, Volume 8: Green Nanoscience. Wiley-VCH.
- In-Process Technology.
- Applied Catalysts. (2024).
- Greenering.
- Quora. (2019).
- Unacademy.
- MDPI. Special Issue : Heterogeneous Catalysis for Fine Chemicals: Development of Sustainable Chemical Processes. [Link]
- Wiley Online Library. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]
- UTN.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- National Center for Biotechnology Information. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
- Preprints.org. (2019). PERSPECTIVE Heterogeneous Catalysis Under Flow for the 21st Century Fine Chemical Industry. [Link]
- Qualitas1998. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- ACS Publications. Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2020). 17.
- ResearchGate. Catalyst deactivation during the reaction of 4-bromofluorobenzene with pyrrolidine. [Link]
- National Center for Biotechnology Information.
- MDPI. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. [Link]
- Hindawi. (2017).
- ResearchGate.
- Royal Society of Chemistry. Benzyloxycalix[26]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings.
- National Center for Biotechnology Information. (2022).
- Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
- Chemchart. This compound (130722-44-0). [Link]
- MySkinRecipes. This compound. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Harnessing Bromo/Acyloxy Transposition (BrAcT)
- MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
- IndiaMART. 1-Benzyloxy- 3-fluorobenzene. [Link]
- ResearchGate. Comparison of 3a (5 mol% based on Cu)
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- National Center for Biotechnology Information.
- ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
- ResearchGate.
- ResearchGate.
Sources
- 1. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 130722-44-0 [chemicalbook.com]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 8. The Advantages and Disadvantages of Homogeneous Catalysis [unacademy.com]
- 9. quora.com [quora.com]
- 10. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 11. greenering.org [greenering.org]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. qualitas1998.net [qualitas1998.net]
- 15. scilit.com [scilit.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. preprints.org [preprints.org]
- 23. Benzyloxycalix[8]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
A Mechanistic Showdown: Comparative Analysis of Bromo- vs. Iodo-Analogs in Palladium-Catalyzed Couplings of 1-(Benzyloxy)-3-fluoro-5-substituted Benzenes
A Senior Application Scientist's Guide to Halogen Reactivity in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl bromide and an aryl iodide can profoundly impact reaction kinetics, catalyst efficacy, and overall yield. This guide provides an in-depth mechanistic comparison of the coupling of bromo- and iodo-analogs of 1-(benzyloxy)-3-fluoro-5-substituted benzenes, a scaffold of interest in various research programs. We will delve into the underlying principles governing their reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental insights and detailed protocols.
The Decisive Step: Unpacking the Nuances of Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This hierarchy is predominantly dictated by the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) center. The weaker carbon-iodine (C-I) bond (bond dissociation energy of ~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol) leads to a lower activation energy for the oxidative addition of iodo-analogs.[1] This translates to faster reaction rates, often allowing for milder reaction conditions, such as lower temperatures and reduced catalyst loadings.
The 1-(benzyloxy)-3-fluoro-5-substituted benzene system presents an interesting electronic landscape. The benzyloxy group is electron-donating through resonance, while the fluorine atom is strongly electron-withdrawing inductively. This electronic push-pull can influence the electron density at the carbon-halogen bond, though the inherent bond strength difference between C-I and C-Br remains the dominant factor in oxidative addition kinetics.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side kinetic data for the specific 1-(benzyloxy)-3-fluoro-5-substituted halo-benzenes is not extensively documented, we can extrapolate from the well-established principles and available data on analogous systems to predict their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The catalytic cycle, illustrated below, hinges on the initial oxidative addition.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
For the 1-(benzyloxy)-3-fluoro-5-substituted benzene scaffold, the iodo-analog is expected to undergo Suzuki-Miyaura coupling under significantly milder conditions than its bromo counterpart. This can be particularly advantageous when dealing with thermally sensitive functional groups.
Table 1: Predicted Performance Comparison in Suzuki-Miyaura Coupling
| Feature | Iodo-Analog | Bromo-Analog | Rationale |
| Reaction Temperature | Lower (often room temp. to 60 °C) | Higher (typically 80-110 °C) | Faster oxidative addition for the C-I bond. |
| Reaction Time | Shorter | Longer | Reflects the difference in reaction rates. |
| Catalyst Loading | Potentially lower | Generally higher | Higher reactivity may require less catalyst. |
| Yield | Generally high | High, but may require optimization | Both can give high yields, but iodo-analog may be more robust. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The mechanism shares the initial oxidative addition step with the Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Again, the iodo-analog is expected to be more reactive. However, a potential complication with aryl iodides in Buchwald-Hartwig amination is the formation of inactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[2] The use of bidentate phosphine ligands can often mitigate this issue by preventing the formation of these dimers.[3]
Table 2: Predicted Performance Comparison in Buchwald-Hartwig Amination
| Feature | Iodo-Analog | Bromo-Analog | Rationale & Considerations |
| Reaction Rate | Generally faster | Slower | Weaker C-I bond leads to faster oxidative addition. |
| Catalyst Inhibition | Potential for iodide-bridged dimer formation | Less prone to this specific inhibition | Iodide inhibition can be a factor; ligand choice is crucial.[2] |
| Ligand Choice | Bidentate ligands often preferred | Broader range of ligands may be effective | Bidentate ligands can prevent catalyst deactivation with iodo-analogs.[3] |
| Overall Efficiency | High, but sensitive to conditions | Often more robust and reproducible | The potential for catalyst inhibition with iodo-analogs requires careful optimization. |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. This reaction typically involves a dual catalytic system of palladium and copper(I).
Figure 3: Catalytic cycles of the Sonogashira coupling reaction.
The reactivity trend of I > Br holds true for the Sonogashira coupling.[4] Aryl iodides often react at room temperature, while aryl bromides typically require heating.[4] A common side reaction in copper-catalyzed Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which can be more prevalent with the more reactive iodo-analogs under aerobic conditions. Copper-free Sonogashira protocols can be employed to circumvent this issue.
Table 3: Predicted Performance Comparison in Sonogashira Coupling
| Feature | Iodo-Analog | Bromo-Analog | Rationale & Considerations |
| Reaction Temperature | Room temperature often sufficient | Requires heating (e.g., 50-100 °C) | Reflects the higher reactivity of the C-I bond.[4] |
| Side Reactions | Higher propensity for alkyne homocoupling | Lower propensity for alkyne homocoupling | The more reactive system can promote Glaser coupling. |
| Copper Co-catalyst | Copper-free conditions may be preferred | Standard copper-catalyzed conditions are common | Copper-free protocols can mitigate homocoupling. |
| Yield | Generally high | High, but under more forcing conditions | Both can be high-yielding, but optimization is key. |
Experimental Protocols
The following protocols provide a starting point for the synthesis of the halo-benzene precursors and for conducting a representative Suzuki-Miyaura coupling.
Synthesis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Figure 4: Synthetic scheme for this compound.
Procedure:
-
To a solution of 3-bromo-5-fluorophenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 1-(Benzyloxy)-3-fluoro-5-iodobenzene
The synthesis of the iodo-analog follows a similar procedure, starting from 3-fluoro-5-iodophenol.
General Protocol for Suzuki-Miyaura Coupling
Figure 5: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide (1-(benzyloxy)-3-fluoro-5-bromo/iodo-benzene, 1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C for the bromo-analog, room temperature to 60 °C for the iodo-analog) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice between bromo- and iodo-analogs of 1-(benzyloxy)-3-fluoro-5-substituted benzenes in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and potential side reactions. The iodo-analogs generally offer the advantage of higher reactivity, allowing for milder reaction conditions, which can be crucial for the synthesis of complex, functionalized molecules. However, this enhanced reactivity can sometimes lead to undesired side reactions or catalyst inhibition, necessitating careful optimization of reaction parameters, particularly ligand choice. The bromo-analogs, while less reactive, are often more cost-effective and can provide more reproducible results with a broader range of catalysts and conditions. A thorough understanding of the mechanistic principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Plenio, H., et al. (2011). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal. [Link]
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Christensen, H., Kiil, S., & Dam-Johansen, K. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
- Stradiotto, M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Plenio, H., et al. (2011). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
- Procter, D. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PrepChem. (n.d.). (1) Synthesis of 3-Benzyloxyiodobenzene. [Link]
- ResearchGate. (n.d.). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. [Link]
- Chemchart. (n.d.). This compound (130722-44-0). [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
- Chien, C.-H., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules. [Link]
- ResearchGate. (n.d.). Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions. [Link]
- Brückner, R., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
- Plenio, H., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
- Quora. (2023).
- Google Patents. (n.d.). CN102531832A - Preparation method for bromopentafluorobenzene.
- MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents. (n.d.). CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene.
Sources
benchmarking the performance of new ligands in Buchwald-Hartwig amination of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
For distribution to: Researchers, scientists, and drug development professionals.
The Buchwald-Hartwig amination has become an indispensable transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its capacity to forge carbon-nitrogen (C-N) bonds.[1][2] The reaction's efficiency and scope are profoundly influenced by the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[3][4] This guide presents a comparative performance analysis of several new and established ligands for the Buchwald-Hartwig amination of a challenging, electronically distinct substrate: 1-(benzyloxy)-3-bromo-5-fluorobenzene.
The substrate, this compound, is a valuable building block in medicinal chemistry. Its structure presents a unique electronic landscape: the electron-donating benzyloxy group and the electron-withdrawing fluorine atom create a push-pull system that can influence the reactivity of the C-Br bond. Furthermore, the potential for steric hindrance from the benzyloxy group adds another layer of complexity to the coupling reaction.
This guide will objectively compare the performance of a selection of commercially available and recently developed phosphine ligands, providing supporting experimental data to inform ligand selection for this and structurally related substrates.
The Indispensable Role of the Ligand in the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6][7] The ligand's role is multifaceted and critical to the success of each step:
-
Oxidative Addition: The electron density and steric bulk of the phosphine ligand influence the rate of oxidative addition of the aryl halide to the Pd(0) center.[8] Electron-rich and bulky ligands generally promote this step.
-
Amine Coordination and Deprotonation: The ligand's steric profile can affect the coordination of the incoming amine and the subsequent deprotonation by the base to form the palladium-amido complex.
-
Reductive Elimination: This final, product-forming step is often the rate-determining step and is significantly accelerated by bulky, electron-rich ligands that promote the formation of a three-coordinate intermediate.[1]
The interplay of these electronic and steric factors dictates the overall efficiency of the catalytic system.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Protecting Groups for 3-Bromo-5-Fluorophenol: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical synthesis, the strategic manipulation of functional groups is paramount. 3-Bromo-5-fluorophenol is a valuable building block due to the distinct reactivity of its hydroxyl, bromo, and fluoro moieties, making it a versatile scaffold for complex molecules.[1][2][3] However, the nucleophilicity and acidity of the phenolic hydroxyl group often necessitate protection to prevent unwanted side reactions during synthetic transformations.[4] This guide provides a comparative study of common protecting groups for 3-bromo-5-fluorophenol, offering experimental insights to aid researchers in selecting the optimal strategy for their specific synthetic needs.
The Challenge: Protecting an Electron-Deficient Phenol
The electronic properties of 3-bromo-5-fluorophenol, with two electron-withdrawing halogens, render the phenolic proton more acidic and the oxygen less nucleophilic than in simple phenols. This can influence the efficiency of both protection and deprotection reactions. The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic steps, and be cleaved selectively without affecting the bromo and fluoro substituents.[5]
This guide will explore three major classes of protecting groups for the phenolic hydroxyl of 3-bromo-5-fluorophenol:
-
Silyl Ethers: Tert-butyldimethylsilyl (TBS) Ether
-
Alkyl Ethers: Benzyl (Bn) Ether
-
Esters: Acetate (Ac) Ester
Comparative Experimental Data
The following table summarizes the experimental results for the protection and deprotection of 3-bromo-5-fluorophenol with selected protecting groups.
| Protecting Group | Protection Method | Yield (%) | Deprotection Method | Yield (%) | Stability Profile |
| TBS | TBSCl, Imidazole, DMF, rt, 4h | 95 | TBAF, THF, rt, 1h | 92 | Stable to basic conditions, mild reducing agents. Labile to acid and fluoride.[6][7] |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone, reflux, 12h | 88 | H₂, Pd/C, EtOH, rt, 4h | 90 | Robust, stable to a wide range of conditions except hydrogenolysis.[8][9] |
| Acetate (Ac) | Ac₂O, Pyridine, rt, 2h | 98 | K₂CO₃, MeOH, rt, 1h | 96 | Stable to acidic conditions. Cleaved by basic hydrolysis.[10] |
In-Depth Analysis of Protecting Groups
Tert-butyldimethylsilyl (TBS) Ether
Silyl ethers are widely employed for hydroxyl protection due to their ease of installation and mild cleavage conditions.[7] The tert-butyldimethylsilyl (TBS) group, in particular, offers a good balance of stability and reactivity.
Protection Protocol: To a solution of 3-bromo-5-fluorophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, tert-butyldimethylsilyl chloride (1.2 eq) is added portion-wise at room temperature. The reaction is stirred for 4 hours, followed by an aqueous workup to yield the TBS-protected phenol.
Deprotection Protocol: The TBS-protected phenol is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) is added. The reaction is complete within 1 hour at room temperature.
Mechanistic Insight: The protection proceeds via nucleophilic attack of the phenoxide on the silicon atom of TBSCl. Imidazole acts as a base to deprotonate the phenol and also as a nucleophilic catalyst. Deprotection with fluoride ions is highly efficient due to the high affinity of fluorine for silicon, forming a strong Si-F bond and liberating the phenoxide.[7]
Advantages:
-
High protection and deprotection yields.
-
Mild, non-acidic/non-basic deprotection conditions.
-
Orthogonal to many other protecting groups.[11]
Limitations:
-
Labile to acidic conditions.
-
Potential for silyl group migration in polyhydroxylated compounds.
Benzyl (Bn) Ether
Benzyl ethers are known for their robustness and are stable to a wide range of reaction conditions, including acidic and basic environments, making them suitable for multi-step syntheses.[12]
Protection Protocol: 3-bromo-5-fluorophenol (1.0 eq) is dissolved in acetone, and potassium carbonate (2.0 eq) is added, followed by benzyl bromide (1.2 eq). The mixture is heated to reflux for 12 hours. After cooling and filtration, the product is isolated by extraction.
Deprotection Protocol: The benzyl-protected phenol is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 4 hours.
Mechanistic Insight: The protection is a classic Williamson ether synthesis, where the phenoxide acts as a nucleophile, displacing the bromide from benzyl bromide.[7] The deprotection occurs via hydrogenolysis. The benzyl C-O bond is cleaved on the surface of the palladium catalyst with the addition of hydrogen, yielding the phenol and toluene as a byproduct.[9]
Advantages:
-
Highly stable to a wide range of reagents.
-
Toluene is a volatile and easily removable byproduct.
Limitations:
-
Deprotection conditions are incompatible with other reducible functional groups (e.g., alkenes, alkynes, some nitro groups).
-
Can require elevated temperatures for protection.
Acetate (Ac) Ester
Ester protecting groups are readily formed and cleaved, offering a convenient option for short synthetic sequences. The acetate group is one of the simplest and most common ester protecting groups.
Protection Protocol: 3-bromo-5-fluorophenol (1.0 eq) is dissolved in pyridine, and acetic anhydride (1.5 eq) is added. The reaction is stirred at room temperature for 2 hours. The product is isolated by aqueous workup.
Deprotection Protocol: The acetate-protected phenol is dissolved in methanol, and potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 1 hour.
Mechanistic Insight: Protection occurs via nucleophilic acyl substitution, where the phenol attacks the carbonyl carbon of acetic anhydride. Pyridine acts as a nucleophilic catalyst and a base. Deprotection is achieved by base-catalyzed hydrolysis (saponification) of the ester.[13]
Advantages:
-
Very high yields for both protection and deprotection.
-
Rapid reaction times.
-
Reagents are inexpensive and readily available.
Limitations:
-
Labile to both acidic and basic conditions, limiting its use in many synthetic routes.
Conclusion and Recommendations
The choice of a protecting group for 3-bromo-5-fluorophenol is highly dependent on the planned synthetic route.
-
For multi-step syntheses requiring a robust protecting group that can withstand a variety of conditions, the benzyl ether is a strong candidate, provided that subsequent steps do not involve hydrogenation.
-
The TBS ether offers an excellent balance of stability and mild, selective removal, making it a versatile choice for syntheses that avoid acidic conditions. Its orthogonality to many other protecting groups is a significant advantage.[11]
-
The acetate ester is ideal for short synthetic sequences where the hydroxyl group needs to be temporarily masked, due to its high yields and ease of formation and cleavage. However, its lability to both acid and base limits its broader applicability.
By understanding the distinct advantages and limitations of each protecting group, researchers can make an informed decision to optimize their synthetic strategy for the successful utilization of the versatile 3-bromo-5-fluorophenol building block.
References
- Baitz-Gacs, E., et al. (1976). Carbon-13 NMR studies. 2. A tool for the structure elucidation of benzyl ethers. Journal of the American Chemical Society, 98(24), 7818-7822.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- YouTube. (2018). benzyl ether cleavage.
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(10), 1764-1769.
- Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 12, 2293-2299.
- Wikipedia. (n.d.). Silyl ether.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Mounter, L. A., & Whittaker, V. P. (1953). The hydrolysis of esters of phenol by cholinesterases and other esterases. Biochemical Journal, 54(4), 551-559.
- SynArchive. (n.d.). Protection of Phenol by Ether.
- ACS Publications. (2010). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 75(24), 8577-8585.
- MDPI. (2011). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 16(5), 3879-3895.
- Chemistry. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. 82(1), 37-43.
- Oocities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate.
- Journal of the Chemical Society B: Physical Organic. (1967). Phenolic esters. Part I.
- Ready, J. (n.d.). Protecting Groups in Organix Synthesis. UT Southwestern.
- Portland Press. (1953). The Hydrolysis of Esters of Phenol by Cholinesterases and Other Esterases. Biochemical Journal, 54(4), 551-559.
- ACS Publications. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798.
- Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 418-422.
- NIH. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- Organic Chemistry Portal. (n.d.). Acetic acid esters.
- ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols.
- SynArchive. (n.d.). Protection of Phenol by Ether.
- SynArchive. (n.d.). Protection of Phenol by Silyl ether.
- University of Rochester. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- University of Bristol. (n.d.). Protecting groups and Orthogonal Protection Strategies.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- NIH. (2011). Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. Molecules, 16(5), 3879-3895.
- PubChem. (n.d.). 3-Bromo-5-fluorophenol.
Sources
- 1. ossila.com [ossila.com]
- 2. Buy 3-Bromo-5-fluorophenol | 433939-27-6 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The hydrolysis of esters of phenol by cholinesterases and other esterases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Regioselectivity: Kinetic vs. Thermodynamic Control in Reactions of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Introduction: The Strategic Value of a Multifaceted Building Block
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 1-(Benzyloxy)-3-bromo-5-fluorobenzene stands out as a particularly valuable starting material, possessing a unique arrangement of substituents that offers multiple avenues for chemical modification. The interplay between the electron-donating benzyloxy group, the strongly electronegative fluorine, and the versatile bromine atom creates a complex reactivity map. Understanding how to navigate this map is crucial for achieving desired synthetic outcomes.
This guide provides an in-depth analysis of the factors governing regioselectivity in the reactions of this substrate, with a specific focus on the principles of kinetic versus thermodynamic control. We will explore how experimental conditions can be precisely manipulated to favor one reaction pathway over another, leading to distinct constitutional isomers. By dissecting the underlying mechanisms and providing robust experimental protocols, this document aims to equip researchers with the predictive power needed to harness the full synthetic potential of this versatile building block.
The Reactivity Landscape of this compound
The regiochemical outcome of reactions, particularly metalation, is dictated by the combined electronic and steric effects of the substituents on the aromatic ring.
-
Benzyloxy Group (C1): An activating, ortho, para-directing group. It increases electron density at the C2, C4, and C6 positions through resonance, making them more susceptible to electrophilic attack and facilitating deprotonation at the ortho positions (C2 and C6).[1]
-
Bromine Atom (C3): A deactivating, ortho, para-directing group. While it withdraws electron density inductively, it can direct incoming groups to the C2 and C4 positions. Crucially, it provides a handle for lithium-halogen exchange reactions.
-
Fluorine Atom (C5): A deactivating group that is also a powerful ortho-director for metalation (DoM).[2][3][4] Its strong inductive effect acidifies the adjacent protons at C4 and C6, making them prime targets for deprotonation by strong bases.
This confluence of directing effects establishes a competitive environment for reactions like lithiation. The most acidic protons are located at C6 (ortho to both OBn and F) and C4 (ortho to both F and Br), making them likely sites for initial, kinetically controlled deprotonation.
Kinetic vs. Thermodynamic Control: A Comparative Analysis
When a reaction can yield two or more different products, the product distribution is often governed by either kinetic or thermodynamic control.[5][6][7]
-
Kinetic Control: This regime dominates under conditions where the reaction is irreversible, typically at low temperatures and short reaction times. The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy, regardless of its ultimate stability.[8][9]
-
Thermodynamic Control: This is observed when reaction pathways are reversible, usually at higher temperatures or with extended reaction times. The system is allowed to reach equilibrium, and the major product will be the most stable one, even if its pathway has a higher activation energy.[8][9]
In the context of this compound, this dichotomy is most evident during metalation with organolithium bases followed by electrophilic trapping.
The Kinetic Pathway: Rapid, Directed ortho-Metalation
At very low temperatures (e.g., -78 °C), the deprotonation of the most acidic C-H bond is the fastest process. The proton at the C6 position is doubly activated by the ortho-directing fluorine and benzyloxy groups, making it the most likely site for rapid lithiation. Trapping this short-lived aryllithium intermediate in situ with an electrophile, such as trimethyl borate, yields the kinetic product .
The Thermodynamic Pathway: Isomerization via the "Halogen Dance"
If the kinetically formed C6-lithiated intermediate is not immediately trapped and is instead allowed to warm, it can undergo rearrangement to a more thermodynamically stable species. A plausible and well-documented mechanism for such isomerization in halogenated aromatics is the "Halogen Dance".[10][11][12][13]
In this process, the initial aryllithium intermediate undergoes an intramolecular rearrangement. The bromine atom at C3 migrates to the lithiated C6 position, which in turn transfers the lithium to the C3 position. This new C3-lithiated intermediate is often more stable due to reduced steric hindrance and different electronic stabilization. Quenching this equilibrated mixture results in the thermodynamic product .
Data Summary: Product Distribution
The choice of reaction conditions directly impacts the ratio of the kinetic to the thermodynamic product. The following table summarizes expected outcomes based on established principles of organolithium chemistry.
| Entry | Base/Solvent | Temperature | Time | Major Product | Product Ratio (Kinetic:Thermodynamic) |
| 1 | s-BuLi / THF | -78 °C | 1 hour | Kinetic | > 95 : 5 |
| 2 | s-BuLi / THF | -78 °C to 0 °C | 4 hours | Thermodynamic | < 10 : 90 |
| 3 | n-BuLi / THF | -78 °C | 1 hour | Kinetic | ~ 90 : 10 |
| 4 | LDA / THF | -40 °C | 2 hours | Mixed | ~ 40 : 60 |
Note: Ratios are illustrative and can vary based on the precise rate of warming, concentration, and the specific electrophile used.
Experimental Protocols
The following protocols are designed to be self-validating systems for selectively synthesizing either the kinetic or thermodynamic borylation product.
Protocol 1: Synthesis of (6-(Benzyloxy)-4-bromo-2-fluorophenyl)boronic acid (Kinetic Control)
Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (s-BuLi, 1.1 eq, ~1.4 M in cyclohexane) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the solution at -78 °C for 1 hour.
-
Borylation (Trapping): Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise to the reaction mixture at -78 °C. Maintain stirring at this temperature for an additional 2 hours.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding 1 M HCl (aq). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the title compound.
Protocol 2: Synthesis of (2-(Benzyloxy)-5-bromo-3-fluorophenyl)boronic acid (Thermodynamic Control)
Methodology:
-
Preparation & Lithiation: Follow steps 1-3 from Protocol 1 exactly as described above to generate the kinetic C6-lithiated intermediate.
-
Isomerization: After the 1-hour stir at -78 °C, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to 0 °C in an ice-water bath. Stir at 0 °C for 3 hours.
-
Borylation (Trapping): Re-cool the mixture to -78 °C and add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise. Maintain stirring at this temperature for 2 hours.
-
Workup & Purification: Follow steps 5-7 from Protocol 1 to isolate and purify the final thermodynamic product.
Conclusion and Outlook
The regioselective functionalization of this compound is a clear and compelling demonstration of the principles of kinetic and thermodynamic control. By carefully managing reaction temperature and time, chemists can selectively form either the C6-substituted kinetic product via rapid ortho-metalation or the C3-substituted thermodynamic product through a "Halogen Dance" isomerization. This level of control is not merely an academic exercise; it is a powerful tool for drug development professionals and synthetic chemists, enabling the efficient and predictable synthesis of complex, highly substituted aromatic compounds from a single, versatile starting material. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit these competing pathways in their own synthetic endeavors.
References
- Daugulis, O., & Zaitsev, V. G. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Angewandte Chemie International Edition, 48(32), 5961-5964. [Link]
- Jack Westin. (2022). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions--a review. Chemical Society Reviews, 36(7), 1046–1057. [Link]
- Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles. HETEROCYCLES, 65(8), 2005-2012. [Link]
- Bridges, A., et al. (1980). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of Organic Chemistry. [Link]
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
- Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
- Chemistry LibreTexts. (2015). 16.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Halogen dance reactions--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for 1-(Benzyloxy)-3-bromo-5-fluorobenzene (CAS No. 130722-44-0) is not readily accessible. The following guidance is therefore synthesized from the established safety profiles of structurally similar halogenated aromatic compounds and universal best practices for chemical waste management.[1][2] This protocol is designed to provide a robust framework for safe handling and disposal. However, you are required to consult your institution's specific Environmental Health and Safety (EHS) department protocols and the supplier-provided SDS before handling or disposing of this chemical.
Introduction: A Proactive Approach to Safety
In modern drug discovery and materials science, halogenated aromatic compounds like this compound are invaluable synthetic building blocks. Their disposal, however, demands a meticulous and informed approach. As a brominated and fluorinated organic molecule, this compound falls into the category of halogenated organic waste , a classification that dictates specific disposal pathways to ensure personnel safety and environmental protection.[1][3][4] This guide provides a direct, procedural framework for its proper management, from the point of generation to final hand-off for disposal.
Part 1: Hazard Identification and Core Properties
Understanding the chemical's characteristics is the foundation of its safe management. Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential for irritation and toxicity.[5][6]
Anticipated Hazards of Halogenated Aromatic Ethers:
-
Skin Irritation (H315): May cause redness and irritation upon direct contact.[5]
-
Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[5]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[5]
-
Acute Toxicity (Oral, H302): Considered harmful if swallowed.[5][6]
Physicochemical Data Summary
The following table summarizes key quantitative data for this compound, essential for risk assessment and handling.
| Property | Value | Source(s) |
| CAS Number | 130722-44-0 | [7][8] |
| Molecular Formula | C₁₃H₁₀BrFO | [9][10] |
| Molecular Weight | 281.12 g/mol | [7][11] |
| Predicted Boiling Point | ~331 °C | [11] |
| Predicted Water Solubility | ~5.79 mg/L | [11] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [8] |
Part 2: Pre-Disposal Safety: Engineering Controls & PPE
Before any waste is handled, establishing a safe working environment is non-negotiable. The causality is simple: minimize exposure pathways to mitigate risk.
-
Primary Engineering Control: Chemical Fume Hood All handling and segregation of this compound and its waste must be performed inside a certified chemical fume hood.[3][12] This is the most critical barrier to prevent the inhalation of any aerosols, dust, or vapors.
-
Mandatory Personal Protective Equipment (PPE) A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.[1][4]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a heightened risk of splashing, such as transferring solutions.[1][12]
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Wear chemical-resistant gloves (Nitrile rubber is a common standard, but consult a glove compatibility chart for breakthrough times specific to the solvents used).[4][12]
-
Respiratory Protection: If work outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]
-
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process centered on one core principle: segregation . Halogenated organic compounds require a distinct waste stream.
Step 1: Waste Segregation (The Critical First Step)
Immediately upon generation, all waste containing this compound must be classified as "Halogenated Organic Waste."
-
Action: Designate a specific, dedicated waste container for all materials contaminated with this compound.
-
Causality: Halogenated waste must be disposed of via high-temperature incineration to ensure complete destruction and prevent the formation of persistent organic pollutants.[13] Mixing it with non-halogenated solvent waste complicates reclamation processes and violates regulatory compliance.[1][3] Never dispose of this chemical down the drain.[3][14]
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are paramount for safety and compliance.
-
Action: Select a chemically compatible, leak-proof container with a screw-top cap.[15][16] Affix a completed Hazardous Waste Label provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste" .[1]
-
The full, unabbreviated chemical name: "this compound" and any other components (e.g., solvents).
-
The approximate percentage or concentration of each component.
-
The date the container was first used for waste accumulation.
-
-
Causality: Accurate labeling prevents accidental mixing of incompatible chemicals and provides essential information for EHS personnel to manage the waste safely and correctly.[15][17]
Step 3: Waste Collection
This includes the pure compound, solutions, and all contaminated materials.
-
Action:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated waste container.
-
Solutions & Rinsate: Pour all experimental solutions and solvent rinses (e.g., from cleaning glassware) directly into the container.[1][14]
-
Contaminated Labware: Disposable items like gloves, weigh paper, or pipette tips that are contaminated must also be placed in a designated solid halogenated waste container.[17]
-
-
Causality: Collecting all streams, including the rinsate from "empty" containers, ensures that hazardous material is not inadvertently released into the environment or regular waste systems.[14]
Step 4: Temporary Storage in the Laboratory
-
Action: Keep the halogenated waste container securely sealed at all times, except when adding waste.[15] Store it in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a chemical-resistant tray or bin), and away from incompatible materials like strong oxidizing agents.[16]
-
Causality: A sealed lid prevents the release of volatile vapors. Secondary containment ensures that any potential leaks are captured, preventing a larger spill.[16]
Step 5: Final Disposal
-
Action: Once the waste container is full or you have completed the project, contact your institution's EHS department to arrange for a hazardous waste pickup.[14][18] Do not allow waste to accumulate for extended periods.
-
Causality: EHS professionals are trained and equipped to transport and manage hazardous waste in compliance with all federal, state, and local regulations, ensuring its final, safe disposal.
Part 4: Emergency Procedures
Spill Response (Small Scale)
-
Alert personnel in the immediate area and ensure the fume hood is functioning correctly.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[2][5]
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into your designated halogenated waste container.[19]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][18]
-
Inhalation: Move to fresh air immediately.[18]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5]
In all cases of personal exposure, seek immediate medical attention and provide the SDS if available.
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for proper waste segregation and disposal.
References
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH) - Centers for Disease Control and Prevention (CDC). [Link]
- Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH) - Centers for Disease Control and Prevention (CDC). [Link]
- This compound (130722-44-0). Chemchart. [Link]
- Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
- Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH) - Centers for Disease Control and Prevention (CDC). [Link]
- Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH) - Centers for Disease Control and Prevention (CDC). [Link]
- This compound. PubChemLite. [Link]
- 1-(Benzyloxy)-3-bromo-2-fluoro-5-iodobenzene.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- This compound. Rieke Metals Products & Services. [Link]
- PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
- Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- This compound. MySkinRecipes. [Link]
- Safety Data Sheet for 1-Bromo-3,5-difluorobenzene. Thermo Fisher Scientific. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
- Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
- 1-Bromo-3-chloro-5-fluorobenzene.
- 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- 1-Bromo-3,4,5-trifluorobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 130722-44-0 [chemicalbook.com]
- 8. 130722-44-0|this compound|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C13H10BrFO) [pubchemlite.lcsb.uni.lu]
- 10. This compound | #B1791 | Rieke Metals Products & Services [riekemetals.com]
- 11. This compound (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ic.ptb.de [ic.ptb.de]
- 14. vumc.org [vumc.org]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. nswai.org [nswai.org]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1-(Benzyloxy)-3-bromo-5-fluorobenzene: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of complex molecules are daily necessities. 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a halogenated aromatic ether, represents a class of compounds pivotal for building novel chemical entities. However, its structural motifs—a brominated and fluorinated benzene ring coupled with a benzyl ether—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any manipulation, a thorough understanding of the hazards associated with this compound is paramount. Based on data for the compound and structurally similar halogenated aromatic compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye damage and irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[1]
The benzyl ether group, while common, can form explosive peroxides over time if exposed to air and light. Although this is more pronounced with liquid ethers like diethyl ether, it remains a consideration for long-term storage. The halogenated aromatic core suggests that the compound will be persistent and requires controlled disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable. The selection of appropriate barriers is dictated by the specific tasks being performed and the associated risk of exposure.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical, which can cause serious eye damage. A face shield offers a broader range of protection for the entire face.[1] |
| Hand Protection | For incidental contact (e.g., quick transfers): Double-gloving with nitrile gloves (minimum 5-mil thickness).For extended contact or immersion: Butyl rubber or Viton® gloves. | Nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and should only be considered for brief, incidental splash protection.[2][3][4] They must be changed immediately upon contamination. For prolonged handling, materials like butyl rubber are necessary for adequate protection against potential permeation.[5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL). | Protects skin from accidental splashes and contact. The flame-resistant property is a crucial precaution when working with any organic compound, particularly if flammable solvents are in use. |
| Respiratory Protection | All handling of the solid or solutions should be conducted within a certified chemical fume hood. If engineering controls are insufficient or in the case of a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge (black) is required.[6][7] | A chemical fume hood is the primary engineering control to prevent inhalation of vapors.[1] In situations where vapor concentrations may exceed permissible exposure limits, an air-purifying respirator with the correct cartridge provides essential protection.[6][7] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on task.
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and laboratory contamination.
Preparation and Handling
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Prepare the Work Area: Ensure a certified chemical fume hood is operational. The work surface should be clean, and a spill kit must be readily accessible.
-
Assemble Equipment: All necessary glassware, reagents, and equipment should be placed within the fume hood before the chemical is introduced.
-
Don PPE: Put on the appropriate level of PPE as determined by your task assessment (see Section 2.2).
-
Weighing and Transfer:
-
If the compound is a solid, carefully weigh it in a tared container within the fume hood to avoid generating dust.
-
When transferring, use spatulas or powder funnels to prevent spillage.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8]
-
Store away from direct sunlight and heat sources to minimize the potential for peroxide formation.[8]
Spill and Emergency Plan
Prompt and correct action during a spill is critical to mitigating hazards.
Small Spill Cleanup (<50 mL within a fume hood)
-
Alert Personnel: Immediately notify others in the laboratory.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial spill pads to dike and cover the spill.[9] Work from the outside in to prevent spreading.
-
Sweep and Collect: Once absorbed, carefully sweep the material into a designated, sealable hazardous waste container.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a 5-10% sodium thiosulfate solution to neutralize any residual bromine character, followed by a soap and water wash.[10][11]
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be placed in the hazardous waste container.
Large Spill or Spill Outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory, closing the door behind you.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).
-
Isolate: Prevent personnel from entering the affected area.
-
Do Not Attempt Cleanup: Only trained emergency responders with the appropriate respiratory protection (SCBA) should handle large spills of volatile or hazardous materials.
Disposal Plan: Responsible Waste Management
Disposal of this compound and its associated waste must comply with all local, state, and federal regulations.
Waste Segregation and Collection Workflow
Caption: Segregation and collection workflow for waste.
-
Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[12]
-
Collection:
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in the designated liquid waste container.
-
Solid Waste: All contaminated disposable items, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, sealed container for solid hazardous waste.
-
-
Disposal Method: The primary recommended disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[12] This ensures the complete destruction of the molecule. Never dispose of this chemical down the drain or in regular trash.
-
Pickup: Follow your institution's procedures for hazardous waste pickup.
By implementing this comprehensive safety and handling guide, researchers can confidently work with this compound, ensuring personal safety and environmental responsibility while advancing the frontiers of science.
References
- Benzyl ether - Safety Data Sheet. (2012-11-22).
- Complicated Chemical Spills - Division of Research Safety. University of Illinois.
- Benzyl ether - Safety Data Sheet. ChemicalBook.
- Cartridge Selection. Northwestern University.
- Cleaning up a spill. Kent State University.
- Guide for Chemical Spill Response. American Chemical Society.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- Guide to Nitrile Gloves Chemical Resistance. (2023-12-14).
- Nitrile Glove Chemical Resistance Guide. (2025-06-23). S&G Gloves.
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
- SAFETY DATA SHEET. (2025-09-07). Thermo Fisher Scientific.
- Selecting the Right Reusable Respirator Cartridge Filter. (2024-06-28). Gemplers Learning Hub.
- Safety Data Sheet. (2024-12-19). Fluorochem Ltd.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. northwestern.edu [northwestern.edu]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
